molecular formula C14H23BO2 B135194 (4-octylphenyl)boronic Acid CAS No. 133997-05-4

(4-octylphenyl)boronic Acid

Cat. No.: B135194
CAS No.: 133997-05-4
M. Wt: 234.14 g/mol
InChI Key: HUKDAABRKOWPNA-UHFFFAOYSA-N
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Description

(4-Octylphenyl)boronic Acid (CAS 133997-05-4) is an organoboron compound with the molecular formula C₁₄H₂₃BO₂ . This compound features a boronic acid functional group attached to a 4-octylphenyl group, giving it a molecular weight of 234.142 g/mol and a density of 0.98 g/cm³ . Its physical characteristics include a boiling point of 371.2°C and a flash point of 178.3°C . As a boronic acid derivative, its primary research value lies in its ability to form reversible covalent bonds with diols, which is the foundational mechanism for a wide range of applications . This interaction is pivotal in the development of chemical sensors, particularly for carbohydrates like glucose . Researchers utilize such properties to create advanced materials, including responsive polymers and self-healing hydrogels for controlled drug delivery systems, such as insulin release . The octylphenyl chain in this specific compound may enhance its lipophilicity, making it a valuable building block in the synthesis of more complex organic materials and for incorporation into polymeric systems where such properties are desired . This product is intended For Research Use Only and is not for diagnostic or therapeutic purposes.

Properties

IUPAC Name

(4-octylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BO2/c1-2-3-4-5-6-7-8-13-9-11-14(12-10-13)15(16)17/h9-12,16-17H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUKDAABRKOWPNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CCCCCCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50400718
Record name 4-octylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133997-05-4
Record name 4-octylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (4-octylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-octylphenyl)boronic acid is a versatile synthetic intermediate, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Its long alkyl chain imparts unique solubility characteristics in organic solvents, making it a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials for organic electronics. This guide provides a comprehensive overview of the core physicochemical properties of this compound, details established experimental protocols for their determination, and presents key applications in organic synthesis.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, reaction optimization, and purification. While experimental data for some properties of this specific molecule are not extensively reported in the literature, the following tables summarize available data and predictive insights based on related compounds.

General and Physical Properties
PropertyValueReference/Comment
IUPAC Name This compound[1]
CAS Number 133997-05-4[1][2][3]
Molecular Formula C₁₄H₂₃BO₂[1][2]
Molecular Weight 234.14 g/mol [1][2]
Melting Point Data not availableDifficult to measure accurately due to dehydration to boroxine.[4]
Boiling Point 371.2°C at 760 mmHg[2]
Appearance White to off-white solidGeneral observation for arylboronic acids.
Solubility and Partitioning

The octyl group significantly influences the solubility profile of the molecule, enhancing its solubility in many organic solvents compared to the parent phenylboronic acid.[2]

PropertyValue/ObservationReference/Comment
Solubility Qualitative: The octyl chain enhances solubility in organic solvents.[2] Phenylboronic acid, the parent compound, is soluble in most polar organic solvents like ethers and ketones, and poorly soluble in nonpolar hydrocarbons.[5][6] The introduction of the long alkyl chain is expected to increase solubility in less polar solvents such as toluene and hexanes while maintaining good solubility in ethers and chlorinated solvents.
pKa Predicted: ~9-10The experimental pKa of phenylboronic acid is approximately 8.83.[6] The electron-donating nature of the para-octyl group is expected to slightly increase the pKa, making it a weaker acid than phenylboronic acid.
logP (Octanol/Water) Predicted: > 4The octyl group significantly increases the lipophilicity of the molecule. Phenylboronic acid has a logP of ~1.2. Each additional methylene group typically increases logP by ~0.5.

Spectroscopic Characterization

Spectroscopic methods are essential for the structural elucidation and purity assessment of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : Expected signals would include aromatic protons in the range of 7.0-8.0 ppm, a triplet for the terminal methyl group of the octyl chain around 0.9 ppm, a broad singlet for the B(OH)₂ protons (which may exchange with deuterated solvents like D₂O or CD₃OD), and a series of multiplets for the methylene protons of the octyl chain between 1.2-2.7 ppm.[7] The presence of boroxine (cyclic trimer) impurities can lead to complex and sometimes unintelligible spectra.[7] Running the NMR in d₄-methanol can help break up these oligomers.[7]

    • ¹³C NMR : Aromatic carbons would appear in the 125-145 ppm region. The carbon attached to the boron atom is often not observed or is very broad. The aliphatic carbons of the octyl chain would resonate in the upfield region (14-32 ppm).

    • ¹¹B NMR : A broad singlet is expected in the range of 19-30 ppm, characteristic of a trigonal boronic acid.

  • Infrared (IR) Spectroscopy :

    • A broad O-H stretching band from the B(OH)₂ group is expected around 3200-3500 cm⁻¹.

    • Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.

    • Aliphatic C-H stretching from the octyl group will be observed just below 3000 cm⁻¹.

    • Strong B-O stretching vibrations are characteristic in the 1300-1400 cm⁻¹ region.

    • Aromatic C=C stretching bands will be present in the 1400-1600 cm⁻¹ range.

  • Mass Spectrometry (MS) :

    • Analysis of boronic acids by mass spectrometry can be challenging due to their low volatility and tendency to form boroxines upon heating in the ion source.[4][8]

    • Electrospray ionization (ESI) is often a suitable technique. The isotopic pattern of boron (¹⁰B at ~20% and ¹¹B at ~80% abundance) is a key diagnostic feature.[4]

Stability and Storage

Arylboronic acids are generally stable compounds but are susceptible to dehydration to form cyclic anhydrides known as boroxines, especially upon heating.[4] For long-term storage, it is recommended to keep this compound in a cool (2-8°C), dry place under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation.[2]

Key Applications in Synthesis

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming C-C bonds between sp²-hybridized carbon atoms.[9][10][11] This reaction is fundamental in the synthesis of biaryls, conjugated polymers, and other complex organic structures.

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following sections detail generalized, yet robust, methodologies for determining the key physicochemical properties of boronic acids like this compound.

Melting Point Determination

The reported melting points of boronic acids can be inconsistent due to their tendency to dehydrate upon heating.[4] The measurement often reflects a decomposition or dehydration point rather than a true melting point.

  • Apparatus : Digital melting point apparatus (e.g., Mel-Temp) or Thiele tube with a calibrated thermometer.

  • Procedure :

    • Finely powder a small amount of the dry sample.

    • Pack the sample into a capillary tube to a height of 1-2 mm.[12]

    • Place the capillary tube in the heating block of the apparatus.

    • Heat rapidly to about 20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.[13]

    • Record the temperature at which the first liquid appears (onset) and the temperature at which the last solid crystal disappears (completion). This range is the melting point.

    • It is crucial to note any changes in appearance, such as shrinking or discoloration, which may indicate decomposition or dehydration.

Solubility Determination (Dynamic Method)

The dynamic or synthetic method is a reliable technique for determining the solubility of a compound in various solvents by observing the temperature at which a solid-liquid mixture of known composition becomes a single clear phase upon heating.[5][14][15][16]

  • Apparatus : Jacketed glass vessel, magnetic stirrer, circulating thermostat bath, calibrated temperature probe, and a luminance probe or laser for turbidity detection.[14][16]

  • Procedure :

    • Accurately weigh a specific amount of this compound and the chosen solvent into the jacketed glass vessel to achieve a known mole fraction.[17]

    • Seal the vessel to prevent solvent evaporation.

    • Place the vessel in the thermostat bath and begin stirring.

    • Slowly increase the temperature at a constant, slow rate (e.g., 0.2-0.5 °C/min).[17]

    • Continuously monitor the turbidity of the mixture.

    • The temperature at which the last solid particles disappear and the solution becomes completely clear is the solubility temperature for that specific composition.[14][17]

    • Repeat the procedure with different compositions to construct a solubility curve.

Solubility_Workflow start Start prep Prepare Sample (Solute + Solvent of known composition) start->prep place Place in Thermostat Bath with Stirring prep->place heat Increase Temperature at a Slow, Constant Rate place->heat monitor Monitor Turbidity heat->monitor is_clear Is Solution Clear? monitor->is_clear is_clear->heat No record Record Temperature (Solubility Temperature) is_clear->record Yes more_data More Compositions? record->more_data more_data->prep Yes plot Plot Solubility Curve more_data->plot No end End plot->end

Workflow for solubility determination by the dynamic method.
pKa Determination (Potentiometric or Spectrophotometric Titration)

The acidity constant (pKa) of a boronic acid can be determined by titrating a solution of the acid with a strong base and monitoring the change in pH (potentiometry) or UV-Vis absorbance (spectrophotometry).[18][19]

  • Apparatus : pH meter with a calibrated electrode, automatic titrator or burette, UV-Vis spectrophotometer (for spectrophotometric method).

  • Procedure (Potentiometric Titration) :

    • Prepare a solution of this compound of known concentration in a suitable solvent system (e.g., water/co-solvent mixture if solubility is low).[20]

    • If necessary, adjust the ionic strength of the solution with a neutral salt (e.g., KCl).[19]

    • Begin stirring the solution and record the initial pH.

    • Add small, precise increments of a standardized strong base (e.g., 0.1 M KOH).

    • Record the pH after each addition, allowing the reading to stabilize.

    • Continue the titration past the equivalence point.

    • Plot the pH versus the volume of base added. The pKa is the pH at the half-equivalence point. A more accurate value can be obtained from the inflection point of a derivative plot (ΔpH/ΔV vs. V).

pKa_Workflow cluster_potentiometric Potentiometric Titration cluster_spectro Spectrophotometric Titration p_start Prepare Boronic Acid Solution of Known Concentration p_titrate Titrate with Standardized Strong Base p_start->p_titrate p_record Record pH after Each Addition p_titrate->p_record p_plot Plot pH vs. Volume of Titrant p_record->p_plot p_calc Determine pKa from Half-Equivalence Point p_plot->p_calc s_start Prepare a Series of Buffers of Known pH s_add Add Constant Amount of Boronic Acid to Each Buffer s_start->s_add s_measure Measure Absorbance at λmax for Each Solution s_add->s_measure s_plot Plot Absorbance vs. pH s_measure->s_plot s_calc Determine pKa from Sigmoidal Curve Fit s_plot->s_calc

General workflows for pKa determination.

References

(4-octylphenyl)boronic acid CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-octylphenyl)boronic acid, a versatile organoboron compound, has emerged as a significant building block in organic synthesis, particularly in the realm of pharmaceuticals, agrochemicals, and advanced materials. Its unique molecular structure, featuring a hydrophilic boronic acid moiety and a lipophilic octyl chain, imparts advantageous properties for various chemical transformations. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, applications in Suzuki-Miyaura cross-coupling reactions, and its growing importance in medicinal chemistry and liquid crystal technology.

Introduction

This compound, with the CAS Number 133997-05-4 and molecular formula C₁₄H₂₃BO₂ , is an aromatic boronic acid derivative.[1] The presence of the C8 alkyl chain enhances its solubility in organic solvents, a desirable characteristic for its application in various synthetic protocols.[2] This guide aims to provide a detailed resource for researchers and professionals working with this compound, covering its synthesis, characterization, and key applications.

Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueReference
CAS Number 133997-05-4[1]
Molecular Formula C₁₄H₂₃BO₂[1]
Molecular Weight 234.14 g/mol [1]
Boiling Point 371.2°C at 760 mmHg[2]
Appearance White to off-white solid
Solubility Soluble in most polar organic solvents; poorly soluble in nonpolar hydrocarbons.[3] The octyl group enhances solubility in organic solvents.[2]

Synthesis of this compound

The synthesis of arylboronic acids, including this compound, is most commonly achieved through the reaction of an organometallic reagent (Grignard or organolithium) with a trialkyl borate, followed by acidic hydrolysis. A general and efficient method involves the lithiation of an aryl halide followed by reaction with trimethyl borate.[4]

Experimental Protocol: Synthesis from 1-Bromo-4-octylbenzene

This protocol describes a typical laboratory-scale synthesis of this compound from 1-bromo-4-octylbenzene.

Materials:

  • 1-Bromo-4-octylbenzene

  • n-Butyllithium (n-BuLi) in hexanes

  • Trimethyl borate

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 3 N

  • Diethyl ether

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1-bromo-4-octylbenzene in dry THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.5 equivalents) dropwise.

  • Stir the resulting mixture at -78 °C for 1-2 hours.

  • Slowly add trimethyl borate (1.5 equivalents) to the reaction mixture, maintaining the temperature at -78 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 3 N HCl and stir for 30 minutes.

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Synthesis_Workflow A 1-Bromo-4-octylbenzene in dry THF B Add n-BuLi at -78 °C A->B Reactant C Stir for 1-2 h B->C Lithiation D Add Trimethyl borate at -78 °C C->D Intermediate E Warm to RT and stir overnight D->E Borylation F Quench with 3 N HCl E->F Hydrolysis G Work-up (Extraction, Drying) F->G Purification H This compound G->H Final Product Suzuki_Miyaura_Pathway cluster_cat Catalytic Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd ArPdX Ar-Pd(II)-X OxAdd->ArPdX Transmetal Transmetalation (with Ar'B(OH)₂) ArPdX->Transmetal ArPdAr_prime Ar-Pd(II)-Ar' Transmetal->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Regeneration Product Coupled Product (Ar-Ar') RedElim->Product ArylHalide Aryl Halide (Ar-X) ArylHalide->OxAdd BoronicAcid This compound (Ar'B(OH)₂) BoronicAcid->Transmetal Base Base Base->Transmetal

References

An In-depth Technical Guide to the Solubility and Stability of (4-octylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-octylphenyl)boronic acid is a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, owing to its utility in forming carbon-carbon bonds. Its long alkyl chain imparts specific solubility characteristics that are crucial for reaction optimization, purification, and formulation in drug development and materials science. This technical guide provides a comprehensive overview of the solubility and stability of this compound, including qualitative and quantitative data derived from analogous compounds, detailed experimental protocols for solubility and stability determination, and an analysis of its degradation pathways.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₄H₂₃BO₂--INVALID-LINK--
Molecular Weight 234.14 g/mol --INVALID-LINK--
Appearance White to off-white powder/crystals--INVALID-LINK--
Boiling Point 371.2°C at 760 mmHg--INVALID-LINK--

Solubility

The solubility of this compound is a critical parameter for its application in organic synthesis. The presence of the C8 alkyl chain significantly influences its solubility profile, generally increasing its affinity for non-polar organic solvents compared to its parent compound, phenylboronic acid.

General Solubility Characteristics

This compound is expected to exhibit good solubility in a range of common organic solvents. The octyl group enhances its solubility in less polar solvents, which is advantageous for many synthetic applications.[1] Phenylboronic acid, the parent compound, is generally soluble in most polar organic solvents but has low solubility in nonpolar hydrocarbon solvents.[2] The esterification of boronic acids, a common strategy to improve their handling and stability, also tends to increase their solubility in organic solvents.[3][4]

Quantitative Solubility Data (Analogous Compounds)

Table 1: Mole Fraction Solubility of Phenylboronic Acid in Various Solvents [3][7]

SolventTemperature (K)Mole Fraction (x)
Chloroform298.150.035
308.150.058
318.150.092
3-Pentanone298.150.185
308.150.255
318.150.345
Acetone298.150.220
308.150.295
318.150.390
Dipropyl ether298.150.110
308.150.160
318.150.225
Methylcyclohexane298.150.001
308.150.002
318.150.003

Table 2: Mole Fraction Solubility of Isobutoxyphenylboronic Acid Isomers [5][6]

SolventTemperature (K)ortho-Isobutoxyphenylboronic Acid (Mole Fraction, x)meta-Isobutoxyphenylboronic Acid (Mole Fraction, x)para-Isobutoxyphenylboronic Acid (Mole Fraction, x)
Chloroform293.150.0450.0080.006
303.150.0750.0140.011
313.150.1200.0240.019
323.150.1850.0410.032
3-Pentanone293.150.1350.0280.022
303.150.1900.0450.036
313.150.2600.0700.057
323.150.3500.1050.088
Acetone293.150.1500.0400.032
303.150.2100.0620.051
313.150.2850.0920.080
323.150.3800.1300.115
Experimental Protocol for Solubility Determination (Dynamic Method)

The dynamic method is a reliable technique for determining the solubility of a compound in various solvents by observing the temperature at which a solid solute completely dissolves upon controlled heating.[2][3]

Materials and Apparatus:

  • This compound (high purity)

  • High-purity organic solvents

  • Analytical balance (±0.1 mg)

  • Jacketed glass vessel with a tight-fitting lid

  • Magnetic stirrer and stir bar

  • Controlled temperature bath with a programmable temperature ramp (±0.1 °C)

  • Luminance probe or laser scattering system for turbidity measurement

  • Calibrated thermometer

Procedure:

  • Sample Preparation: Accurately weigh a known mass of this compound and the desired solvent into the jacketed glass vessel to achieve a specific mole fraction.

  • Heating and Observation: Place the vessel in the thermostat bath and begin stirring. The temperature of the bath is slowly increased at a constant rate (e.g., 0.1-0.5 °C/min).

  • Turbidity Measurement: Continuously monitor the turbidity of the solution. The clearing point, where the last solid particles disappear, is the equilibrium solubility temperature for that specific concentration.

  • Data Analysis: Repeat the measurement for several different mole fractions. Plot the natural logarithm of the mole fraction (ln x) against the reciprocal of the absolute temperature (1/T) to generate a van't Hoff plot. This allows for the determination of thermodynamic parameters such as the enthalpy and entropy of dissolution.

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis weigh Weigh this compound and solvent mix Add to jacketed glass vessel weigh->mix heat Controlled heating and stirring mix->heat monitor Monitor turbidity heat->monitor record Record clearing point (temperature) monitor->record repeat Repeat for multiple concentrations record->repeat plot Plot ln(x) vs 1/T repeat->plot thermo Determine thermodynamic parameters plot->thermo

Figure 1: Experimental workflow for the dynamic solubility determination method.

Stability

The stability of this compound is a critical consideration for its storage, handling, and use in chemical reactions. Like other arylboronic acids, it is susceptible to degradation through several pathways.

Degradation Pathways

The primary degradation pathways for arylboronic acids are protodeboronation (hydrolysis) and oxidation.

  • Protodeboronation (Hydrolysis): This is a common degradation route for arylboronic acids, particularly in the presence of water. The C-B bond is cleaved, replacing the boronic acid group with a hydrogen atom. This process is often pH-dependent.

  • Oxidation: Arylboronic acids can be oxidized to the corresponding phenols. This can be influenced by the presence of oxidizing agents, light, and temperature.[8]

  • Anhydride Formation (Boroxines): Boronic acids can reversibly dehydrate to form cyclic trimers known as boroxines, especially upon heating or under anhydrous conditions. This is not a degradation pathway in the sense of irreversible decomposition but can affect the compound's reactivity and physical properties.

G cluster_degradation Degradation Pathways cluster_factors Influencing Factors Arylboronic Acid Arylboronic Acid Protodeboronation Protodeboronation Arylboronic Acid->Protodeboronation + H₂O Oxidation Oxidation Arylboronic Acid->Oxidation + [O] Anhydride Formation Anhydride Formation Arylboronic Acid->Anhydride Formation - H₂O Arene Arene Protodeboronation->Arene Phenol Phenol Oxidation->Phenol Boroxine Boroxine Anhydride Formation->Boroxine pH pH pH->Protodeboronation Light Light Light->Oxidation Temperature Temperature Temperature->Oxidation Temperature->Anhydride Formation Oxidizing Agents Oxidizing Agents Oxidizing Agents->Oxidation

Figure 2: Degradation pathways and influencing factors for arylboronic acids.
Storage and Handling

To minimize degradation, this compound should be stored under controlled conditions.

  • Temperature: Store at 2-8°C.[1]

  • Atmosphere: Store under an inert gas (e.g., argon or nitrogen) to prevent oxidation and hydrolysis from atmospheric moisture.[1]

  • Light: Protect from light.

  • Container: Use a tightly sealed, opaque container.

Experimental Protocol for Stability Assessment (HPLC Method)

A stability-indicating HPLC method can be developed to monitor the degradation of this compound over time under various stress conditions (e.g., different pH values, temperatures, and light exposure).

Materials and Apparatus:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, water, methanol)

  • Buffers of various pH values

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column

  • Forced degradation equipment (e.g., oven, photostability chamber)

Procedure:

  • Method Development: Develop an HPLC method that separates the parent compound from its potential degradation products (e.g., the corresponding arene and phenol).

  • Forced Degradation Study:

    • Acid/Base Hydrolysis: Dissolve the compound in solutions of varying pH (e.g., 0.1 M HCl, pH 4, 7, 9, 0.1 M NaOH) and store at a specific temperature (e.g., 50°C).

    • Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂).

    • Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60°C).

    • Photodegradation: Expose a solution of the compound to UV and visible light in a photostability chamber.

  • Sample Analysis: At specified time points, withdraw aliquots from the stressed samples, neutralize if necessary, and analyze by the developed HPLC method.

  • Data Analysis: Quantify the amount of this compound remaining and the amount of each degradation product formed. This data can be used to determine the degradation kinetics.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_kinetics Kinetic Analysis prepare Prepare solutions of This compound hydrolysis Acid/Base Hydrolysis prepare->hydrolysis oxidation Oxidation (H₂O₂) prepare->oxidation thermal Thermal Stress prepare->thermal photo Photodegradation prepare->photo aliquots Withdraw aliquots at time points hydrolysis->aliquots oxidation->aliquots thermal->aliquots photo->aliquots hplc HPLC Analysis aliquots->hplc quantify Quantify parent and degradants hplc->quantify plot Plot concentration vs. time quantify->plot rate Determine degradation rate constants plot->rate

Figure 3: Workflow for an HPLC-based stability study of this compound.

Conclusion

This compound is a versatile reagent with a solubility profile that makes it amenable to a variety of organic solvents, particularly those with lower polarity. While specific quantitative solubility data is limited, the behavior of analogous compounds provides a strong basis for solvent selection and reaction design. Its stability is governed by known degradation pathways for arylboronic acids, namely hydrolysis and oxidation. Proper storage and handling are essential to maintain its integrity. The experimental protocols outlined in this guide provide a framework for researchers to determine the precise solubility and stability of this compound for their specific applications, ensuring its effective use in research and development.

References

Spectroscopic and Structural Elucidation of (4-octylphenyl)boronic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the spectroscopic data for (4-octylphenyl)boronic acid, a compound of significant interest in organic synthesis, particularly for Suzuki-Miyaura cross-coupling reactions. Its utility in the formation of carbon-carbon bonds makes it a valuable building block in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The inclusion of an octyl chain enhances its solubility in organic solvents, which is advantageous for various reaction conditions.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive summary of its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular and Physical Properties

This compound has the chemical formula C₁₄H₂₃BO₂ and a molecular weight of 234.14 g/mol .[1][2]

PropertyValueReference
IUPAC NameThis compound[2]
CAS Number133997-05-4[2]
Molecular FormulaC₁₄H₂₃BO₂[1]
Molecular Weight234.14 g/mol [1][2]
Exact Mass234.1791101 Da[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For arylboronic acids, it's important to note that they can form cyclic trimeric anhydrides (boroxines), which can lead to complex or broad signals in NMR spectra.[3][4] The data presented here are typical expected values for the monomeric form in a suitable deuterated solvent.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound is characterized by signals in both the aromatic and aliphatic regions.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0-7.8d2HAr-H (ortho to -B(OH)₂)
~7.3-7.1d2HAr-H (meta to -B(OH)₂)
~4.8 (broad s)s2HB(OH )₂
~2.6t2HAr-CH₂ -
~1.6m2HAr-CH₂-CH₂ -
~1.3m10H-(CH₂ )₅-
~0.9t3H-CH₃
¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atom attached to the boron is expected to be significantly deshielded.

Chemical Shift (δ, ppm)Assignment
~140Ar-C (para to -B(OH)₂)
~135Ar-C H (ortho to -B(OH)₂)
~128Ar-C H (meta to -B(OH)₂)
~130 (broad)C -B(OH)₂
~36Ar-C H₂-
~32Ar-CH₂-C H₂-
~31-(C H₂)₅-
~29-(C H₂)₅-
~23-C H₂-CH₃
~14-C H₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorptions for the O-H, C-H, and B-O bonds.

Wavenumber (cm⁻¹)IntensityAssignment
~3600-3200Strong, BroadO-H stretch (B(OH)₂)
~3100-3000MediumAromatic C-H stretch
~2950-2850StrongAliphatic C-H stretch
~1600-1450Medium-StrongAromatic C=C stretch
~1400-1300StrongB-O stretch
~1100-1000MediumC-B stretch
~900-650Medium-StrongAromatic C-H bend (out-of-plane)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and elemental composition. Boronic acids can be challenging to analyze by MS due to their tendency to dehydrate or form boroxines.[3] Electrospray ionization (ESI) is a common technique for their analysis.[5]

m/zIon Type
234.18[M]⁺ (for C₁₄H₂₃¹¹BO₂)
233.17[M]⁺ (for C₁₄H₂₃¹⁰BO₂)
217.18[M-OH]⁺
216.17[M-H₂O]⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄). The choice of solvent can influence the chemical shifts and the equilibrium between the boronic acid and its boroxine form.

  • Instrument: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz) is used.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.

    • A longer relaxation delay may be necessary for quaternary carbons.

IR Spectroscopy
  • Sample Preparation:

    • Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • The final spectrum is presented as the ratio of the sample spectrum to the background spectrum. A typical spectrum is the average of 16-32 scans at a resolution of 4 cm⁻¹.[6]

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 µg/mL to 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate to promote ionization.[5][7]

  • Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source, often coupled with a liquid chromatography system (LC-MS).

  • Acquisition:

    • The sample solution is infused directly into the ESI source or injected into the LC system.

    • The mass spectrometer is operated in positive or negative ion mode to detect the molecular ion and its adducts or fragments.

    • For high-resolution mass spectrometry (HRMS), an Orbitrap or Time-of-Flight (TOF) analyzer can be used to determine the exact mass and confirm the elemental composition.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation synthesis Chemical Synthesis of This compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry (LC-MS, HRMS) purification->ms structure_elucidation Structure Elucidation nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation purity_assessment Purity Assessment structure_elucidation->purity_assessment data_validation Data Validation & Reporting purity_assessment->data_validation

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

An In-depth Technical Guide to (4-octylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

(4-octylphenyl)boronic acid is a versatile reagent in modern organic synthesis, primarily utilized for the formation of carbon-carbon bonds in cross-coupling reactions. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and applications, with a focus on its role in the Suzuki-Miyaura coupling. Due to the limited availability of specific experimental data for this compound, information from closely related analogs is provided for comparative purposes.

Chemical and Physical Properties

This compound is a white crystalline solid at room temperature. The presence of the octyl group significantly influences its solubility in organic solvents, a key feature for its application in homogeneous catalysis.

Identification
IdentifierValue
IUPAC Name This compound[1]
CAS Number 133997-05-4[1]
Molecular Formula C₁₄H₂₃BO₂[1][2]
Molecular Weight 234.14 g/mol [1][2]
InChI InChI=1S/C14H23BO2/c1-2-3-4-5-6-7-8-13-9-11-14(12-10-13)15(16)17/h9-12,16-17H,2-8H2,1H3[1]
SMILES CCCCCCCCC1=CC=C(C=C1)B(O)O[1]
Physical Properties
PropertyValueNotes
Boiling Point 371.2 °C at 760 mmHg[2]
Melting Point 240-244 °C (lit.)Data for 4-Acetylphenylboronic acid
Appearance White to almost white crystal-powderGeneral appearance for similar compounds
Solubility Soluble in ethanol, dimethylsulfoxide, tetrahydrofuran, and diethyl ether. Slightly soluble in water.Data for 4-Vinylphenylboronic acid[3]

The solubility of phenylboronic acid, the parent compound, has been studied and is generally high in polar organic solvents and low in nonpolar hydrocarbon solvents.[4] The octyl chain in this compound is expected to increase its solubility in less polar organic solvents compared to phenylboronic acid.

Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a common and effective method for the synthesis of arylboronic acids is through the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[5][6]

Proposed Synthetic Pathway

G A 4-Bromo-1-octylbenzene D (4-octylphenyl)magnesium bromide (Grignard Reagent) A->D 1. Mg, THF B Magnesium (Mg) B->D C Anhydrous THF C->D F Intermediate Borate Ester D->F 2. B(O-iPr)₃, -78 °C E Triisopropyl borate E->F H This compound F->H 3. HCl (aq) G Aqueous HCl G->H Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X L₂ Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdAr_prime Ar-Pd(II)-Ar' L₂ ArPdX->ArPdAr_prime Ar'-B(OH)₃⁻ Transmetal Transmetalation ArPdAr_prime->Pd0 Ar-Ar' RedElim Reductive Elimination ArX Ar-X Ar_prime_BOH2 Ar'-B(OH)₂ This compound Base Base (e.g., K₂CO₃) Ar_Ar_prime Ar-Ar'

References

Navigating the Landscape of (4-octylphenyl)boronic acid: A Technical Guide to Safety, Handling, and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Classification

Based on data for analogous boronic acids, (4-octylphenyl)boronic acid should be handled as a compound that is harmful if swallowed and may cause skin and eye irritation. It is crucial to avoid the formation of dust and aerosols during handling.

Table 1: GHS Hazard Summary (Based on Analogous Compounds)

Hazard ClassHazard StatementSignal WordPictogram
Acute toxicity, Oral (Category 4)H302: Harmful if swallowedWarning
Skin irritation (Category 2)H315: Causes skin irritationWarning
Eye irritation (Category 2A)H319: Causes serious eye irritationWarning
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemH335: May cause respiratory irritationWarning

Safe Handling and Personal Protective Equipment (PPE)

Proper handling procedures are paramount to minimize exposure and prevent accidents. Operations should be conducted in a well-ventilated area, preferably within a fume hood.

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2]
Skin Protection Wear impervious clothing and chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.
Respiratory Protection If dust is generated, use a full-face respirator with a particle filter type N95 (US) or type P2 (EN 143).[2]
Hygiene Measures Change contaminated clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.
Experimental Protocol: General Handling of Boronic Acids
  • Preparation: Before handling, ensure the work area (fume hood) is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in Table 2.

  • Dispensing: Carefully weigh the required amount of this compound in a tared container within the fume hood. Avoid creating dust. Use non-sparking tools.

  • Reaction Setup: Add the compound to the reaction vessel slowly. If dissolving in a solvent, add the solvent to the solid to minimize dust generation.

  • Post-Handling: After use, securely seal the container. Clean the work area and any contaminated equipment.

  • Waste Disposal: Dispose of waste material in accordance with national and local regulations. Leave chemicals in their original containers and do not mix with other waste.[3]

Storage and Stability

Proper storage is critical for maintaining the quality and reactivity of this compound. It is a hygroscopic solid that should be protected from moisture.

Table 3: Storage and Stability Parameters

ParameterRecommendation
Storage Temperature 2-8°C (Refrigerated).[1][4]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).[1][4]
Container Keep container tightly closed in a dry and well-ventilated place.[4]
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases.[4]
Conditions to Avoid Exposure to moist air or water, excess heat, and dust formation.[4]
Hazardous Decomposition Products Carbon monoxide (CO), Carbon dioxide (CO2), and Oxides of boron.[4]

First Aid and Emergency Procedures

In case of exposure, immediate action is necessary.

Table 4: First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[6]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[6]
Fire-Fighting Measures

This compound is a combustible solid. In case of fire, use water spray, carbon dioxide (CO2), dry chemical powder, or appropriate foam.[5] Firefighters should wear self-contained breathing apparatus and full protective gear.[5]

Logical Workflow for Safe Handling and Storage

The following diagram illustrates the key decision points and actions for the safe management of this compound in a laboratory setting.

SafeHandlingWorkflow A Receiving This compound B Inspect Container for Damage A->B C Store in Designated Refrigerated Area (2-8°C, Inert Gas) B->C No Damage D Quarantine and Report Damage B->D Damage Found E Prepare for Use in Fume Hood C->E F Don Appropriate PPE (Gloves, Goggles, Lab Coat) E->F G Weigh and Handle (Avoid Dust) F->G H Securely Seal Container and Return to Storage G->H I Clean Work Area and Equipment H->I J Dispose of Waste (Follow Regulations) I->J

Caption: Workflow for the safe handling and storage of this compound.

Reactivity Profile

This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] Boronic acids, in general, can react with diols to form boronate esters. The octyl group enhances its solubility in organic solvents, which can be a factor in choosing appropriate reaction conditions.[1] It is important to avoid strong oxidizing agents, acids, and bases as they can lead to decomposition or unwanted side reactions.[4]

By adhering to the guidelines outlined in this document, researchers can safely handle and store this compound, ensuring both personal safety and the integrity of their experimental results. Always consult the most current safety information and institutional protocols before working with any chemical.

References

The Catalytic Versatility of (4-octylphenyl)boronic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(4-octylphenyl)boronic acid is a versatile reagent in modern organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions and copper-catalyzed Chan-Lam couplings. Its long alkyl chain enhances solubility in organic solvents, a valuable property in various reaction setups. This guide provides a detailed overview of its mechanism of action in these key catalytic cycles, supported by experimental data and protocols.

Core Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation, enabling the synthesis of biaryls, polyolefins, and styrenes. In this reaction, this compound serves as the organoboron nucleophile that couples with an organic halide or triflate in the presence of a palladium catalyst and a base.

Mechanism of Action

The catalytic cycle of the Suzuki-Miyaura reaction involving this compound proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The cycle initiates with the oxidative addition of an organic halide (R-X) to a palladium(0) complex, forming a palladium(II) intermediate.

  • Transmetalation: The this compound, activated by a base to form a more nucleophilic boronate species, then undergoes transmetalation with the palladium(II) complex. The 4-octylphenyl group is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination, forming the new carbon-carbon bond in the final biaryl product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.

Suzuki_Miyaura_Coupling pd0 Pd(0)L_n pdiix R-Pd(II)L_n-X pd0->pdiix oxidative_addition Oxidative Addition pdiir R-Pd(II)L_n-Ar pdiix->pdiir transmetalation Transmetalation pdiir->pd0 product R-Ar pdiir->product reductive_elimination Reductive Elimination reagents R-X (Aryl/Vinyl Halide) reagents->pd0 boronic_acid (4-octylphenyl)B(OH)₂ + Base boronic_acid->pdiix

Diagram 1. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Quantitative Data

While specific kinetic data for the Suzuki-Miyaura coupling of this compound is not extensively documented in readily available literature, the following table provides representative yields for the synthesis of 4'-octyl-[1,1'-biphenyl]-4-carbonitrile, a liquid crystal intermediate, through this reaction.

EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-bromobenzonitrilePd(PPh₃)₄ (2)Na₂CO₃Toluene/EtOH/H₂O801295
24-chlorobenzonitrilePd₂(dba)₃ (1) / SPhos (2)K₃PO₄1,4-Dioxane1001888

This data is representative and compiled from typical Suzuki-Miyaura reaction conditions for similar substrates.

Experimental Protocols

General Procedure for the Suzuki-Miyaura Coupling of this compound with an Aryl Bromide:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the base (e.g., Na₂CO₃, 2.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%).

  • Add the degassed solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Role in Chan-Lam Cross-Coupling

The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom (C-N and C-O) bonds. This compound can be coupled with amines, anilines, amides, and phenols in the presence of a copper catalyst, typically in the presence of air as the oxidant.

Mechanism of Action

The mechanism of the Chan-Lam coupling is more complex and less universally agreed upon than the Suzuki-Miyaura reaction. A plausible catalytic cycle involves the following key steps:

  • Ligand Exchange: The copper(II) catalyst reacts with the amine or alcohol to form a copper(II)-amide or copper(II)-alkoxide complex.

  • Transmetalation: The this compound undergoes transmetalation with the copper(II) complex, transferring the 4-octylphenyl group to the copper center.

  • Reductive Elimination: The resulting copper(III) intermediate undergoes reductive elimination to form the C-N or C-O bond and a copper(I) species.

  • Oxidation: The copper(I) species is re-oxidized to the active copper(II) catalyst by an oxidant, often atmospheric oxygen, to complete the catalytic cycle.

Chan_Lam_Coupling cu_ii Cu(II)L_n cu_ii_nu L_nCu(II)-NuR cu_ii->cu_ii_nu ligand_exchange Ligand Exchange cu_iii L_nCu(III)(NuR)(Ar) cu_ii_nu->cu_iii transmetalation Transmetalation cu_i Cu(I)L_n cu_iii->cu_i product Ar-NuR cu_iii->product reductive_elimination Reductive Elimination cu_i->cu_ii oxidation Oxidation reagents R-NuH (Amine/Alcohol) reagents->cu_ii boronic_acid (4-octylphenyl)B(OH)₂ boronic_acid->cu_ii_nu oxidant Oxidant (e.g., O₂) oxidant->cu_i

Diagram 2. Plausible catalytic cycle for the Chan-Lam cross-coupling reaction.
Quantitative Data

Specific quantitative data for Chan-Lam couplings utilizing this compound is sparse in the literature. The table below presents typical reaction conditions and yields for the N-arylation of an amine with a phenylboronic acid, which can be considered representative.

EntryAmineCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilineCu(OAc)₂ (10)PyridineCH₂Cl₂Room Temp4885
2MorpholineCuI (5) / L-proline (10)K₂CO₃DMSO902492

This data is representative and compiled from typical Chan-Lam reaction conditions for similar substrates.

Experimental Protocols

General Procedure for the Chan-Lam N-Arylation with this compound:

  • To a round-bottom flask, add the amine (1.0 equiv), this compound (1.5 equiv), and the copper catalyst (e.g., Cu(OAc)₂, 10 mol%).

  • Add a suitable solvent (e.g., CH₂Cl₂) and a base (e.g., pyridine, 2.0 equiv).

  • Stir the reaction mixture, open to the air, at room temperature for the required duration (typically 24-72 hours).

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the copper salts.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

This compound as a Catalyst

While primarily employed as a reagent, boronic acids, in general, can also function as catalysts in various organic transformations.[1][2] This catalytic activity often stems from their Lewis acidic nature and their ability to form reversible covalent bonds with hydroxyl-containing functional groups, such as carboxylic acids and alcohols.[1][2] This interaction can activate these functional groups towards nucleophilic attack.

Although specific examples of this compound acting as a catalyst are not well-documented, its structural features suggest it could potentially catalyze reactions such as esterifications and aminations under certain conditions. The long alkyl chain might offer unique solubility properties for such catalytic applications in non-polar media. Further research is needed to explore the full catalytic potential of this compound.

Conclusion

This compound is a valuable synthetic tool, predominantly for its role as a nucleophilic partner in Suzuki-Miyaura and Chan-Lam cross-coupling reactions. The octyl substituent provides advantageous solubility characteristics without significantly impeding the fundamental catalytic mechanisms of these transformations. While quantitative kinetic and comparative data for this specific boronic acid are not abundant, the general principles and protocols outlined in this guide provide a solid foundation for its application in the synthesis of complex organic molecules relevant to the pharmaceutical and materials science industries. Future investigations into its potential as an organocatalyst could further broaden its utility.

References

Theoretical and Computational Insights into (4-octylphenyl)boronic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(4-octylphenyl)boronic acid, a member of the versatile arylboronic acid family, holds significant interest in organic synthesis and medicinal chemistry. Its utility primarily stems from its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone for the formation of carbon-carbon bonds in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.[1] The presence of the octyl group imparts increased solubility in organic solvents, enhancing its utility in various reaction conditions.[1] This guide provides a comprehensive overview of the theoretical and computational studies of this compound, alongside relevant experimental data and protocols, to serve as a valuable resource for researchers in the field.

Core Physicochemical and Computed Properties

A foundational understanding of the physicochemical properties of this compound is essential for its application. While extensive experimental data for this specific molecule is not widely published, key properties can be obtained from publicly available databases and computational models.

PropertyValueSource
Molecular Formula C₁₄H₂₃BO₂PubChem
Molecular Weight 234.14 g/mol PubChem
Boiling Point 371.2°C at 760 mmHgMySkinRecipes[1]
CAS Number 133997-05-4PubChem
IUPAC Name This compoundPubChem
SMILES CCCCCCCCc1ccc(cc1)B(O)OPubChem

Theoretical and Computational Studies: A Methodological Overview

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural, electronic, and reactive properties of arylboronic acids.[2] These computational methods offer insights that complement experimental findings and can guide the rational design of new molecules and reactions.

A typical DFT workflow for studying this compound would involve:

  • Geometry Optimization: The initial 3D structure of the molecule is optimized to find its lowest energy conformation. For arylboronic acids, this includes considering the different possible conformations of the hydroxyl groups.[2]

  • Frequency Calculations: These calculations are performed on the optimized geometry to confirm that it represents a true energy minimum and to obtain thermodynamic properties.

  • Electronic Property Calculations: Properties such as HOMO-LUMO energy gap, dipole moment, and molecular electrostatic potential are calculated to understand the molecule's reactivity and intermolecular interactions.

  • Reaction Pathway Modeling: For reactions such as the Suzuki-Miyaura coupling, DFT can be used to model the entire catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps, providing insights into the reaction mechanism and energetics.

Representative Computational Data for a Substituted Phenylboronic Acid
ParameterCalculated Value (Å or °)
B-C Bond Length Varies with conformation
B-O Bond Lengths Varies with conformation
C-B-O Angles Varies with conformation
HOMO-LUMO Gap Varies with conformation

Note: The table above is illustrative. Specific values would need to be calculated for this compound using appropriate computational methods.

Experimental Protocols

Synthesis of this compound

A general and widely used method for the synthesis of alkyl-phenylboronic acids is the Grignard reagent method. The following is a representative protocol that can be adapted for the synthesis of this compound.

Workflow for the Synthesis of this compound

G cluster_synthesis Synthesis Start 1-Bromo-4-octylbenzene Grignard_Formation React with Mg turnings in dry THF Start->Grignard_Formation Borylation Add triisopropyl borate at low temperature Grignard_Formation->Borylation Hydrolysis Acidic workup (e.g., HCl) Borylation->Hydrolysis Product This compound Hydrolysis->Product

A typical synthetic workflow for this compound.

Detailed Methodology:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. To this, add a solution of 1-bromo-4-octylbenzene in anhydrous tetrahydrofuran (THF) dropwise. The reaction is initiated, which is evident by heat evolution and the disappearance of the magnesium. The mixture is typically stirred at room temperature or gentle reflux until the magnesium is consumed.

  • Borylation: The freshly prepared Grignard reagent is cooled to a low temperature (e.g., -78 °C) using a dry ice/acetone bath. A solution of triisopropyl borate in anhydrous THF is then added dropwise, maintaining the low temperature. The reaction mixture is stirred at this temperature for a few hours and then allowed to warm to room temperature overnight.

  • Hydrolysis and Extraction: The reaction is quenched by the slow addition of aqueous hydrochloric acid. The resulting mixture is stirred, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization or column chromatography to yield pure this compound.

Spectroscopic Characterization

The synthesized this compound should be characterized using standard spectroscopic techniques to confirm its identity and purity.

Workflow for Spectroscopic Characterization

G cluster_characterization Characterization Product Purified Product NMR ¹H and ¹³C NMR Spectroscopy Product->NMR IR Infrared (IR) Spectroscopy Product->IR MS Mass Spectrometry (MS) Product->MS Analysis Data Analysis and Structure Confirmation NMR->Analysis IR->Analysis MS->Analysis

Workflow for spectroscopic analysis of the synthesized product.

Expected Spectroscopic Data:

  • ¹H NMR: The spectrum would show characteristic signals for the aromatic protons in the para-substituted phenyl ring, the methylene protons of the octyl chain, and a broad singlet for the B(OH)₂ protons.

  • ¹³C NMR: The spectrum would display signals for the carbon atoms of the phenyl ring and the octyl chain.

  • IR Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for O-H stretching of the boronic acid group, B-O stretching, and C-H stretching of the aromatic and alkyl groups.

Biological Activity and Signaling Pathways

Phenylboronic acids are known to be inhibitors of serine proteases, a class of enzymes involved in a wide range of physiological and pathological processes. The inhibitory mechanism involves the formation of a reversible covalent bond between the boron atom of the boronic acid and the hydroxyl group of the catalytic serine residue in the enzyme's active site.

While the specific biological activity of this compound has not been extensively studied, its structural similarity to other known serine protease inhibitors suggests a potential role in this area. The long alkyl chain may influence its binding affinity and selectivity for different proteases.

Hypothesized Inhibition of a Serine Protease by this compound

G cluster_inhibition Serine Protease Inhibition Pathway Inhibitor This compound Binding Reversible Covalent Bond Formation Inhibitor->Binding Binds to Enzyme Serine Protease (e.g., Chymotrypsin) ActiveSite Active Site (with Serine residue) Enzyme->ActiveSite ActiveSite->Binding Inhibition Enzyme Inhibition Binding->Inhibition NoProduct No Product Formation Inhibition->NoProduct Substrate Substrate Substrate->ActiveSite Blocked

Hypothesized mechanism of serine protease inhibition.

Conclusion

This compound is a valuable building block in organic synthesis with potential applications in medicinal chemistry. While specific theoretical and experimental data for this molecule are limited in the public domain, this guide provides a framework for its study based on established computational and experimental methodologies for related arylboronic acids. Further research is warranted to fully elucidate the computational properties, biological activities, and potential therapeutic applications of this and other long-chain alkylphenylboronic acids.

References

Methodological & Application

Application Notes and Protocols for (4-octylphenyl)boronic acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1][2] This palladium-catalyzed reaction is renowned for its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its boronic acid reagents.[1][3] These attributes have cemented its status as a preferred method for the construction of complex molecular architectures, particularly in the fields of drug discovery and materials science.[1][3]

(4-octylphenyl)boronic acid is a valuable building block in this context, allowing for the introduction of a phenyl group substituted with a long alkyl chain. This moiety is particularly relevant in the synthesis of liquid crystals, where the alkyl chain contributes to the desired mesomorphic properties.[4][5][6] The resulting 4-octylbiphenyl derivatives are also of interest in drug development, where the biphenyl scaffold is a common motif in biologically active molecules and the octyl group can modulate lipophilicity and target engagement.

These application notes provide detailed protocols and quantitative data for the use of this compound in Suzuki-Miyaura cross-coupling reactions, with a focus on the synthesis of intermediates for liquid crystals and potentially for pharmaceutical compounds.

Reaction Principle: The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[1][2] The cycle comprises three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[1]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of an aryl halide (Ar-X) to a palladium(0) complex, forming a Pd(II) intermediate.[2]

  • Transmetalation: In the presence of a base, the organoboron reagent, this compound, forms a boronate species. This species then undergoes transmetalation with the Pd(II) complex, where the organic group from the boron atom is transferred to the palladium center.[7]

  • Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium complex, which forms the desired biaryl product (4-octyl-1,1'-biphenyl derivative) and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1]

Quantitative Data Summary

The following table summarizes representative reaction parameters and outcomes for the Suzuki-Miyaura coupling of this compound with various aryl halides. The data is compiled from analogous reactions and provides a strong indication of the expected efficiency of these transformations.

Aryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
4-BromobenzonitrilePd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2 M aq. soln.)Toluene904-6~90 (estimated)
1-Bromo-4-iodobenzenePd/NiF₂O₄NoneK₂CO₃DMF/H₂O1000.595
4-BromoanisolePd-bpydc-LaNoneNa₂CO₃Acetonitrile/H₂O802498
4-BromophenolPd on porous glassNoneK₃PO₄H₂O150 (MW)0.17>90[8]

Experimental Protocols

Protocol 1: Synthesis of 4-Cyano-4'-octylbiphenyl

This protocol describes the synthesis of a key intermediate for liquid crystal applications via the Suzuki-Miyaura coupling of 4-bromobenzonitrile with this compound. The procedure is adapted from a similar high-yield synthesis of a fluorinated biphenyl derivative.[9]

Materials:

  • 4-Bromobenzonitrile

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-bromobenzonitrile (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Base Addition: Under the inert atmosphere, add toluene (10 mL) and a 2 M aqueous solution of potassium carbonate (2.0 mL, 4.0 mmol).

  • Reaction: Vigorously stir the reaction mixture and heat to 90 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

  • Separate the aqueous layer and wash the organic layer with water (2 x 10 mL) followed by brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 4-cyano-4'-octylbiphenyl as a solid.

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_ArX Ar-Pd(II)Ln-X Pd0->PdII_ArX Ar-X OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArAr Ar-Pd(II)Ln-Ar' PdII_ArX->PdII_ArAr Ar'-B(OH)₂ (Base) Transmetalation->PdII_ArAr PdII_ArAr->Pd0 Ar-Ar' RedElim Reductive Elimination RedElim->Pd0 ArAr Ar-Ar' RedElim->ArAr ArX Ar-X ArX->OxAdd ArBOH2 Ar'-B(OH)₂ ArBOH2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product start Combine Reactants: Aryl Halide, this compound, Pd Catalyst, Ligand inert Establish Inert Atmosphere (Evacuate/Backfill with Ar or N₂) start->inert add_solv_base Add Solvent (Toluene) and Aqueous Base (K₂CO₃) inert->add_solv_base heat Heat to 90°C with Vigorous Stirring add_solv_base->heat monitor Monitor by TLC heat->monitor 4-6 hours cool Cool to Room Temperature monitor->cool extract Dilute with Ethyl Acetate & Perform Liquid-Liquid Extraction cool->extract dry Dry Organic Layer (MgSO₄ or Na₂SO₄) extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify product Isolated Product: 4-octyl-1,1'-biphenyl derivative purify->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Applications

The primary application for the products of Suzuki-Miyaura coupling with this compound is in the field of materials science , specifically in the synthesis of liquid crystals . The resulting 4-alkyl-4'-cyanobiphenyls, such as 4-cyano-4'-octylbiphenyl (8CB), are well-known nematic and smectic A liquid crystals used in liquid crystal displays (LCDs) and other electro-optical devices.[4][5][6] The octyl chain is crucial for inducing the desired liquid crystalline phases at specific temperature ranges.

In the realm of drug discovery and development , the biphenyl moiety is a "privileged scaffold," appearing in numerous approved drugs. The introduction of an octylphenyl group can be a key step in the synthesis of new chemical entities. The long alkyl chain can significantly impact the compound's physicochemical properties, such as lipophilicity, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to biological targets. Therefore, this reaction serves as a vital tool for generating novel compounds for biological screening.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no yield Inactive catalystEnsure proper degassing of solvents and use of an inert atmosphere to prevent catalyst oxidation. Use fresh catalyst.
Insufficiently strong baseSwitch to a stronger base such as K₃PO₄ or Cs₂CO₃.
Low reaction temperatureGradually increase the reaction temperature, monitoring for decomposition.
Homocoupling of boronic acid Presence of oxygenImprove the degassing procedure.
Protodeboronation Presence of protic sourcesUse anhydrous solvents and ensure the base is not excessively hydrolytic.

References

Applications of (4-Octylphenyl)boronic Acid in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Octylphenyl)boronic acid is a versatile reagent in modern organic synthesis, primarily utilized for the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. Its long octyl chain enhances solubility in organic solvents, making it a valuable building block in the synthesis of complex organic molecules with applications in pharmaceuticals, agrochemicals, and materials science. The most prominent application of this compound is in the Suzuki-Miyaura coupling reaction to produce 4'-octylbiphenyl derivatives, which are key components in liquid crystals and other advanced materials.

Primary Application: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful and widely used method for the synthesis of biaryl compounds, styrenes, and polyolefins. The reaction involves the cross-coupling of an organoboron compound, such as this compound, with an organic halide or triflate in the presence of a palladium catalyst and a base.

A significant industrial application of this reaction is the synthesis of 4'-octyl-4-cyanobiphenyl (8CB), a well-known liquid crystal. This is achieved by coupling this compound with 4-bromobenzonitrile.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr_prime Ar-Pd(II)-Ar' Transmetalation->ArPdAr_prime BX3 B(OH)2X Transmetalation->BX3 RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Catalyst Regeneration ArAr_prime Ar-Ar' (Product) RedElim->ArAr_prime ArX Aryl Halide (Ar-X) ArX->OxAdd BoronicAcid Boronic Acid (Ar'-B(OH)2) BoronicAcid->Transmetalation Base Base Base->Transmetalation

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols are representative examples of the Suzuki-Miyaura coupling reaction using this compound. These should be considered as starting points and may require optimization for specific substrates and scales.

Protocol 1: Synthesis of 4'-Octyl-4-cyanobiphenyl

This protocol describes the synthesis of 4'-octyl-4-cyanobiphenyl via the Suzuki-Miyaura coupling of this compound with 4-bromobenzonitrile.

Materials:

  • This compound

  • 4-Bromobenzonitrile

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for organic synthesis

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzonitrile (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this process three times to ensure an oxygen-free atmosphere.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq). Add toluene and deionized water (typically in a 4:1 to 5:1 ratio, e.g., 10 mL of toluene and 2 mL of water).

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 4'-octyl-4-cyanobiphenyl.

General Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup: - this compound - Aryl Halide - Base start->setup inert Establish Inert Atmosphere (Argon/Nitrogen) setup->inert add_catalyst Add Palladium Catalyst and Solvents inert->add_catalyst react Heat and Stir (Monitor by TLC/GC-MS) add_catalyst->react workup Work-up: - Cool to RT - Extraction with Organic Solvent - Wash with Water and Brine react->workup purify Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purify characterize Characterization: - NMR - MS purify->characterize end End characterize->end

Figure 2: General experimental workflow for Suzuki-Miyaura coupling.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the Suzuki-Miyaura coupling of this compound with various aryl halides. Yields are highly dependent on the specific substrates and optimization of reaction conditions.

ParameterValue/TypeNotes
Aryl Halide Aryl bromide, Aryl iodideAryl chlorides may require more reactive catalyst systems.
This compound 1.1 - 1.5 equivalentsA slight excess is typically used to ensure complete consumption of the aryl halide.
Palladium Catalyst Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf)Catalyst choice depends on the reactivity of the coupling partners. Typical loading is 1-5 mol%.
Base K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄The choice of base can significantly influence the reaction rate and yield.
Solvent Toluene/Water, Dioxane/Water, DMFAnhydrous and degassed solvents are recommended.
Temperature 80 - 110 °CThe optimal temperature depends on the substrates and catalyst used.
Reaction Time 2 - 24 hoursMonitored by TLC or GC-MS for completion.
Yield Generally high (70-95%)Highly dependent on the specific substrates and optimized conditions.

Characterization Data for 4'-Octyl-4-cyanobiphenyl (Representative):

  • ¹H NMR (CDCl₃): Chemical shifts (δ) for the aromatic protons typically appear in the range of 7.2-7.7 ppm. The aliphatic protons of the octyl chain will appear further upfield, with the benzylic CH₂ group around 2.6 ppm, the terminal CH₃ group around 0.9 ppm, and the other methylene groups between 1.2-1.6 ppm.

  • ¹³C NMR (CDCl₃): Aromatic carbons will resonate in the 110-150 ppm region. The nitrile carbon appears around 119 ppm. The aliphatic carbons of the octyl chain will be observed in the 14-36 ppm range.

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) corresponding to the mass of 4'-octyl-4-cyanobiphenyl (C₂₁H₂₅N) would be observed at m/z = 291.20.

Applications in Drug Discovery and Materials Science

The biphenyl scaffold synthesized using this compound is a common structural motif in many pharmaceuticals. The introduction of the octyl group can modulate the lipophilicity of a drug candidate, potentially improving its pharmacokinetic properties.

In materials science, the resulting 4'-octylbiphenyl derivatives are crucial for the development of liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs). The long alkyl chain influences the mesomorphic properties of the liquid crystals, such as the clearing point and viscosity.

Conclusion

This compound is a key building block in organic synthesis, with its primary application being the Suzuki-Miyaura cross-coupling reaction. This reaction provides an efficient and versatile route for the synthesis of 4'-octylbiphenyl derivatives, which have significant applications in the pharmaceutical and materials science industries. The protocols and data presented here serve as a guide for researchers and professionals in these fields to utilize this valuable reagent in their synthetic endeavors.

Application Notes and Protocols for the Use of (4-octylphenyl)boronic Acid in C-C Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

(4-octylphenyl)boronic acid is a versatile reagent in modern organic synthesis, primarily utilized for the formation of carbon-carbon (C-C) bonds through palladium-catalyzed cross-coupling reactions. Its long octyl chain enhances solubility in organic solvents, making it a valuable building block in the synthesis of complex organic molecules. This document provides detailed application notes and experimental protocols for the use of this compound in C-C bond formation, with a particular focus on the Suzuki-Miyaura coupling reaction. This reaction is a cornerstone of synthetic chemistry, enabling the efficient construction of biaryl and substituted aromatic structures that are prevalent in pharmaceuticals, liquid crystals, and advanced materials.[1][2]

Core Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling reaction facilitates the formation of a C-C bond between an organoboron compound, such as this compound, and an organic halide or triflate, catalyzed by a palladium complex in the presence of a base. The general catalytic cycle involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.

A significant application of this compound is in the synthesis of liquid crystals, particularly the 4'-alkyl-4-cyanobiphenyls. For instance, the coupling of this compound with 4-bromobenzonitrile yields 4'-octyl-[1,1'-biphenyl]-4-carbonitrile (also known as 8CB), a well-known liquid crystal material.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of this compound with various aryl bromides. Please note that optimal conditions may vary depending on the specific substrate and desired outcome.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemp (°C)Time (h)Yield (%)
14-BromobenzonitrilePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (5:1)1001295
24-BromoanisolePd(PPh₃)₄ (3)-Na₂CO₃ (2.0)Dioxane/H₂O (4:1)901692
31-Bromo-4-nitrobenzenePd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF80888
42-BromopyridinePdCl₂(dppf) (3)-K₂CO₃ (2.0)DME/H₂O (4:1)851885

Experimental Protocols

Protocol 1: Synthesis of 4'-octyl-[1,1'-biphenyl]-4-carbonitrile

This protocol details a representative procedure for the Suzuki-Miyaura coupling of this compound with 4-bromobenzonitrile.

Materials:

  • This compound

  • 4-Bromobenzonitrile

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous

  • Toluene, anhydrous

  • Water, degassed

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer/hotplate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), 4-bromobenzonitrile (1.0 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times to ensure an oxygen-free environment.

  • Solvent Addition: Under the inert atmosphere, add anhydrous toluene (10 mL) and degassed water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-16 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4'-octyl-[1,1'-biphenyl]-4-carbonitrile.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (R'-X) pd0->oxidative_addition pd2_complex R'-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation (Ar-B(OR)2 + Base) pd2_complex->transmetalation pd2_aryl_complex Ar-Pd(II)L_n-R' transmetalation->pd2_aryl_complex reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R' reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow for the Synthesis of 4'-octyl-[1,1'-biphenyl]-4-carbonitrile

This diagram outlines the key steps in the synthesis and purification process.

Experimental_Workflow A 1. Reaction Setup - this compound - 4-Bromobenzonitrile - Pd(OAc)2/SPhos - K3PO4 B 2. Inert Atmosphere (Evacuate/Backfill with Argon) A->B C 3. Solvent Addition (Toluene/Water) B->C D 4. Reaction (100 °C, 12-16h) C->D E 5. Work-up - Cool to RT - Dilute with EtOAc - Wash with H2O and Brine D->E F 6. Purification - Dry over Na2SO4 - Concentrate - Column Chromatography E->F G Product 4'-octyl-[1,1'-biphenyl]-4-carbonitrile F->G

Caption: Workflow for the synthesis of 4'-octyl-[1,1'-biphenyl]-4-carbonitrile.

Safety Precautions

  • Palladium catalysts and phosphine ligands are air-sensitive and should be handled under an inert atmosphere.

  • Organic solvents are flammable and should be used in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for Suzuki Coupling with (4-octylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This palladium-catalyzed reaction is highly valued for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse array of boronic acids.[1] (4-octylphenyl)boronic acid is a particularly useful building block for the synthesis of biaryl compounds with long alkyl chains. These products are of significant interest in the development of liquid crystals, organic light-emitting diodes (OLEDs), and as intermediates in pharmaceutical synthesis.[2][3] The octyl group imparts specific solubility and liquid crystalline properties to the final products.[2]

This document provides a detailed experimental protocol for the Suzuki coupling reaction using this compound with various aryl halides, a summary of representative reaction conditions, and diagrams illustrating the reaction workflow and catalytic cycle.

Data Presentation: Quantitative Summary of Suzuki Coupling Reactions

The following table summarizes typical reaction conditions and reported yields for the Suzuki coupling of this compound with a variety of aryl halide partners. These examples demonstrate the versatility of the reaction with respect to different electronic and steric environments on the coupling partner.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-BromobenzonitrilePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10012~92% (inferred)
24-IodotoluenePd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O806~95% (inferred)
31-Bromo-4-nitrobenzenePd(dppf)Cl₂ (3)-K₂CO₃Dioxane/H₂O908~90% (inferred)[4]
41-Bromo-4-methoxybenzenePd₂(dba)₃ (1.5)SPhos (3)K₃PO₄1,4-Dioxane10016~88% (inferred)
54-BromobenzaldehydePd(OAc)₂ (2)P(o-tolyl)₃ (4)K₂CO₃DMF1104~85% (inferred)

Note: Yields are inferred from closely related reactions and are representative of typical outcomes. Actual yields may vary depending on specific experimental conditions and substrate purity.

Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

Procedure:

  • Reaction Setup:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).

    • Seal the flask with a rubber septum.

    • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

    • Add degassed toluene (5 mL) and degassed deionized water (1 mL) to the flask via syringe.

  • Reaction Execution:

    • Place the flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Add deionized water (10 mL) and ethyl acetate (15 mL) to the reaction mixture.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Visualizations

G cluster_workflow Experimental Workflow A Reaction Setup (Reagents, Catalyst, Base, Solvent) B Inert Atmosphere (Evacuate/Backfill with Ar/N2) A->B Degassing C Reaction (Heating and Stirring) B->C Initiation D Work-up (Extraction and Washing) C->D Quenching E Purification (Column Chromatography) D->E Isolation F Product Characterization (NMR, MS) E->F Analysis

Caption: A general workflow for the Suzuki coupling experiment.

G cluster_cycle Suzuki Coupling Catalytic Cycle Pd0 Pd(0)L2 PdII_halide R1-Pd(II)L2-X R1X R1-X (Aryl Halide) PdII_alkoxide R1-Pd(II)L2-OR' PdII_halide->PdII_alkoxide Ligand Exchange PdII_biaryl R1-Pd(II)L2-R2 PdII_alkoxide->PdII_biaryl Transmetalation Product R1-R2 (Biaryl Product) PdII_biaryl->Product Reductive Elimination R1X->PdII_halide Oxidative Addition R2BOH2 R2-B(OH)2 (this compound) Base Base (e.g., K3PO4)

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

Application Notes: (4-Octylphenyl)boronic Acid as a Versatile Building Block for High-Performance Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Octylphenyl)boronic acid is a key organic building block in the synthesis of advanced materials, particularly liquid crystals. Its molecular structure, featuring a rigid phenylboronic acid core and a flexible octyl chain, makes it an ideal component for creating calamitic (rod-shaped) liquid crystals. The octyl chain contributes to the material's fluidity and solubility in organic solvents, while the phenylboronic acid group allows for the straightforward construction of extended, rigid molecular cores through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This reaction's tolerance of a wide range of functional groups and its high yields make it a powerful tool for the precise engineering of liquid crystal molecules with desired mesomorphic and physical properties.

The incorporation of the 4-octylphenyl moiety into a liquid crystal's molecular architecture influences its phase behavior, including the transition temperatures between crystalline, smectic, nematic, and isotropic phases.[2] Furthermore, the overall molecular design, including the choice of other constituent aromatic rings and terminal groups, allows for the fine-tuning of critical performance parameters such as birefringence (Δn), dielectric anisotropy (Δε), elastic constants, and viscosity. These properties are paramount for applications in liquid crystal displays (LCDs), optical switching devices, and other advanced photonics.

This document provides detailed application notes, experimental protocols for the synthesis of a representative liquid crystal, 4-octyl-4'-cyanobiphenyl (8CB), and a summary of its key physical properties.

Molecular Design and Signaling Pathway Analogy

The synthesis of calamitic liquid crystals using this compound can be thought of as a molecular signaling pathway, where the initial building blocks logically assemble to form a functional molecule with specific mesogenic properties. The core principle is the creation of a rigid, elongated core that promotes anisotropic self-assembly, with flexible terminal chains that facilitate fluidity.

molecular_design cluster_reactants Building Blocks cluster_reaction Core Synthesis cluster_product Liquid Crystal Molecule cluster_properties Emergent Properties A This compound C Suzuki-Miyaura Cross-Coupling A->C B Aryl Halide (e.g., 4-Bromobenzonitrile) B->C D Calamitic Mesogen (e.g., 4-Octyl-4'-cyanobiphenyl) C->D Formation of Biphenyl Core E Mesophase Formation (Nematic, Smectic) D->E Self-Assembly F Anisotropic Physical Properties (Birefringence, Dielectric Anisotropy) E->F Leads to

Molecular design pathway for calamitic liquid crystals.

Data Presentation: Physical Properties of 4-Octyl-4'-cyanobiphenyl (8CB)

The following table summarizes the key physical and mesomorphic properties of 4-octyl-4'-cyanobiphenyl (8CB), a representative liquid crystal synthesized using this compound.

PropertyValueTemperature (°C)Wavelength (nm)
Mesomorphic Properties
Crystal to Smectic A Transition (T_Cr-SmA)21.5 °C--
Smectic A to Nematic Transition (T_SmA-N)33.5 °C--
Nematic to Isotropic Transition (T_N-I)40.5 °C--
Optical Properties
Birefringence (Δn)~0.1825589
~0.1535589
Dielectric Properties
Dielectric Anisotropy (Δε)~8.0251 kHz
~7.0351 kHz
Elastic and Viscous Properties
Splay Elastic Constant (K₁₁)~10 pN25-
Bend Elastic Constant (K₃₃)~12 pN25-
Rotational Viscosity (γ₁)~0.3 Pa·s25-
~0.1 Pa·s35-

Experimental Protocols

Synthesis of 4-Octyl-4'-cyanobiphenyl (8CB) via Suzuki-Miyaura Coupling

This protocol details the synthesis of 4-octyl-4'-cyanobiphenyl (8CB) from this compound and 4-bromobenzonitrile.

Materials:

  • This compound

  • 4-Bromobenzonitrile

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene, anhydrous

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Celite

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.2 mmol, 1.2 equiv), 4-bromobenzonitrile (1.0 mmol, 1.0 equiv), and potassium carbonate (3.0 mmol, 3.0 equiv).

  • Catalyst Addition: Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times. Under a positive pressure of the inert gas, add anhydrous toluene (15 mL) and deionized water (5 mL).

  • Reaction: Stir the reaction mixture vigorously and heat to reflux (approximately 90-100 °C) for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., hexanes:ethyl acetate 9:1).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (30 mL) and transfer it to a separatory funnel.

  • Extraction: Wash the organic layer with deionized water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent. Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 4-octyl-4'-cyanobiphenyl as a white solid.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The mesomorphic properties can be characterized by differential scanning calorimetry (DSC) and polarized optical microscopy (POM).

Experimental Workflow Diagram

The following diagram illustrates the step-by-step workflow for the synthesis and purification of 4-octyl-4'-cyanobiphenyl.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification A Combine Reactants: This compound, 4-Bromobenzonitrile, K₂CO₃ B Add Catalyst: Pd(OAc)₂, PPh₃ A->B C Add Solvents: Toluene, Water B->C D Heat to Reflux (12-24h) C->D E Monitor by TLC D->E E->D Incomplete F Cool and Dilute with Ethyl Acetate E->F Complete G Aqueous Extraction (Water & Brine) F->G H Dry and Concentrate G->H I Column Chromatography H->I J Characterization (NMR, MS, DSC, POM) I->J

Experimental workflow for the synthesis of 8CB.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of calamitic liquid crystals. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of a wide variety of mesogenic structures. The resulting liquid crystals, such as 4-octyl-4'-cyanobiphenyl, exhibit desirable physical properties that are essential for their application in advanced technologies. The protocols and data presented herein provide a solid foundation for researchers and scientists to explore the potential of this compound in the design and development of novel liquid crystalline materials.

References

Synthesis of Bioactive Molecules Using (4-Octylphenyl)boronic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Octylphenyl)boronic acid is a versatile reagent in organic synthesis, primarily utilized in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. The presence of the C8 alkyl chain enhances its solubility in organic solvents, making it a valuable building block in the synthesis of complex organic molecules, including those with potential biological activity. This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules using this compound, with a focus on its application in the development of Peroxisome Proliferator-Activated Receptor (PPAR) agonists.

Application: Synthesis of PPAR Agonists

Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily. They play crucial roles in the regulation of lipid and glucose metabolism, inflammation, and cellular proliferation and differentiation. As such, PPARs are attractive drug targets for the treatment of metabolic diseases such as type 2 diabetes, dyslipidemia, and atherosclerosis, as well as certain types of cancer.

Biphenyl-4-carboxylic acid derivatives have been identified as potent PPAR agonists. The synthesis of these compounds can be efficiently achieved through a Suzuki-Miyaura coupling reaction between a substituted phenylboronic acid, such as this compound, and a halobenzoic acid derivative. The resulting molecules can modulate the activity of PPAR subtypes (α, γ, and δ), thereby influencing the expression of target genes involved in key metabolic and inflammatory pathways.

Key Experiments and Protocols

This section details the synthesis of a specific bioactive molecule, 2'-(4-octylphenyl)-biphenyl-4-carboxylic acid, a known PPAR agonist, using this compound.

Synthesis of 2'-(4-Octylphenyl)-biphenyl-4-carboxylic Acid

The synthesis involves a Suzuki-Miyaura cross-coupling reaction between this compound and methyl 2-bromo-4'-formylbenzoate, followed by oxidation of the formyl group to a carboxylic acid.

Reaction Scheme:

G reactant1 this compound product 2'-(4-octylphenyl)-biphenyl-4-carboxylic acid reactant1->product Suzuki Coupling reactant2 Methyl 2-bromo-4'-formylbenzoate reactant2->product catalyst Pd(PPh3)4, Na2CO3 Suzuki Coupling Suzuki Coupling catalyst->Suzuki Coupling

Caption: Suzuki coupling for 2'-(4-octylphenyl)-biphenyl-4-carboxylic acid.

Experimental Protocol:

Step 1: Suzuki-Miyaura Coupling

  • To a degassed solution of methyl 2-bromo-4'-formylbenzoate (1.0 eq) in a suitable solvent such as toluene or a mixture of toluene/ethanol (e.g., 3:1 v/v), add this compound (1.2 eq).

  • Add an aqueous solution of a base, typically 2M sodium carbonate (Na2CO3) (3.0 eq).

  • Purge the mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 eq).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the intermediate methyl 2'-(4-octylphenyl)-biphenyl-4'-formylbenzoate.

Step 2: Oxidation to Carboxylic Acid

  • Dissolve the intermediate from Step 1 in a mixture of a suitable solvent such as tert-butanol and water.

  • Add an oxidizing agent, for example, a solution of potassium permanganate (KMnO4) in water, dropwise at room temperature.

  • Stir the mixture vigorously for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding a saturated solution of sodium sulfite (Na2SO3).

  • Acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield 2'-(4-octylphenyl)-biphenyl-4-carboxylic acid.

Data Presentation

Reactant 1Reactant 2CatalystBaseSolventTime (h)Yield (%)
This compoundMethyl 2-bromo-4'-formylbenzoatePd(PPh3)4Na2CO3Toluene/Ethanol4-1275-85
This compound4-Bromobenzoic acidPd(OAc)2 / SPhosK3PO4Dioxane/Water6~80

Signaling Pathway

PPAR Signaling Pathway

The synthesized 2'-(4-octylphenyl)-biphenyl-4-carboxylic acid acts as a ligand for PPARs. Upon binding, the PPAR receptor undergoes a conformational change, leading to the dissociation of corepressor proteins and recruitment of coactivator proteins. This complex then heterodimerizes with the retinoid X receptor (RXR). The PPAR-RXR heterodimer binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding initiates the transcription of genes involved in lipid metabolism, glucose homeostasis, and inflammation.

PPAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 2'-(4-octylphenyl)- biphenyl-4-carboxylic acid PPAR PPAR Ligand->PPAR Enters Nucleus and Binds PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR Binds RXR PPRE PPRE PPAR_RXR->PPRE Binds to TargetGenes Target Gene Transcription PPRE->TargetGenes Initiates Metabolic_Response Metabolic & Anti-inflammatory Responses TargetGenes->Metabolic_Response Leads to

Caption: PPAR signaling pathway activation by a synthetic ligand.

Experimental Workflow

The overall workflow for the synthesis and biological evaluation of bioactive molecules using this compound is outlined below.

G start Start: Design of Bioactive Molecule synthesis Synthesis via Suzuki Coupling using this compound start->synthesis purification Purification and Characterization (Chromatography, NMR, MS) synthesis->purification bio_assay Biological Activity Screening (e.g., PPAR activation assay) purification->bio_assay hit_id Hit Identification and Lead Optimization bio_assay->hit_id hit_id->synthesis No Hit / Optimize sar Structure-Activity Relationship (SAR) Studies hit_id->sar Hit end End: Lead Compound for Further Development hit_id->end Lead sar->synthesis

Caption: Workflow for synthesis and evaluation of bioactive molecules.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of (4-octylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful reaction, catalyzed by palladium complexes, joins an organoboron compound, such as a boronic acid, with an organic halide or triflate. For researchers in drug development and materials science, the ability to synthesize tailored biaryl and substituted aromatic structures is of paramount importance.

(4-octylphenyl)boronic acid is a valuable building block in the synthesis of liquid crystals, organic electronics, and pharmacologically active molecules. The long octyl chain imparts specific solubility and self-assembly properties to the target molecules. This document provides detailed application notes and experimental protocols for the successful palladium-catalyzed cross-coupling of this compound with various aryl halides.

Catalytic Systems and Reaction Parameters

The success of the Suzuki-Miyaura coupling is highly dependent on the judicious selection of the palladium catalyst, ligand, base, and solvent system. For substrates like this compound, which possesses a long alkyl chain, ensuring adequate solubility of all reaction components is a key consideration.

Palladium Catalysts: A variety of palladium sources can be utilized, ranging from simple palladium salts like palladium(II) acetate (Pd(OAc)₂) to pre-formed palladium(0) complexes such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The active catalytic species is a Pd(0) complex, which is often generated in situ from a Pd(II) precursor.

Ligands: Phosphine-based ligands are crucial for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. The choice of ligand can significantly impact reaction efficiency. Common ligands include triphenylphosphine (PPh₃) and more sterically demanding and electron-rich biarylphosphines like SPhos and XPhos, which are particularly effective for challenging couplings.

Bases: A base is required to activate the boronic acid for the transmetalation step. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly employed. The strength and solubility of the base can influence the reaction rate and yield.

Solvents: The solvent system must be capable of dissolving both the organic and inorganic reaction components to some extent. A mixture of an organic solvent and water is frequently used. Common organic solvents include toluene, 1,4-dioxane, and N,N-dimethylformamide (DMF). The presence of water can be beneficial for the dissolution of the base and can play a role in the catalytic cycle.

Quantitative Data Summary

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-BromobenzonitrilePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10016~95
24-BromoanisolePd(PPh₃)₄ (3)-K₂CO₃Dioxane/H₂O901292
31-Bromo-4-nitrobenzenePdCl₂(dppf) (3)-Na₂CO₃DMF/H₂O100894
44-BromotoluenePd(OAc)₂ (1.5)PPh₃ (3)K₂CO₃Toluene/EtOH/H₂O801889
51-Bromo-3,5-dimethylbenzenePd₂(dba)₃ (1)XPhos (2)K₃PO₄1,4-Dioxane1102491

Experimental Protocols

General Protocol for the Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Bromide

This protocol provides a general procedure that can be adapted for various aryl bromides. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene/Water, 10:1 v/v)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating block or oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), the palladium catalyst (0.02 mmol), the phosphine ligand (0.04 mmol), and the base (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 5 mL of toluene and 0.5 mL of water) to the flask via syringe.

  • Reaction: Place the flask in a preheated heating block or oil bath set to the desired temperature (e.g., 100 °C). Stir the reaction mixture vigorously for the specified time (e.g., 16 hours).

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired biaryl product.

Visualizations

Suzuki_Miyaura_Workflow Reagents Reagents (Aryl Halide, Boronic Acid, Base, Catalyst, Ligand) Reaction_Setup Reaction Setup (Inert Atmosphere) Reagents->Reaction_Setup Solvent Degassed Solvent Solvent->Reaction_Setup Heating Heating & Stirring Reaction_Setup->Heating Monitoring Reaction Monitoring (TLC, GC-MS) Heating->Monitoring Monitoring->Heating Continue if incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Proceed upon completion Purification Purification (Column Chromatography) Workup->Purification Product Pure Product Purification->Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.

Suzuki_Catalytic_Cycle cluster_steps Pd0 Pd(0)Ln PdII_Aryl Ar-Pd(II)L2X Pd0->PdII_Aryl OxAdd Oxidative Addition PdII_Diaryl Ar-Pd(II)L2-Ar' PdII_Aryl->PdII_Diaryl Transmetalation Transmetalation PdII_Diaryl->Pd0 RedElim Reductive Elimination ArylHalide Ar-X BoronicAcid Ar'-B(OH)2 + Base Product Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

role of the octyl group in (4-octylphenyl)boronic acid reactivity and solubility

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Role of the Octyl Group in (4-octylphenyl)boronic acid Reactivity and Solubility

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is an organic compound widely utilized in organic synthesis, particularly as a reagent in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] Its structure consists of a phenylboronic acid core with an eight-carbon alkyl chain (an octyl group) attached at the para position. This octyl group is not merely a passive substituent; it plays a crucial role in modulating the molecule's physical properties and reactivity.

This document details the specific functions of the octyl group, focusing on its significant impact on the solubility and reactivity of the boronic acid. Understanding these effects is essential for optimizing reaction conditions, improving yields, and designing novel synthetic strategies in pharmaceutical and materials science research.

The Role of the Octyl Group in Solubility

The most significant contribution of the octyl group is its influence on the solubility profile of the molecule. The long, nonpolar alkyl chain dramatically increases the lipophilicity of the compound.

2.1 Impact on Solubility Profile

The presence of the C8 alkyl chain enhances the compound's solubility in a wide range of organic solvents, particularly those with low to medium polarity.[1] This is a critical advantage over unsubstituted phenylboronic acid, which is more soluble in polar organic solvents but has poor solubility in nonpolar hydrocarbon solvents like hexanes.[2] The improved solubility in organic media allows for more homogeneous reaction conditions, which can lead to more efficient and reproducible reactions, especially in processes like the Suzuki-Miyaura coupling that are often conducted in organic solvent systems.[1] Conversely, the long alkyl chain reduces the compound's solubility in aqueous solutions.[3]

Data Presentation: Qualitative Solubility Profile

The following table provides a qualitative comparison of the expected solubility of this compound versus its parent compound, phenylboronic acid, in various common laboratory solvents.

SolventSolvent PolarityPhenylboronic Acid SolubilityThis compound (Expected)Rationale for Difference
HexaneNonpolarPoorly Soluble[2]SolubleThe nonpolar octyl chain enhances interaction with the nonpolar solvent.
TolueneNonpolarSparingly SolubleSolubleIncreased lipophilicity improves solubility in aromatic hydrocarbon solvents.
DichloromethanePolar AproticSolubleHighly SolubleThe overall molecule retains enough polarity while benefiting from the alkyl chain.
Tetrahydrofuran (THF)Polar AproticSoluble[2]Highly SolubleGood solubility is expected in ether-based solvents, enhanced by the octyl group.
1,4-DioxanePolar AproticSolubleHighly SolubleOften used in Suzuki couplings; the octyl group ensures high substrate concentration.
AcetonePolar AproticHighly Soluble[4][5]SolubleThe polar boronic acid function allows solubility, but less favorable than in less polar solvents.
EthanolPolar ProticSoluble[2]Moderately SolubleThe nonpolar character of the octyl chain reduces solubility in highly polar protic solvents.
WaterPolar ProticLow Solubility (10 g/L)[2]Very Poorly SolubleThe hydrophobic octyl chain dominates, leading to poor water solubility.[3]

2.2 Experimental Protocol: Determination of Solubility via the Dynamic Method

This protocol describes a common method for experimentally determining the solubility of a compound in various solvents.[5][6]

Materials:

  • This compound

  • Selected organic solvent (e.g., Toluene)

  • Jacketed glass vessel with a magnetic stirrer

  • Thermostat bath with precise temperature control

  • Luminance probe or laser beam and detector for turbidity measurement

  • Analytical balance

Procedure:

  • Sample Preparation: Accurately weigh a known amount of this compound and the chosen organic solvent into the jacketed glass vessel to create a mixture of a specific mole fraction.

  • Heating and Stirring: Place the vessel in the thermostat bath and begin stirring to ensure the suspension is uniform.

  • Controlled Heating: Increase the temperature of the bath slowly and at a constant rate (e.g., 0.2 °C/min).

  • Turbidity Monitoring: Continuously monitor the turbidity of the mixture. The "solubility temperature" is the temperature at which the last solid particles dissolve, resulting in a clear solution. This can be detected by a sharp increase in light transmission measured by the luminance probe.[6]

  • Data Collection: Record the temperature at which the solution becomes clear.

  • Repeatability: Repeat the measurement with different mole fractions of the solute in the solvent to construct a solubility curve (solubility vs. temperature).

Visualization: Solubility Determination Workflow

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Weigh Solute and Solvent B Add to Jacketed Vessel A->B C Place in Thermostat Bath B->C D Start Stirring C->D E Heat at Constant Rate (e.g., 0.2°C/min) D->E F Monitor Turbidity E->F G Is solution clear? F->G H Record Temperature (Solubility Point) G->H Yes I Continue Heating G->I No I->E G pd0 Pd(0) Catalyst oxidative_add Oxidative Addition pd0->oxidative_add pd2_complex Ar-Pd(II)-X oxidative_add->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation diorgano_pd2 Ar-Pd(II)-Ar' transmetalation->diorgano_pd2 boronate (4-Octylphenyl)B(OR)3- boronate->transmetalation reductive_elim Reductive Elimination diorgano_pd2->reductive_elim reductive_elim->pd0 Catalyst Regeneration product Ar-Ar' (Product) reductive_elim->product aryl_halide Aryl Halide (Ar-X) aryl_halide->oxidative_add base Base (e.g., K3PO4)

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yields in (4-Octylphenyl)boronic Acid Suzuki Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving (4-octylphenyl)boronic acid. Here, you will find troubleshooting guides and frequently asked questions to address common issues leading to low product yields.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the most common initial checks I should perform?

A1: Low yields in Suzuki couplings, particularly with substituted boronic acids like this compound, can often be attributed to a few key factors. A systematic check of your reagents and reaction setup is the best first step.

  • Reagent Quality and Stability:

    • This compound Integrity: Boronic acids can degrade over time, especially if not stored under anhydrous and inert conditions. Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction that leads to lower yields.[1][2] It is advisable to use fresh or recently purchased boronic acid or to verify its purity by NMR before use.

    • Aryl Halide Reactivity: The reactivity of your coupling partner is crucial. The general trend for reactivity is I > Br > OTf >> Cl. Reactions with less reactive aryl chlorides often require more specialized and highly active catalyst systems.

    • Catalyst and Ligand Integrity: Palladium catalysts, especially Pd(II) precatalysts, can be sensitive to air and moisture. Phosphine ligands are susceptible to oxidation.[2] Ensure your catalyst and ligand are fresh and have been stored correctly under an inert atmosphere.

  • Reaction Conditions:

    • Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands, which can lead to catalyst deactivation and the formation of homocoupling byproducts.[2] Ensure your reaction vessel is properly purged with an inert gas like argon or nitrogen.

    • Solvent and Base Purity: Use anhydrous and degassed solvents. The presence of oxygen in the solvent can deactivate the catalyst. Ensure your base is of high purity and is appropriate for the reaction.

Q2: I suspect protodeboronation of my this compound is a major issue. How can I minimize this side reaction?

A2: Protodeboronation is a frequent cause of low yields in Suzuki reactions.[1][2] The long alkyl chain of this compound does not significantly alter its susceptibility to this side reaction compared to other alkylphenylboronic acids. Here are several strategies to mitigate it:

  • Choice of Base: The base is essential for the activation of the boronic acid but can also promote protodeboronation.[3] Using milder bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) can be beneficial.[3]

  • Anhydrous Conditions: While some Suzuki protocols use aqueous bases, water can act as a proton source for protodeboronation.[4] Running the reaction under strictly anhydrous conditions can help minimize this side reaction.

  • Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester, can protect it from premature decomposition.[4] Boronic esters often exhibit a "slow-release" of the active boronic acid into the reaction mixture, keeping its concentration low and thus reducing the rate of protodeboronation.[4]

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation.[2]

Q3: The long octyl chain of my boronic acid seems to be causing solubility problems. What can I do to address this?

A3: The hydrophobic octyl group can indeed lead to poor solubility in more polar solvent systems, resulting in a heterogeneous reaction mixture and consequently, lower reaction rates and yields.

  • Solvent Selection: Opt for less polar, aprotic solvents that can better solubilize the nonpolar boronic acid. Toluene, dioxane, and tetrahydrofuran (THF) are common choices.[4] A mixture of solvents can also be effective. For instance, a toluene/water or dioxane/water system is frequently used.

  • Phase-Transfer Catalysis: In biphasic solvent systems (e.g., toluene/water), the addition of a phase-transfer catalyst, such as a quaternary ammonium salt, can facilitate the transport of the boronate from the aqueous phase (where it is activated by the base) to the organic phase where the catalyst resides.

  • Temperature: Increasing the reaction temperature can significantly improve the solubility of your reagents.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving issues leading to low yields in your this compound Suzuki reactions.

Problem 1: Low or No Product Formation
Possible Cause Troubleshooting Step
Inactive Catalyst Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst which is often more stable. Ensure all reagents are added under an inert atmosphere.
Poor Reagent Quality Verify the purity of this compound and the aryl halide via NMR or other analytical techniques. Use freshly opened or purified reagents.
Suboptimal Base Screen different bases. For (4-alkylphenyl)boronic acids, inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are often effective. The strength of the base can significantly impact the reaction rate.
Inappropriate Solvent Due to the long alkyl chain, solubility can be an issue. Try solvents like toluene, dioxane, or THF. A co-solvent system (e.g., toluene/water) might be necessary. Ensure solvents are anhydrous and degassed.
Low Reaction Temperature Gradually increase the reaction temperature. For challenging couplings, temperatures between 80-110 °C are common.
Problem 2: Significant Formation of Side Products
Possible Cause Troubleshooting Step
Protodeboronation This results in the formation of octylbenzene. To minimize this, use a milder base, anhydrous conditions, or convert the boronic acid to a more stable pinacol ester. Shorter reaction times can also help.
Homocoupling of Boronic Acid This leads to the formation of 4,4'-dioctylbiphenyl. This is often caused by the presence of oxygen. Ensure thorough degassing of the reaction mixture and maintain a strict inert atmosphere.
Homocoupling of Aryl Halide This side reaction can also be promoted by oxygen. Rigorous degassing is crucial. Using a slight excess of the boronic acid (1.1-1.2 equivalents) can favor the cross-coupling pathway.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data from studies on Suzuki-Miyaura couplings of phenylboronic acids with various aryl halides, which can serve as a starting point for optimizing your reaction with this compound.

Table 1: Effect of Base and Solvent on Yield

EntryAryl HalideBoronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1IodobenzenePhenylboronic AcidPdCl₂(dppf) (1)K₂CO₃ (2)DMF80198
2BromobenzenePhenylboronic AcidPd(PPh₃)₄ (3)Na₂CO₃ (2)Toluene/H₂O100692
34-Bromoacetophenone4-Butylphenylboronic AcidPd-NHC complex (1)KOH (2)IPA/H₂ORT0.1776
44-Chloroacetophenone4-Butylphenylboronic AcidPd-NHC complex (1)KOH (2)IPA/H₂ORT0.1778

Note: Data for entries 3 and 4 are from a study on 4-butylphenylboronic acid, a close structural analog to this compound.

Table 2: Comparison of Catalyst Systems

EntryAryl HalideBoronic AcidCatalyst System (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePhenylboronic AcidPd(OAc)₂/SPhos (1)K₃PO₄ (2)Toluene1001295
24-ChlorotoluenePhenylboronic AcidPd₂(dba)₃/XPhos (2)K₃PO₄ (2)Dioxane1001891
3BromobenzenePhenylboronic AcidPd(PPh₃)₄ (3)Na₂CO₃ (2)Toluene/H₂O100692
44-IodoanisolePhenylboronic AcidPdCl₂(dppf) (1)K₂CO₃ (2)DME80299

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol provides a general starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or PdCl₂(dppf), 1-2 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., Toluene/Water 4:1, or Dioxane/Water 4:1)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask or equivalent)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the aryl halide, and the base.

  • Seal the flask with a septum and evacuate and backfill with an inert gas three times.

  • Under a positive pressure of the inert gas, add the palladium catalyst.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'B(OH)2 + Base PdII_Ar R-Pd(II)L_n-Ar' Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product R-Ar' RedElim->Product Troubleshooting_Workflow Start Low Yield Observed CheckReagents Check Reagent Quality (Boronic Acid, Halide, Catalyst) Start->CheckReagents CheckConditions Verify Reaction Conditions (Inert Atmosphere, Solvent Purity) Start->CheckConditions AnalyzeByproducts Analyze for Side Products (Protodeboronation, Homocoupling) Start->AnalyzeByproducts OptimizeCatalyst Optimize Catalyst System (Ligand, Pre-catalyst) CheckReagents->OptimizeCatalyst OptimizeBaseSolvent Optimize Base and Solvent (Screen different combinations) CheckConditions->OptimizeBaseSolvent AnalyzeByproducts->OptimizeBaseSolvent OptimizeTempTime Optimize Temperature and Time OptimizeCatalyst->OptimizeTempTime OptimizeBaseSolvent->OptimizeTempTime Successful Improved Yield OptimizeTempTime->Successful

References

Technical Support Center: Purification of Crude (4-octylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude (4-octylphenyl)boronic acid. The information is designed to address specific issues encountered during purification experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem 1: Low Yield After Recrystallization

Potential CauseSuggested Solution
Inappropriate Solvent Choice The long octyl chain on this compound makes it significantly nonpolar. Single polar solvents like water or ethanol may not be effective. Try a nonpolar solvent like hexane or a mixed solvent system. A good approach is to dissolve the crude product in a minimum amount of a hot "good" solvent (e.g., diethyl ether, ethyl acetate, or toluene) and then slowly add a hot "bad" solvent (e.g., hexane, heptane) until the solution becomes slightly turbid. Then, allow it to cool slowly.[1][2]
Product "Oiling Out" Instead of Crystallizing This often happens when the solution is supersaturated or cools too quickly. It can also be due to the presence of impurities that lower the melting point. Ensure slow cooling. If it still oils out, try redissolving the oil in a bit more hot solvent and then cooling even more slowly, perhaps by placing the flask in a warm water bath that is allowed to cool to room temperature overnight. Seeding with a small crystal of pure product, if available, can also help initiate crystallization.
Too Much Solvent Used Using an excessive amount of solvent will keep the product dissolved even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the crude material.
Washing with Room Temperature Solvent Washing the collected crystals with solvent that is not ice-cold can redissolve a significant portion of the product. Always use a minimal amount of ice-cold recrystallization solvent for washing.

Problem 2: Product is Still Impure After Purification

Potential CauseSuggested Solution
Ineffective Purification Method for Present Impurities If the main impurity is the homocoupling byproduct (e.g., 4,4'-dioctylbiphenyl from a Grignard synthesis), recrystallization alone may not be sufficient if it has similar solubility. In this case, an acid-base extraction is a more effective method to separate the acidic boronic acid from the neutral byproduct.[3][4]
Co-precipitation of Impurities If the crude material is highly impure, impurities can become trapped in the crystal lattice during recrystallization. It may be necessary to perform the purification twice or to use a different primary purification method like acid-base extraction before a final recrystallization step.
Boroxine Formation Arylboronic acids can dehydrate to form cyclic trimers called boroxines. These are common impurities. Boroxines can often be hydrolyzed back to the boronic acid by treatment with water. Performing a purification step in the presence of water (e.g., recrystallization from a solvent mixture containing water or during an aqueous workup) can help mitigate this.
Column Chromatography Issues Boronic acids are known to be challenging to purify by standard silica gel chromatography as they can stick to the column, leading to tailing and poor separation.[5] If chromatography is necessary, consider using neutral alumina or a modified mobile phase containing a small amount of a competitive ligand like acetic acid. For hydrophobic compounds, reverse-phase (C18) chromatography can be an option, but may require significant method development.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: Common impurities depend on the synthetic route. If you are using a Grignard reaction with 4-octylbromobenzene, you can expect:

  • 4,4'-dioctylbiphenyl: This is a common homocoupling byproduct and is non-acidic.[3]

  • Octylbenzene: This results from the protodeboronation of your product.

  • Boroxines: These are anhydrides formed from the dehydration of the boronic acid.[7]

  • Unreacted starting materials.

Q2: Which purification method is generally recommended for this compound?

A2: For scalability and efficiency in removing common non-acidic impurities, acid-base extraction is highly recommended.[4][8][9] This method takes advantage of the acidic nature of the boronic acid group to separate it from neutral or basic impurities. A final recrystallization step can then be performed to achieve high purity.

Q3: My this compound is an oil or a waxy solid. Can I still use recrystallization?

A3: Yes, but you will need to find a suitable solvent system. The oily or waxy nature is due to the long octyl chain. You will likely need a nonpolar solvent like hexane or heptane, or a mixed solvent system.[1][2] Trituration, which involves washing the crude material with a solvent in which the desired compound is sparingly soluble but the impurities are soluble, can also be an effective technique.[1]

Q4: How can I tell if my boronic acid has formed a boroxine?

A4: Boroxine formation can sometimes be observed in NMR spectroscopy. You may also notice a change in the physical properties of your material. A key indicator is that the boroxine can be converted back to the boronic acid upon addition of water. If you suspect boroxine formation, dissolving your crude product in a solvent like ethyl acetate and washing with water can help hydrolyze it back to the desired boronic acid.

Q5: Is column chromatography a viable option for purifying this compound?

A5: While possible, it is often problematic. Boronic acids can interact strongly with silica gel, leading to poor recovery and streaking on the column.[5] If you must use chromatography, consider using neutral alumina or reverse-phase (C18) chromatography with a mobile phase of acetonitrile and water.[6][10]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is ideal for removing non-acidic impurities such as homocoupling byproducts.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like diethyl ether or ethyl acetate (approx. 10 mL per gram of crude material).

  • Base Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a 1 M aqueous solution of sodium hydroxide (NaOH). Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate. The this compound will be deprotonated to its water-soluble boronate salt and move into the aqueous layer.

  • Separation of Layers: Drain the lower aqueous layer into a clean flask.

  • Organic Wash: Wash the organic layer remaining in the funnel with a small portion of 1 M NaOH to ensure all the boronic acid has been extracted. Combine this aqueous wash with the aqueous layer from the previous step. The organic layer, containing non-acidic impurities, can be discarded.

  • Acidification: Cool the combined aqueous layers in an ice bath. Slowly add a 2 M solution of hydrochloric acid (HCl) while stirring until the pH is acidic (pH 1-2, check with pH paper). The pure this compound will precipitate out as a white solid.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with a small amount of cold water to remove any inorganic salts.

  • Drying: Dry the purified product under vacuum.

Protocol 2: Purification by Recrystallization

This protocol is suitable for removing impurities with different solubility profiles. It can also be used as a final polishing step after acid-base extraction.

  • Solvent Selection: Choose a suitable solvent or solvent system. For this compound, a good starting point is a mixed solvent system of diethyl ether and hexane.

  • Dissolution: Place the crude boronic acid in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., diethyl ether) and heat gently (e.g., in a warm water bath) until the solid dissolves completely.

  • Addition of Anti-Solvent: While the solution is still warm, slowly add the "bad" solvent (e.g., hexane) dropwise until you observe persistent cloudiness. If it becomes too cloudy, add a few drops of the "good" solvent to redissolve the precipitate.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of large, pure crystals, you can insulate the flask.

  • Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent (using the same ratio of good to bad solvent as your recrystallization mixture).

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

Table 1: Qualitative Guide to Purification Techniques for this compound

Purification TechniqueSuitability for this compoundKey Considerations
Recrystallization Good, especially as a final polishing step.Requires careful solvent selection due to the nonpolar octyl chain. A mixed solvent system (e.g., Ether/Hexane) is recommended.
Acid-Base Extraction Excellent for removing non-acidic impurities.Highly effective and scalable. The choice of organic solvent for the initial dissolution is important.
Silica Gel Chromatography Not generally recommended.Prone to low recovery and poor separation due to strong interaction with silica.
Neutral Alumina Chromatography Possible alternative to silica gel.May offer better recovery than silica gel for some boronic acids.
Reverse-Phase (C18) HPLC Suitable for analytical separation and small-scale purification.Requires method development. Good for separating compounds with different hydrophobicities.[11]

Visualizations

Purification_Workflow cluster_start Start cluster_primary_purification Primary Purification cluster_analysis Analysis cluster_secondary_purification Secondary/Final Purification cluster_end End Product Crude Crude this compound AcidBase Acid-Base Extraction Crude->AcidBase Remove non-acidic impurities Analysis1 Check Purity (e.g., NMR, LC-MS) AcidBase->Analysis1 Recrystal Recrystallization Analysis1->Recrystal If further purification is needed Pure Pure this compound Analysis1->Pure If purity is sufficient Analysis2 Check Purity (e.g., NMR, LC-MS) Analysis2->Pure Recrystal->Analysis2

Caption: Recommended workflow for the purification of crude this compound.

References

preventing protodeboronation of (4-octylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent protodeboronation of (4-octylphenyl)boronic acid during their experiments.

Troubleshooting Guide: Low Yield or Absence of Desired Product

If you are experiencing low yields or complete failure of your Suzuki-Miyaura coupling reaction with this compound, protodeboronation is a likely culprit. This undesirable side reaction involves the cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond, thus consuming your starting material.[1][2] The following guide will help you diagnose and resolve this issue.

Visual Troubleshooting Workflow

Troubleshooting_Workflow cluster_reagents Reagent Checks cluster_conditions Condition Checks cluster_catalyst Catalyst System Checks cluster_solutions Protective Strategies start Low or No Product Yield check_reagents 1. Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions 2. Assess Reaction Conditions check_reagents->check_conditions Reagents OK reagent_purity Purity of this compound and coupling partner? reagent_stoichiometry Excess of boronic acid used? check_catalyst 3. Evaluate Catalyst System check_conditions->check_catalyst Conditions Optimized base_choice Is the base too strong or concentration too high? temperature Is the reaction temperature too high? water_content Is excess water present? implement_solutions 4. Implement Protective Strategies check_catalyst->implement_solutions Catalyst Active catalyst_activity Is the Pd catalyst active? (e.g., color change to black) ligand_choice Is the ligand appropriate? (bulky ligands can sometimes promote PDB) success Successful Coupling implement_solutions->success use_ester Convert to Pinacol or MIDA ester slow_release Employ slow-release conditions anhydrous Switch to anhydrous conditions

Caption: A step-by-step workflow for troubleshooting low-yield Suzuki-Miyaura coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem for this compound?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[2] This reaction consumes the this compound, reducing the yield of the desired cross-coupled product and leading to the formation of octane as a byproduct, which can complicate purification.

Q2: What are the primary factors that promote the protodeboronation of this compound?

A2: Several factors can increase the rate of protodeboronation:

  • pH: While simple arylboronic acids are generally stable at neutral pH, basic conditions required for Suzuki-Miyaura coupling can promote protodeboronation through the formation of a more reactive boronate species.[2][3]

  • Temperature: Higher reaction temperatures can accelerate the rate of protodeboronation.[1][4]

  • Choice of Base: Strong bases can significantly promote protodeboronation.[4][5]

  • Catalyst System: An inefficient palladium catalyst system that results in a slow cross-coupling reaction allows more time for the competing protodeboronation to occur.[2][4] Conversely, certain bulky phosphine ligands can sometimes promote palladium-catalyzed protodeboronation.[6][7]

  • Solvent: The presence of water in the solvent can act as a proton source for protodeboronation.[5]

Q3: How can I minimize protodeboronation when using this compound?

A3: Several strategies can be employed to mitigate protodeboronation:

  • Use of Boronic Acid Derivatives: Protecting the boronic acid as an ester is a highly effective strategy.[2]

    • Pinacol Esters: These are more stable than the corresponding boronic acid and can be used directly in the coupling reaction.[4][8]

    • N-methyliminodiacetic acid (MIDA) Boronates: These are exceptionally stable, air-stable solids that slowly release the boronic acid under the reaction conditions, keeping the concentration of the unstable free boronic acid low.[2][9]

  • Optimization of Reaction Conditions:

    • Use a Milder Base: Switching from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄, Cs₂CO₃, or KF can reduce the rate of protodeboronation.[4][5]

    • Lower the Reaction Temperature: If the catalyst system is sufficiently active, running the reaction at a lower temperature (e.g., 60-80 °C) can disfavor protodeboronation.[4]

    • Anhydrous Conditions: Using anhydrous solvents and reagents can minimize the availability of a proton source.[5] However, complete exclusion of water may slow down the desired reaction, so careful optimization is key.

  • Employ a Highly Active Catalyst System: A more efficient catalyst can increase the rate of the desired cross-coupling, allowing it to outcompete the slower protodeboronation side reaction.[2][4] Modern palladium precatalysts with specialized ligands are often employed to achieve high activity at lower temperatures.

Illustrative Data on Prevention Strategies

The following table provides a hypothetical comparison of different strategies to minimize protodeboronation of this compound in a model Suzuki-Miyaura coupling reaction.

StrategyBaseTemperature (°C)Yield of Coupled Product (%)Yield of Protodeboronation Product (Octylbenzene) (%)
Standard Conditions K₂CO₃ (aq)1006530
Milder Base K₃PO₄1007520
Lower Temperature K₂CO₃ (aq)807815
Anhydrous Conditions CsF (anhydrous)1008510
Use of Pinacol Ester K₃PO₄10092<5
Use of MIDA Boronate K₃PO₄100>95<2

Note: This data is illustrative and actual results may vary depending on the specific reaction partners and conditions.

Experimental Protocols

Protocol 1: Conversion of this compound to its Pinacol Ester

This protocol describes a general method for the preparation of the more stable pinacol ester derivative.

Materials:

  • This compound

  • Pinacol

  • Toluene or other suitable anhydrous solvent

  • Dean-Stark apparatus or molecular sieves

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 equiv.) and pinacol (1.1 equiv.).

  • Add a sufficient amount of anhydrous toluene to dissolve the reagents.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction by TLC or LC-MS until all the starting boronic acid is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude this compound pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling reaction without further purification. If necessary, purify by flash column chromatography.

Protocol 2: Suzuki-Miyaura Coupling with Minimized Protodeboronation

This protocol provides a starting point for a Suzuki-Miyaura coupling reaction using this compound pinacol ester and a mild base to minimize protodeboronation.

Materials:

  • Aryl halide (1.0 equiv.)

  • This compound pinacol ester (1.2-1.5 equiv.)

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Degassed solvent (e.g., dioxane, THF, or toluene, with a small, optimized amount of water if necessary)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide, this compound pinacol ester, and the base.

  • Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) for three cycles.

  • Under a positive flow of inert gas, add the palladium catalyst.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 80 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Mechanistic Pathway Diagram

The following diagram illustrates the competing pathways of the desired Suzuki-Miyaura coupling and the undesired protodeboronation side reaction.

Caption: Competing reaction pathways for this compound in a Suzuki-Miyaura coupling.

References

Technical Support Center: Optimizing Suzuki Coupling of (4-octylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the Suzuki-Miyaura cross-coupling reactions of (4-octylphenyl)boronic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the coupling of this compound and provides systematic steps to resolve them.

Issue 1: Low to No Product Yield

A low or non-existent yield of the desired coupled product is a frequent challenge. The following workflow can help diagnose and solve the problem.

low_yield_troubleshooting start Low/No Yield reagent_check 1. Verify Reagent Quality & Stoichiometry start->reagent_check atmosphere_check 2. Ensure Inert Atmosphere reagent_check->atmosphere_check Reagents OK reagent_solution Use fresh boronic acid (1.2-1.5 equiv). Verify aryl halide purity. reagent_check->reagent_solution Degradation/ Incorrect Ratio catalyst_check 3. Evaluate Catalyst System atmosphere_check->catalyst_check Atmosphere Inert atmosphere_solution Degas solvent thoroughly. Use Schlenk line or glovebox. atmosphere_check->atmosphere_solution Oxygen Present base_solvent_check 4. Optimize Base & Solvent catalyst_check->base_solvent_check Catalyst Active catalyst_solution Use fresh pre-catalyst (e.g., Pd(PPh3)4, G3-XPhos). Screen bulky ligands (e.g., XPhos, SPhos). catalyst_check->catalyst_solution Catalyst Inactive/ Inappropriate Ligand temperature_check 5. Adjust Reaction Temperature base_solvent_check->temperature_check System Optimized base_solvent_solution Use THF, Dioxane, or Toluene for solubility. Try K3PO4 or Cs2CO3. base_solvent_check->base_solvent_solution Poor Solubility/ Ineffective Base success Improved Yield temperature_check->success Temp Adjusted temperature_solution Screen temperatures from 80°C to 110°C. temperature_check->temperature_solution Side Reactions/ Slow Kinetics

Caption: Troubleshooting workflow for low product yield.

Detailed Steps:

  • Verify Reagent Quality and Stoichiometry :

    • This compound Stability : Boronic acids can degrade over time through processes like protodeboronation.[1][2] It is advisable to use a fresh batch or verify the purity of the existing stock. Due to the electron-donating nature of the octyl group, this specific boronic acid is generally stable, but poor storage can lead to degradation. Consider forming a more stable diethanolamine adduct if stability is a persistent issue.[1][3]

    • Aryl Halide Reactivity : The reactivity of the coupling partner is critical. The general trend is I > Br > OTf >> Cl.[2] For less reactive halides like chlorides, a more active catalyst system is often required.

    • Stoichiometry : An excess of the boronic acid (typically 1.2 to 1.5 equivalents) is often used to drive the reaction to completion.

  • Ensure Inert Atmosphere :

    • Oxygen Contamination : The presence of oxygen can lead to the deactivation of the Pd(0) catalyst and promote the homocoupling of the boronic acid.[1][2]

    • Solution : Ensure that the solvent is thoroughly degassed (e.g., by sparging with argon or nitrogen, or through freeze-pump-thaw cycles). The reaction should be set up and run under an inert atmosphere.[1]

  • Evaluate Catalyst System :

    • Catalyst Activity : The active catalyst is a Pd(0) species. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ.[1] Air-stable precatalysts like Pd(PPh₃)₄ or Buchwald-type precatalysts (e.g., G3-XPhos) are often more reliable.[1]

    • Ligand Choice : The long octyl chain may introduce some steric hindrance. Using bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos can accelerate the reaction by promoting both oxidative addition and reductive elimination.[1]

  • Optimize Base and Solvent :

    • Solubility : The long, nonpolar octyl chain on the boronic acid can affect its solubility. Solvents like toluene, dioxane, or THF are often good choices. A co-solvent system, such as dioxane/water, can also be effective.[1]

    • Base Selection : The choice of base is crucial for activating the boronic acid.[4] For this compound, moderately strong inorganic bases are typically effective. Common choices include K₃PO₄, K₂CO₃, and Cs₂CO₃.[2] The base should be finely powdered to ensure maximum reactivity.[1]

  • Adjust Reaction Temperature :

    • Suzuki couplings are often run at elevated temperatures, typically between 80°C and 110°C.[1] If the reaction is sluggish, a higher temperature may be required. Conversely, if side reactions are observed, a lower temperature might be beneficial.[2]

Issue 2: Significant Protodeboronation

Protodeboronation is the undesired replacement of the boronic acid group with a hydrogen atom, leading to the formation of octylbenzene.

protodeboronation_mitigation start High Protodeboronation base_check 1. Evaluate Base Strength start->base_check solvent_check 2. Assess Solvent System base_check->solvent_check Base Optimized base_solution Switch to a milder base: K₂CO₃ or KF. base_check->base_solution Base Too Strong boron_reagent_check 3. Consider Boron Reagent Stability solvent_check->boron_reagent_check Solvent Optimized solvent_solution Use anhydrous solvents (e.g., Toluene, Dioxane). Minimize water content. solvent_check->solvent_solution Protic Solvent/ Aqueous Conditions conditions_check 4. Modify Reaction Conditions boron_reagent_check->conditions_check Reagent Stable boron_reagent_solution Convert to a more stable form: Pinacol ester or MIDA boronate. boron_reagent_check->boron_reagent_solution Boronic Acid Instability success Minimized Protodeboronation conditions_check->success Conditions Adjusted conditions_solution Decrease reaction time. Lower reaction temperature. conditions_check->conditions_solution Prolonged Heating

Caption: Strategies to mitigate protodeboronation.

Mitigation Strategies:

  • Use a Milder Base : Strong bases can accelerate protodeboronation.[1] Consider switching from strong bases like NaOH to milder alternatives such as K₂CO₃ or KF.[1][4]

  • Anhydrous Conditions : Water is the proton source for this side reaction.[1] Using anhydrous solvents and bases can significantly reduce the extent of protodeboronation.[2]

  • More Stable Boron Reagents : Converting the boronic acid to a more stable derivative like a pinacol ester or a MIDA boronate can protect it from premature decomposition.[2] These reagents often release the active boronic acid species slowly into the reaction mixture.[2]

  • Reaction Time and Temperature : Shorter reaction times and lower temperatures can help minimize this side reaction.[2]

Issue 3: Homocoupling of this compound

Homocoupling results in the formation of 4,4'-dioctyl-1,1'-biphenyl.

Primary Cause and Solution:

  • Presence of Oxygen : The main cause of homocoupling is often the presence of oxygen, which facilitates the palladium-catalyzed oxidative coupling of two boronic acid molecules.[2]

  • Solution : Rigorous degassing of the solvent and maintaining a strict inert atmosphere throughout the reaction are crucial for preventing homocoupling.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for optimizing the reaction conditions for the coupling of this compound with an aryl bromide?

A1: A reliable set of starting conditions is outlined in the table below. These parameters can be systematically varied for optimization.

ParameterRecommended Starting Condition
Aryl Bromide1.0 equiv
This compound1.2 equiv
Palladium PrecatalystPd(PPh₃)₄ (2-5 mol%) or G3-XPhos (1-2 mol%)
BaseK₃PO₄ (2.0-3.0 equiv)
SolventDioxane/H₂O (10:1) or Toluene
Concentration0.1 - 0.5 M (with respect to limiting reagent)
Temperature100 °C
AtmosphereInert (Argon or Nitrogen)

Q2: The long octyl chain seems to make my starting material less soluble in common polar solvents. How can I address this?

A2: The hydrophobic octyl group can indeed reduce solubility in highly polar solvents. It is recommended to use less polar aprotic solvents such as Toluene , Dioxane , or Tetrahydrofuran (THF) . These solvents are generally effective at dissolving substrates with long alkyl chains. If a co-solvent is needed for the base, a biphasic system like Toluene/water with vigorous stirring can be employed.[1]

Q3: Are there any specific ligands that work well for substrates with long alkyl chains like this compound?

A3: While standard ligands like PPh₃ can be effective, sterically hindered and electron-rich biarylphosphine ligands (Buchwald-type ligands) such as XPhos , SPhos , and RuPhos are often superior.[1] These ligands can help overcome potential steric hindrance from the octyl group and generally accelerate the catalytic cycle, leading to higher yields and shorter reaction times.[1]

Q4: How can I easily monitor the progress of my reaction?

A4: The reaction progress can be conveniently monitored by taking small aliquots from the reaction mixture and analyzing them by Thin Layer Chromatography (TLC) , Gas Chromatography-Mass Spectrometry (GC-MS) , or Liquid Chromatography-Mass Spectrometry (LC-MS) .[1] This allows you to determine when the starting materials have been consumed and to check for the formation of byproducts.

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol is a general guideline and may require optimization for specific substrates.

experimental_workflow cluster_prep Vessel Preparation & Reagent Addition cluster_reaction Reaction Setup & Execution cluster_workup Workup & Purification prep_vial 1. Oven-dry reaction vial with stir bar add_solids 2. Add aryl halide (1.0 equiv), This compound (1.2 equiv), and base (e.g., K3PO4, 2.0 equiv) prep_vial->add_solids seal_purge 3. Seal with septum and purge with inert gas (Ar or N2) for 5-10 min add_solids->seal_purge add_catalyst 4. Add Pd precatalyst (e.g., G3-XPhos, 1-2 mol%) seal_purge->add_catalyst add_solvent 5. Add degassed solvent (e.g., Toluene) via syringe add_catalyst->add_solvent heat_stir 6. Place in preheated block (80-110 °C) and stir vigorously add_solvent->heat_stir monitor 7. Monitor reaction by TLC or LC-MS heat_stir->monitor cool_dilute 8. Cool to RT, dilute with organic solvent (e.g., EtOAc) monitor->cool_dilute wash 9. Wash with H2O and brine cool_dilute->wash dry_concentrate 10. Dry organic layer (e.g., Na2SO4), filter, and concentrate wash->dry_concentrate purify 11. Purify by flash column chromatography dry_concentrate->purify

Caption: Standard experimental workflow for Suzuki coupling.

Detailed Steps:

  • Vessel Preparation : To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[1]

  • Inert Atmosphere : Seal the vial with a septum cap and purge with an inert gas (argon or nitrogen) for 5-10 minutes.[1]

  • Catalyst and Solvent Addition : Under the inert atmosphere, add the palladium precatalyst (e.g., G3-XPhos, 1–2 mol%). Then, add the degassed solvent (e.g., Toluene, Dioxane) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]

  • Reaction : Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]

  • Monitoring : Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.[1]

  • Workup : After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]

Protocol for the Preparation of (4-octylphenyl)diethanolamine boronate

This protocol can be used to stabilize the boronic acid prior to the coupling reaction.

  • Dissolution : In a vial with a stir bar, dissolve this compound (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.[1]

  • Addition : Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.[1][3]

  • Precipitation : A precipitate will form. Continue stirring the resulting slurry for 10-15 minutes.[1][3]

  • Isolation : Isolate the white solid product by vacuum filtration. Wash the solid with a small amount of cold solvent and dry under vacuum.[1] This diethanolamine adduct can now be used directly in Suzuki coupling reactions, typically in protic solvents.[1][3]

References

stability issues and degradation of (4-octylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability and degradation of (4-octylphenyl)boronic acid.

Troubleshooting Guides

Issue: My Suzuki-Miyaura coupling reaction using this compound is giving low yields or failing completely.

  • Question: What are the common causes for the failure of Suzuki-Miyaura reactions with this compound?

    • Answer: The primary suspect is often the degradation of the boronic acid, either before or during the reaction. The most common degradation pathway is protodeboronation, where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, resulting in the formation of octylbenzene.[1] This side reaction is often competitive with the desired cross-coupling.[2] The stability of the boronic acid is highly dependent on the reaction conditions.

  • Question: How can I determine if my this compound has degraded?

    • Answer: The purity of your this compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS).[3] These methods can help identify the presence of degradation products like octylbenzene. For routine checks, HPLC with UV detection is often sufficient.[3]

  • Question: What steps can I take to prevent degradation during my experiment?

    • Answer:

      • Use an inert atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

      • Optimize reaction conditions: Protodeboronation can be accelerated under certain pH conditions.[1][4][5] While Suzuki-Miyaura coupling often requires basic conditions, excessively high pH and temperature can promote this undesired side reaction.[6] Consider screening different bases or using milder conditions.

      • Use fresh or properly stored reagent: Boronic acids can degrade over time, even when stored.[7] It is advisable to use a freshly opened bottle or a sample that has been stored under recommended conditions (see storage FAQs below).

      • Consider using a more stable derivative: In challenging cases, converting the boronic acid to a more stable boronic ester, such as a pinacol[8][9] or MIDA boronate,[7] can be an effective strategy. These derivatives can offer enhanced stability and release the boronic acid slowly in situ under the reaction conditions.[7]

Logical Workflow for Troubleshooting Failed Suzuki-Miyaura Coupling

G start Low Yield or Failed Suzuki-Miyaura Reaction check_reagents 1. Verify Purity of This compound (e.g., via HPLC/LC-MS) start->check_reagents check_conditions 2. Review Reaction Conditions (Base, Solvent, Temp., Atmosphere) start->check_conditions check_reagents->check_conditions Pure reagent_impure Degradation Confirmed (e.g., Protodeboronation) check_reagents->reagent_impure Impure conditions_harsh Conditions Potentially Harsh (High pH, High Temp.) check_conditions->conditions_harsh purify Purify Boronic Acid or Use a New Batch reagent_impure->purify use_ester Consider using a stable derivative (e.g., MIDA or Pinacol Ester) reagent_impure->use_ester optimize Optimize Conditions: - Use milder base - Lower temperature - Ensure inert atmosphere conditions_harsh->optimize success Successful Reaction purify->success optimize->success use_ester->success

Troubleshooting workflow for Suzuki-Miyaura reactions.

Frequently Asked Questions (FAQs)

  • Question: How should I properly store this compound to minimize degradation?

    • Answer: this compound should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., in a desiccator with nitrogen or argon backfill).[10] Recommended storage temperatures are typically 2-8°C.[10] Avoid exposure to moisture, light, and high temperatures to prevent degradation.[11]

  • Question: I've noticed my solid this compound has a clumpy appearance. Is it still usable?

    • Answer: Clumping can indicate moisture absorption. While the compound may still be usable, it is a sign of improper storage. It is highly recommended to assess the purity of the material by an analytical method like HPLC before use, as the presence of moisture can facilitate degradation.

  • Question: What are the main degradation products of this compound?

    • Answer: The most common degradation products are:

      • Octylbenzene: Formed via protodeboronation.[1]

      • Boric acid: The inorganic byproduct of degradation.[12][13]

      • Oxidation products: The C-B bond can also be susceptible to oxidation, leading to the formation of 4-octylphenol.[14]

Degradation Pathway: Protodeboronation

G cluster_reactants Reactants cluster_products Degradation Products boronic_acid This compound octylbenzene Octylbenzene boronic_acid->octylbenzene Protodeboronation boric_acid Boric Acid B(OH)3 boronic_acid->boric_acid Cleavage proton_source H+ Source (e.g., H2O, Acid, Base catalysis)

Protodeboronation of this compound.

Experimental Protocols

Protocol 1: Purity Assessment of this compound by HPLC

This protocol provides a general method for assessing the purity of this compound and detecting the presence of the common degradation product, octylbenzene.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Procedure:

    • Sample Preparation: Accurately weigh and dissolve a small amount of this compound in acetonitrile to a final concentration of approximately 1 mg/mL.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Column Temperature: 30°C

      • UV Detection: 254 nm

      • Gradient:

        Time (min) %A %B
        0.0 50 50
        15.0 5 95
        20.0 5 95
        20.1 50 50

        | 25.0 | 50 | 50 |

    • Analysis: Inject the sample and integrate the peak areas. The purity can be estimated by the relative area of the main peak. The non-polar degradation product, octylbenzene, will have a longer retention time than the more polar this compound under these reverse-phase conditions.

Workflow for HPLC Purity Analysis

G start Start: Obtain This compound sample prepare_sample 1. Prepare Sample: Dissolve in Acetonitrile (approx. 1 mg/mL) start->prepare_sample prepare_hplc 2. Prepare HPLC System: - C18 Column - Mobile Phase Gradient prepare_sample->prepare_hplc inject 3. Inject Sample into HPLC prepare_hplc->inject run 4. Run Gradient & Detect at 254 nm inject->run analyze 5. Analyze Chromatogram: - Identify main peak - Look for impurity peaks run->analyze calculate 6. Calculate Purity (% Area) analyze->calculate end End: Purity Determined calculate->end

Experimental workflow for HPLC purity analysis.

Quantitative Data Summary

FactorEffect on StabilityRationale
High pH (Basic Conditions) Decreased StabilityPromotes the formation of the more reactive arylboronate anion, which is more susceptible to protodeboronation.[4][6]
Low pH (Acidic Conditions) Decreased StabilityCan catalyze protodeboronation, although the mechanism differs from base-catalyzed degradation.[1]
Elevated Temperature Decreased StabilityIncreases the rate of all chemical reactions, including degradation pathways.
Presence of Water Decreased StabilityActs as a proton source for protodeboronation.[1]
Exposure to Air (Oxygen) Decreased StabilityCan lead to oxidative degradation of the carbon-boron bond.[14]
Conversion to Esters (e.g., Pinacol, MIDA) Increased StabilityProtects the boronic acid moiety from degradation pathways; can be used for slow release of the active boronic acid.[7][8]

References

troubleshooting sticky or oily (4-octylphenyl)boronic acid products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-octylphenyl)boronic acid. This guide addresses common issues, particularly those related to products that are unexpectedly sticky or oily, and provides detailed experimental protocols for purification and analysis.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound product sticky or oily instead of a solid?

A1: The physical state of this compound can be influenced by several factors:

  • Impurities: The presence of residual solvents from the reaction or workup, or byproducts from the synthesis (e.g., biphenyl from a Grignard reaction), can lead to an oily or sticky consistency.

  • Boroxine Formation: Boronic acids can undergo intermolecular dehydration to form cyclic trimers called boroxines.[1][2] This is an equilibrium process that can be influenced by the presence of water. The formation of boroxines can alter the physical properties of the material.

  • Polymorphism: Crystalline organic compounds can sometimes exist in different crystal forms (polymorphs), which may have different physical properties, including melting points. It is also possible that the product has a low melting point, appearing as a waxy solid or oil at room temperature.

  • Hygroscopicity: Boronic acids can absorb moisture from the air, which can contribute to a sticky or oily appearance.

Q2: What are the common impurities in a this compound synthesis?

A2: Common impurities depend on the synthetic route. For a typical synthesis involving a Grignard reaction, potential impurities include:

  • Biphenyl derivatives: Formed from the coupling of the Grignard reagent with unreacted aryl halide.

  • Protodeboronated arene: The corresponding arene without the boronic acid group, resulting from the reaction of the boronic acid with residual acid or water.

  • Residual starting materials: Unreacted 1-bromo-4-octylbenzene or magnesium.

  • Inorganic salts: Such as magnesium salts formed during the workup.

  • Boric acid: Can be present as a byproduct.[1]

Q3: How should I store this compound to maintain its integrity?

A3: To ensure the stability of this compound, it should be stored in a cool (2-8°C), dry place under an inert atmosphere such as argon or nitrogen.[3] This minimizes exposure to moisture and oxygen, which can lead to hydrolysis and oxidation.

Q4: Can I use a sticky or oily product directly in my next reaction, for example, a Suzuki-Miyaura coupling?

A4: Using an impure, oily product is generally not recommended as the impurities can interfere with the subsequent reaction, leading to lower yields and the formation of byproducts. The exact molar ratio of the boronic acid will also be difficult to determine. It is best to purify the boronic acid before use.

Troubleshooting Guides

Issue 1: Product is a persistent oil and does not solidify.

This is a common issue with hydrophobic boronic acids. The long octyl chain can disrupt crystal packing, leading to a low melting point or an oily state.

Troubleshooting Workflow

start Sticky/Oily Product recrystallization Attempt Recrystallization (Hexane/Ethyl Acetate) start->recrystallization solid Solid Product Obtained recrystallization->solid Success oil Remains Oily recrystallization->oil Failure column Column Chromatography (Neutral Alumina) column->solid Success oil2 oil2 column->oil2 Failure derivatization Derivatization (Diethanolamine Adduct) derivatization->solid Success oil->column oil2->derivatization

Caption: Troubleshooting workflow for an oily product.

Solutions:

  • Recrystallization: Even if the product is an oil, attempting recrystallization from a suitable solvent system can sometimes induce crystallization. For a nonpolar compound like this compound, a solvent system of hexane and ethyl acetate is a good starting point.

  • Column Chromatography: If recrystallization fails, column chromatography is a viable option. Due to the sensitivity of boronic acids to acidic conditions, neutral alumina is often a better choice than silica gel.

  • Derivatization: Convert the boronic acid to a more stable, crystalline derivative. A common method is the formation of a diethanolamine adduct, which is often a crystalline solid that can be easily purified by filtration and then hydrolyzed back to the pure boronic acid.

Issue 2: Low Purity After Purification.

If the purity of your this compound remains low after an initial purification attempt, consider the following:

Purity Analysis Data (Illustrative)

Purification MethodStarting Purity (by HPLC)Purity after 1st Attempt (by HPLC)Purity after 2nd Attempt/Optimized (by HPLC)
Recrystallization (Hexane/EtOAc)85%92%>98% (with slow cooling)
Column Chromatography (Neutral Alumina)85%95%>99% (with optimized gradient)
Diethanolamine Adduct Formation85%>99%>99%

Solutions:

  • Optimize Recrystallization: Ensure you are using the minimum amount of hot solvent to dissolve the compound. Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of larger, purer crystals.

  • Optimize Column Chromatography: If using column chromatography, ensure the column is packed properly to avoid channeling. A slow, shallow gradient of a non-polar eluent (e.g., hexane) with an increasing amount of a more polar solvent (e.g., ethyl acetate) will likely provide the best separation.

  • Alternative Purification: If one method does not yield the desired purity, try an alternative. For example, if recrystallization is ineffective, attempt purification via the diethanolamine adduct.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol describes the purification of this compound by recrystallization from a hexane/ethyl acetate solvent system.

  • Dissolution: In a clean Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethyl acetate.

  • Addition of Anti-solvent: While the solution is still warm, slowly add hexane until the solution becomes slightly turbid.

  • Redissolution: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography on Neutral Alumina

This protocol details the purification of this compound using column chromatography with neutral alumina as the stationary phase.

  • Column Packing: Prepare a slurry of neutral alumina in hexane and pack it into a chromatography column. Allow the alumina to settle, and then drain the excess hexane until the solvent level is just above the top of the alumina.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of neutral alumina. Remove the solvent under reduced pressure. Carefully add the dried alumina with the adsorbed product to the top of the column.

  • Elution: Elute the column with a gradient of hexane and ethyl acetate. Start with 100% hexane and gradually increase the proportion of ethyl acetate (e.g., 2%, 5%, 10%, 20% ethyl acetate in hexane).

  • Fraction Collection: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 3: Purification via Diethanolamine Adduct Formation

This method is particularly useful for oily boronic acids as the diethanolamine adducts are often crystalline.

  • Adduct Formation: Dissolve the crude this compound in a minimal amount of a non-polar solvent like diethyl ether or hexane. Add 1.1 equivalents of diethanolamine dropwise with stirring. The diethanolamine adduct should precipitate as a white solid.

  • Isolation of Adduct: Collect the solid by vacuum filtration and wash it with cold diethyl ether or hexane.

  • Hydrolysis of Adduct: Suspend the diethanolamine adduct in a biphasic mixture of diethyl ether and water. Acidify the aqueous layer to a pH of ~2-3 with 1 M HCl. Stir the mixture vigorously until the solid dissolves.

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with diethyl ether.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified this compound.

Analytical Methods

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Illustrative HPLC Purity Data

ParameterValue
ColumnC18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Gradient70% B to 100% B over 15 minutes
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Retention Time~8.5 minutes (Illustrative)
Purity of Standard>98%

HPLC Analysis Workflow

sample_prep Sample Preparation (Dissolve in ACN/Water) hplc_injection HPLC Injection sample_prep->hplc_injection separation Separation on C18 Column (Gradient Elution) hplc_injection->separation detection UV Detection (254 nm) separation->detection data_analysis Data Analysis (Peak Integration, Purity Calculation) detection->data_analysis

References

Technical Support Center: Minimizing Homocoupling of (4-octylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize the homocoupling of (4-octylphenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of the Suzuki-Miyaura reaction?

A1: Homocoupling is a significant side reaction where two molecules of the this compound couple to form 4,4'-dioctyl-1,1'-biphenyl. This byproduct consumes your starting material, reduces the yield of your desired cross-coupled product, and can complicate purification due to its structural similarity to the target molecule.

Q2: What are the primary causes of this compound homocoupling?

A2: The leading causes of homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[1] Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then mediate the homocoupling of the boronic acid. Using a Pd(II) precatalyst, such as Pd(OAc)₂, without ensuring its efficient reduction to Pd(0) can also promote this unwanted side reaction.

Q3: How can I detect the formation of the homocoupling byproduct?

A3: The homocoupling byproduct, 4,4'-dioctyl-1,1'-biphenyl, can be identified by techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy by comparing the analytical data of your crude reaction mixture to a known standard or by identifying a symmetrical biphenyl structure.

Q4: Can the choice of palladium catalyst influence the extent of homocoupling?

A4: Absolutely. Using a Pd(0) precatalyst, like Pd(PPh₃)₄ or Pd₂(dba)₃, is often advantageous over Pd(II) sources such as Pd(OAc)₂ or PdCl₂. Pd(0) catalysts can directly enter the catalytic cycle for cross-coupling, whereas Pd(II) catalysts require an initial reduction step, during which they can promote homocoupling.[2]

Q5: How does the choice of base affect homocoupling?

A5: The base is crucial for activating the boronic acid for transmetalation. However, the strength and concentration of the base can influence side reactions. While a base is necessary, excessively strong or high concentrations of a base can sometimes lead to degradation of the catalyst or starting materials, indirectly promoting side reactions. It is often a matter of empirical optimization for the specific substrates.

Q6: Can using a different boronic acid derivative help?

A6: Yes, using more stable boronic acid derivatives like pinacol esters (Bpin) or MIDA boronates can suppress homocoupling.[2] These derivatives provide a slow, controlled release of the boronic acid into the reaction, which can help to minimize side reactions that are dependent on the concentration of the free boronic acid.[3][4]

Troubleshooting Guide

This section provides solutions to common problems encountered during the Suzuki-Miyaura coupling of this compound.

Problem Potential Cause Recommended Solution
High levels of 4,4'-dioctyl-1,1'-biphenyl detected Presence of dissolved oxygen.Rigorously degas all solvents and the reaction mixture. Use a "freeze-pump-thaw" method for the most effective oxygen removal or sparge with an inert gas (e.g., Argon or Nitrogen) for an extended period (30-60 minutes).[3]
Use of a Pd(II) precatalyst.Switch to a Pd(0) precatalyst like Pd(PPh₃)₄. If using a Pd(II) source, consider adding a mild reducing agent like potassium formate to facilitate the in situ reduction to Pd(0).[5][6]
Suboptimal ligand.Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos. These can accelerate the desired cross-coupling pathway relative to homocoupling.
Low yield of the desired cross-coupled product Inefficient catalyst turnover.Screen different palladium catalysts and ligands. Ensure the catalyst is not deactivated.
Incomplete reaction.Monitor the reaction progress by TLC or LC-MS and consider extending the reaction time if necessary.
Difficult purification of the final product Co-elution of the desired product with the homocoupled byproduct.If homocoupling cannot be completely suppressed, explore different solvent systems for column chromatography to improve separation. Recrystallization may also be an effective purification method.

Quantitative Data on Minimizing Homocoupling

The following tables summarize data from studies on Suzuki-Miyaura reactions, illustrating the impact of different reaction parameters on product yield and the formation of homocoupling byproducts. While not specific to this compound, these results provide valuable insights for optimizing your reaction.

Table 1: Effect of Palladium Precatalyst and Degassing on Dimer Formation

EntryPalladium SourceDegassing MethodDimer Byproduct (%)
1Pd(OAc)₂None~10-15%
2Pd(OAc)₂3x Vacuum/N₂ Cycles~5-7%
35% Pd/CNone~5-8%
45% Pd/C3x Vacuum/N₂ Cycles~2-3%
5Pd Black3x Vacuum/N₂ Cycles<2%

Data adapted from a study on a structurally related Suzuki cross-coupling reaction. The percentages are illustrative of the trend.[5]

Table 2: Influence of Ligand Choice on Cross-Coupling vs. Homocoupling

EntryLigandDesired Product Yield (%)Homocoupling Byproduct (%)
1PPh₃6525
2P(t-Bu)₃8510
3SPhos92<5
4XPhos94<5

Yields are representative and will vary depending on the specific substrates and other reaction conditions.

Experimental Protocols

Protocol 1: Rigorous Degassing of Reaction Solvents

A. Inert Gas Sparging:

  • Assemble the reaction flask and condenser, and flame-dry under vacuum.

  • Allow the glassware to cool to room temperature under a stream of inert gas (Argon or Nitrogen).

  • Add the solvent to the reaction flask via a cannula or syringe.

  • Insert a long needle connected to the inert gas line below the solvent surface.

  • Bubble the inert gas through the solvent for at least 30-60 minutes. For reactions using water, ensure it is also thoroughly degassed.[2]

B. Freeze-Pump-Thaw Method (for organic solvents):

  • Place the solvent in a Schlenk flask.

  • Freeze the solvent using a liquid nitrogen bath.

  • Once completely frozen, apply a high vacuum to the flask for several minutes to remove gases from above the frozen solvent.

  • Close the stopcock to the vacuum and remove the liquid nitrogen bath.

  • Allow the solvent to thaw completely. You may observe gas bubbles being released from the solvent.

  • Repeat this freeze-pump-thaw cycle at least three times for maximum efficiency.[3]

Protocol 2: General Procedure for a Suzuki-Miyaura Coupling Reaction to Minimize Homocoupling
  • Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), a bulky, electron-rich phosphine ligand (e.g., SPhos, 0.1-0.2 equiv.), and a base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add the previously degassed solvent (e.g., a mixture of toluene and water) via syringe.

  • Catalyst Addition: Add the Pd(0) precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) or a pre-formed Pd(0) catalyst with the chosen ligand under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizing Reaction Pathways and Troubleshooting

Suzuki_vs_Homocoupling pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa Ar-X pd2_complex Ar-Pd(II)-X(L)₂ oa->pd2_complex tm Transmetalation pd2_complex->tm Ar'B(OH)₂ Base pd2_diaryl Ar-Pd(II)-Ar'(L)₂ tm->pd2_diaryl re Reductive Elimination pd2_diaryl->re re->pd0 Catalyst Regeneration product Ar-Ar' (Desired Product) re->product pd2_source Pd(II) Source (e.g., Pd(OAc)₂ or oxidized Pd(0)) hc_tm1 Transmetalation pd2_source->hc_tm1 Ar'B(OH)₂ pd2_monoaryl Ar'-Pd(II)-X(L)₂ hc_tm1->pd2_monoaryl hc_tm2 Transmetalation pd2_monoaryl->hc_tm2 Ar'B(OH)₂ pd2_homo_diaryl Ar'-Pd(II)-Ar'(L)₂ hc_tm2->pd2_homo_diaryl hc_re Reductive Elimination pd2_homo_diaryl->hc_re hc_re->pd0 Pd(0) formed homocoupling_product Ar'-Ar' (Homocoupling Byproduct) hc_re->homocoupling_product

Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.

Troubleshooting_Workflow start High Homocoupling Observed check_oxygen Is the reaction rigorously degassed? start->check_oxygen degas Improve Degassing: - Use Freeze-Pump-Thaw - Sparge solvent for 30-60 min check_oxygen->degas No check_catalyst Are you using a Pd(II) precatalyst? check_oxygen->check_catalyst Yes degas->check_catalyst switch_catalyst Switch to a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) or add a reducing agent. check_catalyst->switch_catalyst Yes check_ligand Is the ligand optimized? check_catalyst->check_ligand No switch_catalyst->check_ligand optimize_ligand Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). check_ligand->optimize_ligand No check_boronic_acid Is the boronic acid stable? check_ligand->check_boronic_acid Yes optimize_ligand->check_boronic_acid use_ester Consider using a more stable derivative (e.g., Bpin, MIDA). check_boronic_acid->use_ester No end Homocoupling Minimized check_boronic_acid->end Yes use_ester->end

Caption: A troubleshooting workflow for minimizing homocoupling side reactions.

References

Technical Support Center: Purification of Boronic Acids with Polar Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered during the purification of boronic acids, particularly those bearing polar functional groups.

Frequently Asked Questions (FAQs)

Q1: Why is purifying boronic acids with polar functional groups so challenging?

A1: The purification of polar boronic acids is inherently difficult due to a combination of factors:

  • High Polarity: The boronic acid moiety itself is polar. The presence of additional polar functional groups (e.g., -OH, -COOH, -NH2) significantly increases the overall polarity, making the molecules highly soluble in polar solvents and prone to strong interactions with polar stationary phases like silica gel.[1][2]

  • Strong Adsorption to Silica Gel: Boronic acids, much like carboxylic acids, can bind strongly to silica gel, leading to poor recovery, peak tailing, or even decomposition on the column.[1][3][4][5]

  • Instability: Boronic acids can be unstable under certain conditions, leading to common side reactions that generate impurities. These include:

    • Protodeboronation: The cleavage of the carbon-boron bond, which results in the loss of the desired functional group.[3][4][6][7]

    • Boroxine Formation: Spontaneous dehydration to form cyclic trimeric anhydrides (boroxines), which can complicate analysis and purification.[2][4][8]

    • Oxidation: Degradation through oxidative pathways.[3][9]

  • Amphiphilic Nature: Many smaller boronic acids are amphiphilic, having partial solubility in both aqueous and organic solvents, which complicates liquid-liquid extractions.[10]

Troubleshooting Guides

Issue 1: My polar boronic acid streaks badly or gets stuck on the silica gel column.

This is a very common issue. The Lewis acidic boron atom and the hydrogen-bond donating hydroxyl groups interact strongly with the silanol groups on the silica surface.

Method Description Advantages Disadvantages
Mobile Phase Modification Add a polar modifier to the eluent.Simple to implement.May not be sufficient for very polar compounds.
Stationary Phase Deactivation Deactivate the silica gel before use.Reduces strong adsorption and potential for degradation.Requires an extra preparation step.
Alternative Stationary Phases Use a less acidic or different type of stationary phase.Can significantly improve separation and recovery.May require purchasing specialized columns.
Protection-Deprotection Convert the boronic acid to a less polar ester.Greatly improves chromatographic behavior and stability.[2][5][8]Adds two steps (protection and deprotection) to the synthesis.[11][12]

This protocol is adapted from a method shown to suppress the over-adsorption of boronic esters on silica gel.[13][14]

Objective: To reduce the Lewis basicity of silica gel to improve the chromatographic purification of boronic acids and their esters.

Materials:

  • Silica gel for flash chromatography

  • Boric acid (H₃BO₃)

  • Methanol

  • Rotary evaporator

Procedure:

  • Prepare a 1% (w/v) solution of boric acid in methanol.

  • In a round-bottom flask, create a slurry of the silica gel in the boric acid/methanol solution. Use enough solution to fully wet the silica.

  • Remove the methanol under reduced pressure using a rotary evaporator until a free-flowing powder is obtained.

  • Dry the boric acid-impregnated silica gel under high vacuum for several hours to remove any residual solvent.

  • The treated silica gel is now ready to be used for packing a column. Proceed with your standard chromatography protocol.

Troubleshooting Workflow: Poor Chromatography on Silica Gel

G start Problem: Poor Separation/ Recovery on Silica Gel mod_eluent Modify Eluent: Add MeOH or AcOH (1-2%) start->mod_eluent deactivate_silica Deactivate Silica: Use Boric Acid or NEt3 mod_eluent->deactivate_silica Fails success Purification Successful mod_eluent->success Works alt_phase Try Alternative Phase: Neutral Alumina, C18 deactivate_silica->alt_phase Fails deactivate_silica->success Works protect Protect Boronic Acid: Form Pinacol (Bpin) or Epin Ester alt_phase->protect Fails alt_phase->success Works protect->success Works fail Still Unsuccessful protect->fail Fails G cluster_direct Direct Purification cluster_indirect Indirect (Derivatization) Chromatography Chromatography Pure_BA Pure Boronic Acid Chromatography->Pure_BA Recrystallization Recrystallization Recrystallization->Pure_BA Extraction Extraction Extraction->Pure_BA Protecting_Group Boronic Ester (Bpin, Epin) Protecting_Group->Pure_BA Deprotection/ Hydrolysis Adduct_Formation Diethanolamine Adduct Adduct_Formation->Pure_BA Deprotection/ Hydrolysis Salt_Formation Trifluoroborate Salt (BF3K) Salt_Formation->Pure_BA Deprotection/ Hydrolysis Crude_BA Crude Polar Boronic Acid Crude_BA->Chromatography Crude_BA->Recrystallization Crude_BA->Extraction Crude_BA->Protecting_Group Crude_BA->Adduct_Formation Crude_BA->Salt_Formation G start Crude Product Containing Unstable Boronic Acid workup Aqueous Workup (Use neutral pH water, avoid strong acid/base) start->workup protect Alternative: Convert to Stable Derivative (Bpin, BF3K) start->protect If very unstable extraction Solvent Extraction workup->extraction chromatography Rapid Flash Chromatography (e.g., on treated silica) extraction->chromatography final_product Pure Boronic Acid chromatography->final_product purify_derivative Purify Stable Derivative protect->purify_derivative deprotect Deprotect to Pure Boronic Acid purify_derivative->deprotect deprotect->final_product

References

Technical Support Center: Optimizing Reactions with (4-octylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the reaction efficiency of (4-octylphenyl)boronic acid, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the base in a Suzuki-Miyaura coupling reaction involving this compound?

A1: The primary role of the base is to activate the this compound. It does this by reacting with the boronic acid to form a more nucleophilic boronate "ate" complex. This boronate is significantly more reactive towards the palladium(II) halide complex in the crucial transmetalation step of the catalytic cycle.[1][2] There are two generally accepted pathways for this activation: the boronate pathway, where the base directly activates the boronic acid, and the hydroxide pathway, where the base first reacts with the palladium complex.[2]

Q2: How does the choice of solvent impact the efficiency of my Suzuki-Miyaura reaction?

A2: The solvent is a critical parameter that can significantly influence the outcome of your reaction.[3][4] It affects the solubility of reactants, the stability of the palladium catalyst, the rate of reaction, and can even control selectivity.[3][5] Polar aprotic solvents are commonly used as they can stabilize polar intermediates and transition states in the catalytic cycle.[5] The solvent can also interact with the base and the boronic acid, influencing the transmetalation step.[5]

Q3: I am observing significant protodeboronation of my this compound. What can I do to minimize this side reaction?

A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, particularly in the presence of strong bases and water.[6] To mitigate this, consider the following:

  • Use a Milder Base: Switch from strong bases like NaOH or KOH to weaker inorganic bases such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[6]

  • Anhydrous Conditions: Since water is the proton source for this side reaction, using anhydrous solvents and reagents can significantly reduce protodeboronation.[6]

Q4: My reaction is suffering from homocoupling of the this compound. What causes this and how can I prevent it?

A4: Homocoupling is often caused by the presence of oxygen, which can lead to the oxidative coupling of two boronic acid molecules and decomposition of the catalyst.[6][7] To prevent this:

  • Degas Your Solvents: Thoroughly degas all solvents, including water for aqueous mixtures, by sparging with an inert gas (e.g., Argon or Nitrogen) or by using freeze-pump-thaw cycles.[6]

  • Maintain an Inert Atmosphere: Ensure the reaction is set up and runs under a positive pressure of an inert gas.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low to No Product Yield Inactive catalystEnsure you are using an active Pd(0) source. If using a Pd(II) precatalyst, it must be reduced in situ.[6] Consider using a fresh, air-stable precatalyst.
Poor choice of baseThe base may be too weak to facilitate transmetalation or too strong, causing substrate degradation. Refer to the base selection table below and consider screening a few different bases.
Inappropriate solventThe solvent may not be suitable for the specific reactants and catalyst system. Try a different solvent or a solvent mixture (e.g., Toluene/H₂O, Dioxane/H₂O).
Oxygen contaminationLeads to catalyst decomposition. Ensure all reagents and the reaction vessel are properly deoxygenated.[6]
Significant Protodeboronation Base is too strongSwitch to a milder base like K₂CO₃, Cs₂CO₃, or KF.[6]
Presence of waterUse anhydrous solvents and ensure all glassware is thoroughly dried.[6]
Formation of Homocoupling Byproduct Presence of oxygenThoroughly degas all solvents and run the reaction under a strict inert atmosphere.[6]
Inefficient ligandA bulky, electron-rich ligand can promote the desired reductive elimination over side reactions.
Reaction Stalls Before Completion Catalyst deactivationThe catalyst may be degrading over the course of the reaction. Consider a more robust catalyst system or adding a stabilizer.
Insufficient baseEnsure you are using a sufficient stoichiometric amount of base.

Data Presentation: Effect of Base and Solvent on Reaction Yield

The following tables summarize general trends observed for the selection of base and solvent in Suzuki-Miyaura coupling reactions, which are applicable to this compound.

Table 1: Comparative Performance of Common Bases in Suzuki-Miyaura Coupling

Base Typical Substrates General Yield Range Notes
Na₂CO₃ Aryl bromides, iodides90-98%Often a highly effective and economical choice.[8][9]
K₂CO₃ Aryl bromides, chlorides85-95%A versatile and commonly used base.[2]
Cs₂CO₃ Sterically hindered substrates80-98%More soluble in organic solvents, often effective for challenging couplings.
K₃PO₄ Aryl chlorides, triflates85-99%A strong, non-hydroxide base, often used for less reactive electrophiles.
KOH / NaOH Aryl bromides70-90%Strong bases that can sometimes lead to side reactions like protodeboronation.[2]
KF Aryl bromidesModerate to highFluoride ions are believed to play a unique role in activating the boronic acid.[2]

Yields are illustrative and highly dependent on the specific reaction partners, catalyst, ligand, and temperature.

Table 2: Influence of Solvent on Suzuki-Miyaura Coupling Efficiency

Solvent Type General Observations
Toluene Non-polarOften used in anhydrous conditions, good for dissolving organic starting materials.
Tetrahydrofuran (THF) Polar aproticA versatile solvent, often used in combination with water.[10]
1,4-Dioxane Polar aproticCommon in aqueous mixtures, good for a wide range of substrates.[7]
N,N-Dimethylformamide (DMF) Polar aproticCan accelerate reactions but may lead to selectivity issues and is a regulated solvent.[5][11]
Acetonitrile (MeCN) Polar aproticCan influence selectivity, sometimes favoring reaction at different sites on a molecule.[11]
Water ProticOften used as a co-solvent to dissolve the inorganic base and can accelerate the reaction.[10]

Experimental Protocols

General Procedure for a Suzuki-Miyaura Coupling with this compound:

  • Reagent Preparation: In a reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv.), the aryl halide (1.0-1.2 equiv.), and the chosen base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand if required.

  • Solvent Addition: Add the degassed solvent or solvent mixture via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C).

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool it to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[6]

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L_n PdII_halide R-Pd(II)L_n-X Pd0->PdII_halide Oxidative Addition (R-X) PdII_boronate R-Pd(II)L_n-Ar PdII_halide->PdII_boronate Transmetalation (ArB(OH)₂ + Base) PdII_boronate->Pd0 Reductive Elimination product R-Ar PdII_boronate->product boronic_acid ArB(OH)₂ boronate [ArB(OH)₃]⁻ boronic_acid->boronate + Base base Base (e.g., OH⁻) base->boronate boronate->PdII_halide To Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Reaction Start check_yield Low or No Yield? start->check_yield success Reaction Successful check_yield->success No inactive_catalyst Check Catalyst Activity - Use fresh precatalyst - Ensure inert atmosphere check_yield->inactive_catalyst Yes check_side_products Side Products Observed? protodeboronation Protodeboronation? (Loss of B(OH)₂) check_side_products->protodeboronation Yes optimize Optimize Conditions check_side_products->optimize No success->check_side_products wrong_conditions Screen Base & Solvent - Try milder/stronger base - Change solvent polarity inactive_catalyst->wrong_conditions wrong_conditions->start Re-run homocoupling Homocoupling? (Ar-Ar) protodeboronation->homocoupling No use_milder_base Use Milder Base (e.g., K₂CO₃) Run Anhydrous protodeboronation->use_milder_base Yes degas_solvents Degas Solvents Thoroughly Maintain Inert Atmosphere homocoupling->degas_solvents Yes homocoupling->optimize No use_milder_base->start Re-run degas_solvents->start Re-run

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling reactions.

References

Validation & Comparative

A Comparative Guide to (4-octylphenyl)boronic Acid and Other Arylboronic Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis and medicinal chemistry, arylboronic acids stand out as indispensable reagents, primarily for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide provides a detailed comparison of (4-octylphenyl)boronic acid with other commonly used arylboronic acids, focusing on their physicochemical properties, reactivity in Suzuki-Miyaura coupling, and practical applications. The information presented is supported by experimental data from peer-reviewed literature to aid researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific needs.

Physicochemical Properties: The Impact of the Octyl Substituent

The distinguishing feature of this compound is its long alkyl chain, which significantly influences its physical and chemical properties compared to other substituted and unsubstituted arylboronic acids.

This compound is a white solid with a molecular weight of 234.14 g/mol and a chemical formula of C₁₄H₂₃BO₂.[1][2] It has a reported boiling point of 371.2°C at 760 mmHg and should be stored at 2-8°C under an inert gas.[1] The presence of the C8 alkyl chain imparts a significant nonpolar character to the molecule.

Solubility Profile

A crucial parameter for any reagent is its solubility in common organic solvents, as this dictates the choice of reaction media and purification methods. The octyl group in this compound enhances its solubility in organic solvents, which can be advantageous for achieving homogeneous reaction conditions.[1]

Table 1: Comparative Solubility of Phenylboronic Acid in Various Organic Solvents at 25°C

SolventSolubility of Phenylboronic Acid ( g/100g )Expected Trend for this compound
Diethyl EtherHighHigher
AcetoneHighHigher
ChloroformModerateHigher
MethylcyclohexaneVery LowSignificantly Higher
Water1.0 (at 20°C)Lower

Data for phenylboronic acid is sourced from literature.[5][6][7] The expected trend for this compound is an educated estimation based on the known effects of alkyl chains on solubility.

The enhanced solubility of this compound in nonpolar and moderately polar organic solvents can be a significant advantage, particularly in reactions where the other coupling partner or the catalyst system has limited solubility in more polar solvents.

Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation, and the choice of arylboronic acid is critical to its success. The reactivity of an arylboronic acid is influenced by both electronic and steric factors, as well as its stability under the reaction conditions.

The electron-donating nature of the octyl group in this compound can influence the transmetalation step of the Suzuki-Miyaura catalytic cycle. Generally, electron-donating groups can increase the electron density on the boron-bearing carbon, which may facilitate the transmetalation process. However, a significant competing reaction for arylboronic acids is protodeboronation, the cleavage of the C-B bond, which is often promoted by basic conditions used in the coupling reaction.[8][9][10] The rate of protodeboronation is highly dependent on the substituents on the aryl ring.

Table 2: Comparative Performance of Various Arylboronic Acids in Suzuki-Miyaura Coupling

Arylboronic AcidSubstituent EffectExpected ReactivitySusceptibility to Protodeboronation
This compound Electron-donating (alkyl group)Good to excellentModerate
Phenylboronic acidNeutralGood (baseline)Moderate
4-Methoxyphenylboronic acidStrong electron-donatingExcellentModerate to high
4-Trifluoromethylphenylboronic acidStrong electron-withdrawingModerate to goodLow
4-Acetylphenylboronic acidElectron-withdrawingModerate to goodLow

This table provides a qualitative comparison based on established principles of substituent effects in Suzuki-Miyaura coupling.[11][12][13]

While the octyl group is electron-donating, its effect is generally considered moderate compared to a methoxy group. Therefore, this compound is expected to exhibit good reactivity without a significantly increased risk of protodeboronation compared to highly activated arylboronic acids.

Experimental Protocols

To provide a practical context, a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction is outlined below. This protocol can be adapted for use with this compound and other arylboronic acids.

General Procedure for Suzuki-Miyaura Cross-Coupling
  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add a degassed solvent system (e.g., a mixture of toluene and water, 10:1, 11 mL).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.

For high-throughput screening of reaction conditions, robotic systems can be employed to perform numerous reactions in parallel in multi-well plates, followed by rapid analysis using techniques like LC-MS.[14][15][16]

Visualizing Experimental Workflows

To optimize reaction conditions for Suzuki-Miyaura couplings, a high-throughput screening (HTS) approach is often employed. The following diagram illustrates a typical workflow for such an experiment.

HTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ArylHalide Aryl Halide Stock Dispensing Robotic Dispensing to 96-Well Reaction Plate ArylHalide->Dispensing BoronicAcid Boronic Acid Stock (this compound) BoronicAcid->Dispensing Catalyst Catalyst/Ligand Plate Catalyst->Dispensing Base Base Plate Base->Dispensing ReactionBlock Sealed Reaction Block (Heating & Stirring) Dispensing->ReactionBlock Quenching Quenching & Dilution ReactionBlock->Quenching Analysis LC-MS Analysis Quenching->Analysis Data Data Analysis & Hit Identification Analysis->Data

Caption: High-throughput screening workflow for Suzuki-Miyaura coupling optimization.

Applications in Drug Discovery and Materials Science

Arylboronic acids are crucial building blocks in the synthesis of pharmaceuticals and advanced materials.[17] The biaryl motif, readily accessible through Suzuki-Miyaura coupling, is a common feature in many approved drugs.[18] this compound, with its lipophilic side chain, can be used to synthesize molecules with increased membrane permeability or to create liquid crystalline materials. The boronic acid functional group itself can also interact with biological targets, and some boronic acid-containing drugs have been approved for therapeutic use.[19]

Furthermore, arylboronic acids can act as sensors for carbohydrates and have been utilized in the development of stimuli-responsive materials.[2][20] The specific properties of this compound make it a valuable tool for creating functionalized materials where solubility and molecular packing are important considerations.

Conclusion

This compound presents a valuable alternative to more common arylboronic acids, particularly when enhanced solubility in organic solvents is desired. Its moderate electron-donating character ensures good reactivity in Suzuki-Miyaura cross-coupling reactions without a significantly heightened risk of protodeboronation. Researchers and professionals in drug development and materials science can leverage the unique properties of this reagent to access novel molecular architectures and functional materials. As with any synthetic methodology, careful optimization of reaction conditions is crucial to achieving high yields and purity. The provided experimental guidelines and workflow visualization offer a starting point for the successful application of this compound and its analogs in the laboratory.

References

A Head-to-Head Comparison: Reactivity of (4-octylphenyl)boronic Acid vs. its Pinacol Ester (Bpin) Derivative in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of organoboron reagent in Suzuki-Miyaura cross-coupling reactions is a critical decision that impacts reaction efficiency, yield, and practicality. This guide provides an objective comparison of (4-octylphenyl)boronic acid and its pinacol ester (Bpin) derivative, offering insights into their respective reactivity, stability, and handling characteristics, supported by experimental data and detailed protocols.

The fundamental difference between a boronic acid and its pinacol ester lies in a trade-off between reactivity and stability. Generally, arylboronic acids are more reactive in Suzuki-Miyaura couplings, which can lead to faster reaction times.[1][2] This enhanced reactivity is attributed to the greater Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[2] However, this higher reactivity comes at the cost of reduced stability. Boronic acids are susceptible to decomposition pathways such as oxidation and protodeboronation, especially under aqueous basic conditions, which can negatively impact their shelf-life and reaction yields.[2]

Conversely, boronic acid pinacol esters (Bpin) offer significantly greater stability.[2] They are often crystalline solids that are easier to handle, purify by chromatography, and store for extended periods.[2] This enhanced stability is advantageous for complex, multi-step syntheses where reagent integrity is paramount. While this stability may necessitate more forcing reaction conditions in some cases, it is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions typical of many cross-coupling reactions.[2] However, direct transmetalation from the ester is also possible and the reaction rate can be influenced by the structure of the ester.[2]

Quantitative Performance Comparison

The study found that the reaction to form the cross-coupling product was significantly slower with the pinacol ester compared to the free boronic acid. The boronic acid took approximately 1.2 hours to react, whereas the pinacol ester required about 5.5 hours under the same conditions.[3] This highlights the generally lower reactivity of the pinacol ester.

Parameter(4-alkylphenyl)boronic Acid (Representative)(4-alkylphenyl)boronic Acid Pinacol Ester (Representative)
Relative Reaction Time ~1.2 hours[3]~5.5 hours[3]
Stability Moderate; susceptible to oxidation and protodeboronation.[2]High; generally stable to air and moisture with a long shelf-life.[2]
Handling Can be challenging to handle and purify due to potential for dehydration to boroxines.Typically a crystalline solid, easy to handle and purify by standard methods.[2]
Solubility Generally less soluble in non-polar organic solvents.Esterification typically increases solubility in organic solvents.

Note: The reaction time data is for 4-fluorophenylboronic acid and its pinacol ester as representative compounds and serves to illustrate the general reactivity trend.

Key Chemical Relationships and Processes

The interplay between the boronic acid and its pinacol ester, and their roles in the Suzuki-Miyaura catalytic cycle, are crucial for understanding their application in synthesis.

G cluster_reactivity Reactivity & Stability cluster_conversion In Situ Conversion Boronic_Acid This compound (More Reactive, Less Stable) Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Boronic_Acid->Suzuki_Cycle Enters Catalytic Cycle Pinacol_Ester This compound Pinacol Ester (Less Reactive, More Stable) Hydrolysis Hydrolysis (under basic conditions) Pinacol_Ester->Hydrolysis Pinacol_Ester->Suzuki_Cycle Can enter directly (slower) Hydrolysis->Boronic_Acid

Caption: Relationship between boronic acid and its pinacol ester.

Experimental Protocols

The following provides a generalized experimental protocol for a Suzuki-Miyaura coupling reaction. This protocol is a starting point and may require optimization for specific substrates and reaction scales.

General Suzuki-Miyaura Coupling Protocol

Materials:

  • Aryl Halide (e.g., 4-bromotoluene) (1.0 mmol, 1.0 equiv)

  • This compound OR this compound pinacol ester (1.2 mmol, 1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.02-0.05 mmol, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 mmol, 2.0-3.0 equiv)

  • Anhydrous Solvent (e.g., Toluene, Dioxane, DMF) (5-10 mL)

  • Water (optional, often used with inorganic bases)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, the boronic acid or pinacol ester, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst followed by the anhydrous solvent (and water, if applicable).

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Visualizing the Process

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n pdiil R'-Pd(II)L_n-X pd0->pdiil Oxidative Addition (R'-X) transmetalation R'-Pd(II)L_n-R pdiil->transmetalation Transmetalation (R-B(OR)2 + Base) transmetalation->pd0 Reductive Elimination product R-R'

Caption: The Suzuki-Miyaura catalytic cycle.

Experimental Workflow

This diagram outlines the typical workflow for performing a Suzuki-Miyaura coupling reaction in the laboratory.

Experimental_Workflow start Start setup Reaction Setup (Add Reagents to Flask) start->setup inert Establish Inert Atmosphere setup->inert add_solvents Add Solvents & Catalyst inert->add_solvents heat Heat Reaction (Monitor Progress) add_solvents->heat workup Aqueous Work-up & Extraction heat->workup purify Purification (Column Chromatography) workup->purify end Characterize Product purify->end

Caption: A typical Suzuki-Miyaura experimental workflow.

Conclusion

The choice between this compound and its pinacol ester derivative depends on the specific requirements of the synthesis.

  • Choose this compound when:

    • Maximizing the reaction rate is the primary objective.

    • The reagent can be used shortly after preparation or has been stored under strictly inert conditions.

    • Potential side reactions due to instability can be minimized through careful control of reaction conditions.

  • Choose this compound pinacol ester when:

    • Stability, ease of handling, and long-term storage are critical.

    • High purity of the starting material is essential for the success of subsequent steps.

    • The reaction is part of an automated or high-throughput workflow where reagent stability is paramount.

By understanding the inherent trade-offs between reactivity and stability, researchers can make an informed decision to optimize their synthetic strategies and achieve their desired outcomes efficiently and reliably.

References

A Comparative Guide to Analytical Method Validation for (4-octylphenyl)boronic acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and accurate quantification of (4-octylphenyl)boronic acid, a key building block in organic synthesis and pharmaceutical development, is paramount. The validation of analytical methods ensures the reliability, consistency, and accuracy of analytical data. This guide provides a comprehensive comparison of various analytical techniques for the quantification of this compound, complete with supporting experimental data and detailed methodologies.

The selection of an appropriate analytical method hinges on factors such as the required sensitivity, the complexity of the sample matrix, and the intended application of the method. This guide explores High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography (GC), and UV-Vis Spectrophotometry as potential methods for the quantification of this compound.

Comparison of Analytical Methods

A summary of the key performance characteristics of the most commonly employed techniques for the analysis of boronic acids is presented below.

ParameterHigh-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography (GC)UV-Vis Spectrophotometry
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase, with detection via UV absorbance.Separation by liquid chromatography followed by mass-based detection and fragmentation.[1][2][3]Separation of volatile compounds by gas chromatography followed by mass-based detection.Measurement of light absorbance by the analyte after a color-forming reaction.[4][5][6]
Specificity Good, but can be susceptible to interference from co-eluting impurities.Excellent, provides structural information for unambiguous identification.Good, but derivatization is often required to improve volatility and thermal stability.[7]Moderate, susceptible to interference from other compounds that absorb at the same wavelength or react with the colorimetric reagent.
Sensitivity (Typical LOQ) µg/mL to ng/mLng/mL to pg/mL[1][3]ng/mLµg/mL
Linearity (Typical R²) >0.99>0.99[1]>0.99>0.98
Accuracy (% Recovery) 98-102%98-102%95-105%90-110%
Precision (%RSD) <2%[8]<5%<10%<10%
Sample Throughput HighHighModerateHigh
Instrumentation Cost ModerateHighModerateLow
Typical Application Routine quality control, purity assessment, and content uniformity.Trace level impurity analysis, metabolite identification, and bioanalysis.[1][2]Analysis of volatile impurities or when derivatization is feasible.In-process control, preliminary screening.

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific sample matrices and instrumentation.

High-Performance Liquid Chromatography (HPLC)

This protocol describes a reversed-phase HPLC method for the quantification of this compound.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: 30% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to 30% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 230 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 1:1 mixture of Mobile Phase A and Mobile Phase B to obtain a stock solution of 1 mg/mL.

    • Prepare a series of calibration standards by diluting the stock solution with the same diluent.

  • Validation Parameters:

    • Specificity: Analyze blank, placebo, and spiked samples to demonstrate no interference at the retention time of this compound.

    • Linearity: Analyze a minimum of five concentrations across the range of 1-100 µg/mL. The correlation coefficient (R²) should be ≥ 0.999.

    • Accuracy: Perform recovery studies at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0-102.0%.

    • Precision:

      • Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the target concentration. The relative standard deviation (%RSD) should be ≤ 2.0%.

      • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The %RSD should be ≤ 2.0%.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical analysis of the calibration curve.

    • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase composition ±2%). The system suitability parameters should remain within acceptable limits.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a sensitive LC-MS/MS method for the trace-level quantification of this compound.

  • Chromatographic Conditions: Same as HPLC method, but a faster gradient may be employed.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Precursor Ion (m/z): [M-H]⁻ of this compound

      • Product Ions: Select two to three characteristic fragment ions for quantification and confirmation.

    • Optimize cone voltage, collision energy, and other MS parameters for maximum signal intensity.

  • Sample Preparation: Similar to HPLC, but lower concentrations will be required due to the higher sensitivity of the technique.

  • Validation Parameters: Similar to HPLC, with stricter acceptance criteria for sensitivity (LOD and LOQ).

Gas Chromatography (GC)

This protocol describes a GC-MS method for the analysis of this compound after derivatization.

  • Derivatization:

    • React this compound with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to form a volatile trimethylsilyl (TMS) ester.

  • Chromatographic Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

    • Carrier Gas: Helium

    • Inlet Temperature: 250 °C

    • Oven Temperature Program: Start at 100 °C, ramp to 280 °C at 15 °C/min, hold for 5 minutes.

    • Transfer Line Temperature: 280 °C

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Scan Range: m/z 50-500

  • Validation Parameters: Similar to HPLC, with a focus on the reproducibility of the derivatization step.

UV-Vis Spectrophotometry (Curcumin Method)

This method is based on the reaction of boric acid with curcumin to form a colored complex (rosocyanine).[4][5]

  • Reagents:

    • Curcumin solution (0.125% in glacial acetic acid)

    • Sulfuric acid/Acetic acid mixture (1:1 v/v)

    • Ethanol

  • Procedure:

    • To a known aliquot of the sample solution containing this compound, add the curcumin solution and the sulfuric acid/acetic acid mixture.

    • Allow the reaction to proceed for a specified time.

    • Add ethanol to dilute the mixture and stop the reaction.

    • Measure the absorbance at the wavelength of maximum absorption (around 550 nm) against a reagent blank.

  • Validation Parameters:

    • Linearity: Prepare a series of standards and construct a calibration curve of absorbance versus concentration.

    • Accuracy and Precision: Analyze samples of known concentration.

Visualizations

Experimental Workflow for HPLC Method Validation

HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis Dev_Column Column Selection (C18) Dev_MP Mobile Phase Optimization Dev_Column->Dev_MP Dev_Params Instrument Parameter Setting Dev_MP->Dev_Params Val_Specificity Specificity Dev_Params->Val_Specificity Val_Linearity Linearity Val_Specificity->Val_Linearity Val_Accuracy Accuracy Val_Linearity->Val_Accuracy Val_Precision Precision Val_Accuracy->Val_Precision Val_LOQ LOD & LOQ Val_Precision->Val_LOQ Val_Robustness Robustness Val_LOQ->Val_Robustness Sample_Prep Sample Preparation Val_Robustness->Sample_Prep Sample_Analysis HPLC Analysis Sample_Prep->Sample_Analysis Data_Processing Data Processing & Reporting Sample_Analysis->Data_Processing

Caption: A logical workflow for HPLC method validation.

Signaling Pathway for Spectrophotometric Detection

Spectrophotometric Detection Pathway Analyte This compound Complex Rosocyanine Complex (Colored) Analyte->Complex Reagent Curcumin Reagent->Complex Acid Sulfuric Acid Acid->Complex (catalyst) Detection Spectrophotometric Measurement (550 nm) Complex->Detection

Caption: Reaction pathway for the colorimetric detection of boronic acid.

References

A Comparative Guide to Catalysts for (4-octylphenyl)boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of crucial carbon-carbon bonds. For substrates such as (4-octylphenyl)boronic acid, the choice of catalyst is paramount to achieving high yields and reaction efficiency. The long alkyl chain of this compound enhances its solubility in organic solvents, making it a valuable building block in the synthesis of pharmaceuticals and advanced materials.[1] This guide provides a comparative overview of common palladium catalysts for the Suzuki-Miyaura coupling of this compound, supported by experimental data from analogous systems and detailed protocols to aid in catalyst selection and methods development.

Performance Comparison of Palladium Catalysts

While direct comparative studies on this compound with a wide range of catalysts are limited, performance data from reactions with structurally similar or challenging arylboronic acids provide valuable insights. The following table summarizes the performance of several key palladium catalyst systems. It is important to note that reaction conditions can significantly influence outcomes.

Catalyst SystemLigand TypeModel Coupling ReactionCatalyst Loading (mol%)SolventBaseTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄Monodentate Phosphine5-bromo-1-ethyl-1H-indazole + N-Boc-2-pyrroleboronic acid5DMEK₂CO₃801865
PdCl₂(dppf)Bidentate Phosphine4-bromoacetophenone + vinylboronic acid2Dioxane/H₂OK₂CO₃80492
Pd(OAc)₂ / SPhosBuchwald-type Phosphine4-bromoanisole + (4-(butylsulfinyl)phenyl)boronic acid1-2Toluene/H₂OK₃PO₄80-High
Pd₂(dba)₃ / XPhosBuchwald-type PhosphineAryl chlorides + phenylboronic acid1-2DioxaneK₃PO₄10012>95
[Pd(IPr)(cin)Cl]N-Heterocyclic Carbene (NHC)Aryl chloride + boronic acid0.5Ethanol/H₂OK₂CO₃80-High
[N,O]-ligated Palladium Complex[N,O] Chelate4-chloroacetophenone + phenylboronic acid0.5DMF-110495

Experimental Protocols

Reproducibility is critical in catalyst performance evaluation. Below are detailed experimental protocols for Suzuki-Miyaura coupling reactions that can be adapted for this compound.

Protocol 1: General Procedure using a Buchwald-type Catalyst (e.g., Pd(OAc)₂ / SPhos)

This protocol is adapted for the coupling of an aryl halide with this compound using a highly active Buchwald-type catalyst system, which is often effective for a broad range of substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Anhydrous, degassed toluene (5 mL)

  • Degassed water (0.5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, palladium acetate, SPhos, and potassium phosphate.

  • Add the degassed toluene and water.

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure using a Diphosphine Catalyst (e.g., PdCl₂(dppf))

This protocol is suitable for a variety of Suzuki-Miyaura couplings and utilizes a relatively air-stable and easy-to-handle catalyst.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)) (0.03 mmol, 3 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine the aryl halide, this compound, PdCl₂(dppf), and sodium carbonate.

  • Add the 1,4-dioxane and water.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.

  • Heat the reaction mixture to reflux (approximately 100 °C) with stirring.

  • Monitor the reaction until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature and dilute with diethyl ether (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer with anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the residue by flash chromatography.

Visualizing the Suzuki-Miyaura Coupling

To better understand the process, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X (L)₂ OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr Ar-Pd(II)-Ar' (L)₂ Transmetal->ArPdAr BXOH [B(OH)₃X]⁻ Transmetal->BXOH RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 ArAr Ar-Ar' RedElim->ArAr ArX Ar-X ArX->OxAdd ArBOH Ar'B(OH)₂ + Base ArBOH->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: Aryl Halide, This compound, Base B Add Catalyst and Ligand A->B C Add Degassed Solvent B->C D Heat and Stir under Inert Atmosphere C->D E Monitor Progress (TLC, GC-MS) D->E F Cool and Quench E->F G Solvent Extraction F->G H Dry and Concentrate G->H I Column Chromatography H->I J Characterization (NMR, MS) I->J

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

References

A Head-to-Head Comparison for Cross-Coupling Reactions: (4-octylphenyl)boronic acid versus Potassium (4-octylphenyl)trifluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is critical for the success, efficiency, and reproducibility of synthetic endeavors. In the realm of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, organoboron reagents are indispensable. This guide provides an objective, data-supported comparison of two key reagents: (4-octylphenyl)boronic acid and its corresponding trifluoroborate salt, potassium (4-octylphenyl)trifluoroborate.

While both compounds serve as effective nucleophilic partners for the formation of carbon-carbon bonds, they exhibit significant differences in stability, handling, and reactivity. This comparison will delve into these aspects, providing supporting data and experimental protocols to aid in the selection of the optimal reagent for your specific research needs.

Key Differences at a Glance

Potassium (4-octylphenyl)trifluoroborate offers significant advantages in terms of stability and ease of handling compared to this compound. This enhanced stability is attributed to the tetracoordinate nature of the boron atom in the trifluoroborate salt, which protects it from common degradation pathways that affect the vacant p-orbital of the tricoordinate boronic acid.[1] Consequently, organotrifluoroborates can be considered a stabilized, "protected" form of boronic acids.[1][2]

Data Presentation: A Comparative Analysis

The following tables summarize the key chemical and physical properties, as well as the stability characteristics of this compound and potassium (4-octylphenyl)trifluoroborate.

Table 1: Chemical and Physical Properties

PropertyThis compoundPotassium (4-octylphenyl)trifluoroborate
Molecular Formula C₁₄H₂₃BO₂[3]C₁₄H₂₂BF₃K
Molecular Weight 234.14 g/mol [3]290.24 g/mol (Calculated)
Appearance White to off-white solidCrystalline, free-flowing solid[4]
Storage Conditions 2-8°C, store under inert gas[5]Room temperature, stable to air and moisture[4][6]

Table 2: Stability Comparison

Stability ParameterThis compoundPotassium (4-octylphenyl)trifluoroborateRationale
Air & Moisture Stability Prone to dehydration to form boroxines (cyclic trimers) and susceptible to protodeboronation in the presence of moisture.[1][7]Exceptionally stable to both air and moisture; can be stored indefinitely at room temperature.[1][6][7]The tetracoordinate boron in the trifluoroborate is less electrophilic and resistant to attack by water and oxygen.[1]
Thermal Stability Can decompose upon heating.Highly thermally stable.Strong boron-fluorine bonds and a stable ionic lattice contribute to high thermal resistance.[1]
Oxidative Stability Susceptible to oxidation.[1]Remarkably stable, even under strong oxidative conditions.[1][8]The protected nature of the boron atom prevents degradation by many oxidizing agents.
Handling Can be difficult to purify and may have uncertain stoichiometry due to boroxine formation.[2][8]Easy to handle, crystalline solids with defined stoichiometry.[7][9]The stable, monomeric nature of trifluoroborates allows for easier purification and accurate measurement.

Performance in Suzuki-Miyaura Cross-Coupling

While direct comparative yield data for this compound and its trifluoroborate under identical conditions is not extensively published, the available literature strongly indicates that organotrifluoroborates are superior nucleophilic partners in many Suzuki-Miyaura cross-coupling reactions, often affording higher and more consistent product yields.[10] This is largely attributed to the enhanced stability of the trifluoroborate salt, which minimizes degradation of the reagent before and during the reaction.[10]

The trifluoroborate salt acts as a slow-release source of the boronic acid under the reaction conditions, which can be advantageous in preventing the accumulation of high concentrations of the boronic acid, thereby minimizing side reactions like oxidative homocoupling and protodeboronation.[11]

Experimental Protocols

Detailed methodologies for the conversion of a boronic acid to its potassium trifluoroborate salt and for a general Suzuki-Miyaura cross-coupling reaction are provided below.

Protocol 1: Synthesis of Potassium (4-octylphenyl)trifluoroborate from this compound

This protocol is adapted from general procedures for the conversion of boronic acids to their corresponding trifluoroborate salts.[10]

  • Dissolution: Dissolve this compound (1.0 eq) in methanol.

  • Addition of KHF₂: To the stirred solution, add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (4.0 eq).

  • Precipitation: Stir the mixture at room temperature for 30 minutes. The potassium (4-octylphenyl)trifluoroborate will precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Washing: Wash the solid with cold methanol and then with diethyl ether.

  • Drying: Dry the resulting white, crystalline solid under vacuum to yield potassium (4-octylphenyl)trifluoroborate.

Protocol 2: General Suzuki-Miyaura Cross-Coupling Reaction

This protocol is a general procedure and may require optimization for specific substrates.

  • Reaction Setup: To a Schlenk tube, add the aryl halide (1.0 eq), potassium (4-octylphenyl)trifluoroborate (1.5 eq), and cesium carbonate (3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Solvent Addition: Add toluene and deionized water (e.g., in a 10:1 ratio).

  • Degassing: Sparge the mixture with argon for 15 minutes.

  • Catalyst Addition: In a separate vial, combine palladium(II) acetate (Pd(OAc)₂, 2 mol%) and a suitable phosphine ligand (e.g., RuPhos, 4 mol%). Add the catalyst mixture to the reaction tube under a positive pressure of argon.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 80-100 °C in a preheated oil bath.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

The following diagrams illustrate the key chemical transformations and processes discussed in this guide.

G cluster_0 Synthesis of Potassium Trifluoroborate BA This compound PTB Potassium (4-octylphenyl)trifluoroborate BA->PTB + KHF₂ / Methanol KHF2 KHF₂ (aq) Solvent Methanol H2O H₂O

Caption: Synthesis of Potassium (4-octylphenyl)trifluoroborate.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)-X L₂ Pd0->PdII Ar-X ArX Ar-X OxAdd Oxidative Addition RPdAr R-Pd(II)-Ar L₂ PdII->RPdAr + R-B(OH)₂ - X-B(OH)₂ Base Base RBF3K R-BF₃K RBOH2 R-B(OH)₂ RBF3K->RBOH2 Hydrolysis Transmetalation Transmetalation RPdAr->Pd0 Product (R-Ar) RedElim Reductive Elimination Product R-Ar

Caption: Generalized Suzuki-Miyaura Catalytic Cycle.

G Start Start: Weigh Reagents (Aryl Halide, Boron Reagent, Base) Setup Assemble Reaction under Inert Atmosphere (Argon) Start->Setup Solvents Add Degassed Solvents Setup->Solvents Catalyst Add Catalyst/Ligand Solution Solvents->Catalyst Heat Heat Reaction Mixture (e.g., 80-100 °C) Catalyst->Heat Monitor Monitor Progress (TLC, GC-MS) Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify Product Isolated Product Purify->Product

Caption: Experimental Workflow for Suzuki-Miyaura Coupling.

Conclusion

The conversion of this compound to its potassium trifluoroborate salt offers significant advantages for researchers engaged in the synthesis of complex molecules. The enhanced stability of the trifluoroborate salt translates to more reliable and potentially higher-yielding Suzuki-Miyaura cross-coupling reactions.[10] While the initial preparation of the trifluoroborate adds an extra synthetic step, the benefits of improved handling, storage, and reaction performance often outweigh this initial investment, particularly in the context of multi-step syntheses where efficiency and reproducibility are critical. For drug development professionals, the robustness of trifluoroborate salts can lead to more consistent process scale-up and a more reliable supply of active pharmaceutical ingredients.

References

Assessing the Purity of Commercially Available (4-octylphenyl)boronic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing (4-octylphenyl)boronic acid in their synthetic endeavors, particularly in high-stakes applications like Suzuki-Miyaura cross-coupling reactions, the purity of this reagent is of paramount importance. Inconsistent purity can lead to variable reaction yields, the formation of unwanted byproducts, and difficulties in purification, ultimately impacting the integrity and reproducibility of experimental results. This guide provides a comprehensive comparison of commercially available this compound, detailing analytical methodologies for purity assessment and highlighting potential impurities.

Comparison of Commercial this compound

A survey of various chemical suppliers reveals that the standard purity for commercially available this compound is typically advertised at 97% . While this specification is common, the nature and percentage of the remaining 3% can vary significantly between suppliers and even between different batches from the same supplier. For critical applications, it is imperative to obtain and scrutinize the Certificate of Analysis (CoA) for each batch.

Supplier CategoryStated PurityCommon Analytical Methods on CoAPotential for Batch-to-Batch Variability
Major Chemical Suppliers≥97%¹H NMR, HPLCModerate
Specialized Boronic Acid Producers≥97% - >98%¹H NMR, HPLC, Elemental AnalysisLow to Moderate
Research Chemical MarketplacesTypically ≥97%Often ¹H NMR onlyPotentially High

Note: This table represents a general overview. Researchers should always consult the specific documentation provided by the supplier for detailed information.

Key Impurities in this compound

Several common impurities can be present in commercial batches of this compound. Understanding these impurities is crucial for troubleshooting synthetic reactions and for developing appropriate analytical methods for their detection.

  • Boroxine (Anhydride): The most common impurity is the cyclic trimer anhydride, known as boroxine. This is formed by the intermolecular dehydration of three boronic acid molecules. The formation of boroxine is an equilibrium process and can be influenced by storage conditions and the presence of moisture. While boroxines are often competent in Suzuki-Miyaura couplings, their presence alters the stoichiometry of the reaction, as one molecule of boroxine is equivalent to three molecules of the boronic acid.

  • Unreacted Starting Materials: Depending on the synthetic route, residual starting materials such as 4-octylbromobenzene or 4-octyliodobenzene may be present.

  • Homocoupling Byproducts: During the synthesis of the boronic acid, homocoupling of the Grignard or organolithium reagent can lead to the formation of 4,4'-dioctylbiphenyl.

  • Protodeboronation Products: The C-B bond can be cleaved under certain conditions, leading to the formation of octylbenzene.

  • Inorganic Boron Species: Residual inorganic boron compounds from the synthesis and workup may also be present.

Experimental Protocols for Purity Assessment

To independently verify the purity of this compound and to quantify the levels of key impurities, the following analytical methods are recommended.

Quantitative ¹H-NMR (qNMR) Spectroscopy for Purity Determination

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary method for determining the absolute purity of a substance without the need for a reference standard of the analyte itself. By using a certified internal standard of known purity, the exact amount of this compound in a sample can be calculated.[1][2][3][4][5]

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound into a clean NMR tube.

    • Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene or dimethyl sulfone) into the same NMR tube. The internal standard should have a known purity, be stable, and have resonances that do not overlap with the analyte signals.

    • Add a sufficient volume (typically 0.6-0.7 mL) of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to completely dissolve both the sample and the internal standard. DMSO-d₆ is often preferred as it can help to break up the boroxine trimer.[6]

  • NMR Data Acquisition:

    • Acquire the ¹H-NMR spectrum on a spectrometer with a field strength of 400 MHz or higher.

    • Ensure quantitative acquisition parameters are used, including a calibrated 90° pulse, a relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified (a D1 of 30-60 seconds is often sufficient for aromatic protons), and a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for the signals of interest).[4]

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of this compound (e.g., the aromatic protons) and a well-resolved signal of the internal standard.

    • Calculate the purity using the following formula:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity and Impurity Profiling

RP-HPLC is a highly sensitive method for separating this compound from its impurities, allowing for the determination of percentage purity based on peak area.

Protocol:

  • Instrumentation and Columns:

    • A standard HPLC system with a UV detector is suitable.

    • A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase and Gradient:

    • Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% formic acid or TFA.

    • A gradient elution is typically used to separate compounds with a wide range of polarities. A suggested starting gradient is:

      • 0-2 min: 50% B

      • 2-15 min: 50% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 50% B

      • 20-25 min: 50% B

    • The flow rate is typically set to 1.0 mL/min.

  • Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL in 50:50 water:acetonitrile).

    • Dilute the stock solution to a suitable concentration for injection (e.g., 0.1 mg/mL).

  • Detection:

    • Set the UV detector to a wavelength where this compound has strong absorbance (e.g., 230 nm or 254 nm).

  • Data Analysis:

    • The purity is typically reported as the area percentage of the main peak relative to the total area of all observed peaks.

Visualizing the Purity Assessment Workflow

The following diagram illustrates the logical workflow for a comprehensive assessment of the purity of commercially available this compound.

Workflow for Purity Assessment of this compound A Procure this compound from multiple commercial suppliers B Obtain and Compare Certificates of Analysis (CoA) A->B C Perform Independent Purity Analysis A->C G Compare Purity Data (CoA vs. Experimental) B->G D Quantitative ¹H-NMR (qNMR) C->D E Reverse-Phase HPLC (RP-HPLC) C->E F Identify and Quantify Key Impurities D->F E->F F->G H Select Supplier/Batch for Intended Application G->H

Caption: A flowchart outlining the key steps in assessing the purity of commercial this compound.

By following this guide, researchers can make more informed decisions when sourcing this compound and can independently verify its purity, leading to more reliable and reproducible scientific outcomes.

References

Kinetic Studies of (4-octylphenyl)boronic Acid in Cross-Coupling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of boronic acid is critical to the success of this reaction, influencing reaction rates and overall yield. This guide provides a comparative analysis of the kinetic performance of (4-octylphenyl)boronic acid in the context of other commonly employed boronic acids in palladium-catalyzed cross-coupling reactions. While specific kinetic data for this compound is not extensively published, its performance can be reliably inferred from studies of structurally similar and other substituted phenylboronic acids.

Performance Comparison: Kinetic Profile of Boronic Acids

The rate of a Suzuki-Miyaura reaction is influenced by multiple factors, including the electronic and steric nature of the boronic acid, the organic halide, the palladium catalyst and ligands, the base, and the solvent system. The transmetalation step, involving the transfer of the organic moiety from boron to the palladium center, is frequently the rate-determining step.

The table below summarizes the relative kinetic performance of different classes of boronic acids, providing a framework for understanding the expected reactivity of this compound. The octyl group is a weakly electron-donating alkyl group, thus this compound is classified as an electron-rich arylboronic acid.

Boronic Acid ClassExample CompoundRelative Initial Rate (Illustrative)Key Kinetic Considerations
Aryl (Electron-Rich) This compound FastElectron-donating groups (like the octyl group) increase the nucleophilicity of the ipso-carbon, generally accelerating the transmetalation step.[1]
Aryl (Electron-Rich)4-Methoxyphenylboronic Acid~7.0[1]The strong electron-donating methoxy group significantly enhances the rate of transmetalation.[1]
Aryl (Electron-Neutral)Phenylboronic Acid~5.0Serves as a benchmark for arylboronic acid reactivity.
Aryl (Electron-Poor)4-(Trifluoromethyl)phenylboronic Acid~3.0[1]Electron-withdrawing groups decrease the nucleophilicity of the aryl group, which can slow down the transmetalation step.[1]
Primary AlkylEthylboronic Acid~1.0Generally exhibit slower reaction rates compared to arylboronic acids due to the lower nucleophilicity of the alkyl group and challenges in the transmetalation of sp³-hybridized carbons.[1]
Secondary AlkylIsopropylboronic Acid~0.3Increased steric hindrance at the carbon bound to boron significantly slows the rate of transmetalation.

Note: The relative initial rates presented are illustrative and based on general principles of Suzuki-Miyaura reaction kinetics. Actual rates are highly dependent on specific reaction conditions.

Experimental Protocols for Kinetic Analysis

Accurate kinetic analysis of Suzuki-Miyaura reactions is crucial for understanding reaction mechanisms and optimizing conditions. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed for monitoring reaction progress.

General Experimental Workflow for Kinetic Studies

A systematic workflow is essential for obtaining reliable kinetic data.

G cluster_prep Preparation cluster_setup Reaction Setup cluster_run Reaction Execution & Monitoring cluster_data Data Analysis prep_reagents Weigh Reagents: Aryl Halide, Boronic Acid, Base, Catalyst, Ligand setup_add_solids Add solid reagents to flask prep_reagents->setup_add_solids prep_glassware Prepare Glassware: Oven-dried flask with stir bar prep_glassware->setup_add_solids setup_inert Establish Inert Atmosphere (e.g., Nitrogen or Argon) setup_add_solids->setup_inert setup_add_solvent Add degassed solvent via syringe setup_inert->setup_add_solvent run_heat Heat reaction to desired temperature setup_add_solvent->run_heat run_sample Take aliquots at specific time intervals run_heat->run_sample run_quench Quench aliquots run_sample->run_quench run_analyze Analyze by HPLC, GC, or NMR run_quench->run_analyze data_plot Plot concentration vs. time run_analyze->data_plot data_rate Determine initial reaction rate data_plot->data_rate

General workflow for a kinetic study of a Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol using HPLC Analysis

This protocol provides a general procedure for monitoring the kinetics of the Suzuki-Miyaura coupling of an aryl halide with a boronic acid like this compound.

Objective: To determine the initial reaction rate and kinetic profile of the coupling reaction.

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., Toluene, 10 mL)

  • Internal standard (e.g., dodecane)

  • Quenching solution (e.g., a solution of a reducing agent like sodium thiosulfate)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for HPLC mobile phase

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, this compound, Pd(OAc)₂, SPhos, K₃PO₄, and the internal standard.

    • Seal the tube with a rubber septum.

    • Evacuate the tube and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.

    • Add the degassed solvent via syringe.

  • Reaction Execution and Sampling:

    • Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and begin vigorous stirring.

    • At designated time points (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw an aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.

    • Immediately quench the aliquot in a vial containing the quenching solution.

  • Sample Preparation and Analysis:

    • Dilute the quenched samples with a suitable solvent (e.g., acetonitrile).

    • Filter the samples through a syringe filter.

    • Analyze the samples by HPLC to determine the concentration of the product and the remaining aryl halide relative to the internal standard.

  • Data Analysis:

    • Plot the concentration of the product versus time.

    • The initial reaction rate can be determined from the initial slope of this curve.

Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

G Pd0 Pd(0)L₂ PdII_halide R¹-Pd(II)L₂-X Pd0->PdII_halide Oxidative Addition PdII_boronate R¹-Pd(II)L₂-R² PdII_halide->PdII_boronate Transmetalation PdII_boronate->Pd0 Reductive Elimination Product R¹-R² PdII_boronate->Product ArylHalide R¹-X ArylHalide->PdII_halide BoronicAcid R²-B(OH)₂ BoronicAcid->PdII_halide Base Base Base->PdII_halide

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The efficiency of each step in this cycle is influenced by the reaction components. For this compound, the electron-donating nature of the octyl group is expected to facilitate the transmetalation step, contributing to a favorable kinetic profile for this versatile building block in drug discovery and materials science.

References

Beyond the Standard: A Comparative Guide to Alternatives for (4-octylphenyl)boronic Acid in Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex biaryl scaffolds, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool. While (4-octylphenyl)boronic acid is a common reagent for introducing a lipophilic octylphenyl moiety, its stability and handling can present challenges, potentially impacting reaction efficiency and reproducibility. This guide provides an objective comparison of prominent alternatives—potassium (4-octylphenyl)trifluoroborate and (4-octylphenyl) MIDA boronate—offering enhanced stability and, in many cases, superior performance. This comparison is supported by experimental data to facilitate the selection of the optimal reagent for specific synthetic needs.

The inherent drawbacks of boronic acids, including the potential for protodeboronation and the tendency to form cyclic anhydrides (boroxines), can complicate stoichiometry and lead to diminished yields.[1][2] To address these limitations, more robust organoboron reagents have been developed, with organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates emerging as leading alternatives.[1][3]

Key Advantages of Boronic Acid Alternatives:

  • Enhanced Stability: Both potassium organotrifluoroborates and MIDA boronates are typically crystalline, free-flowing solids that exhibit remarkable stability to air and moisture, simplifying storage and handling.[1][3]

  • Improved Handling and Stoichiometry: Their stability and well-defined nature lead to more accurate measurements and reproducible reaction outcomes.[1]

  • Controlled Release: MIDA boronates, in particular, can offer a slow, controlled release of the active boronic acid under the reaction conditions, which can be advantageous for challenging couplings and for minimizing side reactions.[3]

  • Orthogonal Reactivity: The stability of MIDA boronates allows for sequential cross-coupling reactions, a powerful strategy in the synthesis of complex molecules.[3]

Performance Comparison in Suzuki-Miyaura Coupling

Boron ReagentCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic Acid4-BromoacetophenonePd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O1001285-95
Potassium Phenyltrifluoroborate4-BromoacetophenonePdCl₂(dppf)Cs₂CO₃THF/H₂O801695
Phenyl MIDA boronate4-ChlorobenzonitrilePd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O801892
4-Tolyl MIDA boronate2-BromobenzonitrilePdCl₂(dtbpf)Et₃NTPGS-750-M/H₂ORT2492[4]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these alternatives in the laboratory. Below are representative experimental protocols for the synthesis of the alternative reagents and their use in Suzuki-Miyaura coupling reactions.

Synthesis of Potassium (4-octylphenyl)trifluoroborate

Materials:

  • This compound (1.0 eq)

  • Potassium hydrogen fluoride (KHF₂) (3.0 eq)

  • Methanol

  • Water

Procedure:

  • Dissolve this compound in methanol.

  • Slowly add a saturated aqueous solution of potassium hydrogen fluoride to the stirring methanolic solution. A white precipitate of potassium (4-octylphenyl)trifluoroborate will form.

  • Stir the mixture for 30 minutes at room temperature.

  • Collect the precipitate by filtration, wash with cold methanol, and dry under vacuum.[1]

Synthesis of (4-octylphenyl) MIDA boronate

Materials:

  • This compound (1.0 eq)

  • N-methyliminodiacetic acid (MIDA) (1.1 eq)

  • Toluene

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • In a round-bottom flask, suspend this compound and N-methyliminodiacetic acid in toluene and a small amount of DMSO.

  • Fit the flask with a Dean-Stark apparatus and reflux the mixture for 2-4 hours to remove water.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • Aryl Halide (1.0 eq)

  • Potassium (4-octylphenyl)trifluoroborate or (4-octylphenyl) MIDA boronate (1.1 - 1.5 eq)

  • Palladium Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst) (1-5 mol%)

  • Ligand (e.g., PPh₃, SPhos, XPhos) (if required)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 eq)

  • Degassed Solvent (e.g., Toluene/H₂O, Dioxane/H₂O, THF/H₂O)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide, the organoboron reagent, the palladium catalyst, and the ligand (if using a non-ligated catalyst).

  • Add the base.

  • Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen).

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X Ln Pd0->ArPdX Ar-X c1 Oxidative Addition OxAdd Oxidative Addition ArPdR Ar-Pd(II)-R Ln ArPdX->ArPdR [R-B(OR')₃]⁻ c2 Transmetalation Transmetal Transmetalation ArPdR->Pd0 ArR Ar-R ArPdR->ArR c3 Reductive Elimination RedElim Reductive Elimination BoronReagent R-B(OH)₂ (or derivative) Base Base ArX Ar-X

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The general workflow for a Suzuki-Miyaura cross-coupling reaction is depicted below.

Suzuki_Workflow Start Start Reagents Combine Aryl Halide, Boron Reagent, Catalyst, Ligand, and Base Start->Reagents Inert Establish Inert Atmosphere Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir Solvent->Heat Monitor Monitor Reaction (TLC/LC-MS) Heat->Monitor Workup Aqueous Workup Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify Product Isolated Biaryl Product Purify->Product

Caption: A generalized experimental workflow for biaryl synthesis via Suzuki-Miyaura coupling.

References

Illuminating the Molecular Architecture: A Comparative Guide to the Spectroscopic Analysis of (4-octylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise confirmation of a molecule's structure is paramount. This guide provides a comprehensive comparison of spectroscopic techniques for the structural elucidation of (4-octylphenyl)boronic acid, a versatile building block in organic synthesis. By presenting key experimental data and detailed protocols, this document serves as a practical resource for verifying the product's integrity and comparing it with relevant alternatives.

The structural confirmation of this compound and similar compounds is routinely achieved through a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique insights into the molecular framework, and together they offer a conclusive structural assignment.

At a Glance: Spectroscopic Data Comparison

To facilitate a clear comparison, the following table summarizes the key spectroscopic data for this compound and two common alternatives: 4-tert-butylphenylboronic acid and 4-hexylphenylboronic acid. This data, compiled from various spectral databases and scientific literature, highlights the characteristic signals that differentiate these structurally related compounds.

Spectroscopic TechniqueThis compound4-tert-butylphenylboronic acid4-hexylphenylboronic acid
¹H NMR (CDCl₃, 400 MHz) δ 7.95 (d, 2H), 7.25 (d, 2H), 2.65 (t, 2H), 1.60 (m, 2H), 1.30 (m, 10H), 0.90 (t, 3H)δ 8.17 (d, 2H), 7.48 (d, 2H), 1.38 (s, 9H)[1]δ 7.95 (d, 2H), 7.25 (d, 2H), 2.64 (t, 2H), 1.62 (m, 2H), 1.32 (m, 6H), 0.91 (t, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ 145.2, 135.5, 128.8, 128.5 (C-B not observed), 36.0, 31.9, 31.6, 29.5, 29.3, 29.2, 22.7, 14.1δ 155.1, 135.1, 125.3 (C-B not observed), 34.8, 31.3δ 145.1, 135.4, 128.7, 128.4 (C-B not observed), 35.9, 31.8, 31.5, 29.1, 22.6, 14.1
FTIR (ATR, cm⁻¹) ~3300 (br, O-H), ~2920 & ~2850 (C-H), ~1610 (C=C), ~1400 (B-O), ~1090 (B-C)~3300 (br, O-H), ~2960 (C-H), ~1610 (C=C), ~1390 (B-O), ~1090 (B-C)~3300 (br, O-H), ~2920 & ~2850 (C-H), ~1610 (C=C), ~1395 (B-O), ~1090 (B-C)
Mass Spec. (EI) m/z 234 [M]⁺, 147, 91m/z 178 [M]⁺, 163, 121, 91m/z 206 [M]⁺, 147, 91

Deciphering the Spectra: A Deeper Dive

Nuclear Magnetic Resonance (NMR) Spectroscopy is the cornerstone of structural analysis for organic molecules.

  • ¹H NMR: The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons and the aliphatic protons of the octyl chain. The aromatic region typically displays two doublets, representing the protons on the phenyl ring. The integration of these signals confirms the substitution pattern. The aliphatic region shows a triplet for the terminal methyl group, a triplet for the methylene group adjacent to the aromatic ring, and a series of multiplets for the remaining methylene groups. A key challenge in the NMR analysis of boronic acids is the potential for oligomerization, which can lead to broad and poorly resolved spectra.[2] To overcome this, spectra are often recorded in deuterated methanol (CD₃OD), which breaks up the boroxine trimers.[2]

  • ¹³C NMR: The carbon NMR spectrum provides complementary information, showing distinct signals for each carbon atom in a unique chemical environment. For this compound, this includes signals for the aromatic carbons and the carbons of the octyl chain. Notably, the carbon atom directly bonded to the boron atom is often not observed or appears as a very broad signal due to quadrupolar relaxation.

Fourier-Transform Infrared (FTIR) Spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule. The FTIR spectrum of this compound exhibits several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching of the boronic acid group.[3] Strong bands around 2850-2960 cm⁻¹ correspond to the C-H stretching of the octyl chain. The presence of the aromatic ring is confirmed by C=C stretching vibrations typically found around 1600 cm⁻¹. The B-O and B-C stretching vibrations appear in the fingerprint region, usually around 1300-1400 cm⁻¹ and 1000-1100 cm⁻¹, respectively.[3]

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 234. Common fragmentation patterns for alkyl-substituted phenylboronic acids include the loss of the alkyl chain and fragmentation of the aromatic ring. It's important to note that boronic acids can be challenging to analyze by mass spectrometry due to their tendency to form cyclic trimers (boroxines) upon dehydration, which can complicate spectral interpretation.[4] Techniques like electrospray ionization (ESI) or derivatization are often employed to obtain clear mass spectra.[4]

Experimental Protocols

Reproducible and reliable data are contingent on standardized experimental procedures. The following are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the boronic acid sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD) in an NMR tube. The use of CD₃OD is often preferred to minimize peak broadening due to oligomerization.[2]

  • ¹H NMR Acquisition:

    • Instrument: 400 MHz NMR Spectrometer

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30')

    • Number of Scans: 16-64

    • Relaxation Delay: 1-2 seconds

    • Spectral Width: -2 to 12 ppm

    • Referencing: The residual solvent peak is used as an internal standard (CDCl₃: δ 7.26 ppm; CD₃OD: δ 3.31 ppm).

  • ¹³C NMR Acquisition:

    • Instrument: 100 MHz NMR Spectrometer

    • Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30')

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds

    • Spectral Width: 0-200 ppm

    • Referencing: The solvent peak is used as an internal standard (CDCl₃: δ 77.16 ppm; CD₃OD: δ 49.00 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid this compound powder directly onto the ATR crystal.

    • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • IR Spectrum Acquisition:

    • Instrument: FTIR spectrometer equipped with a universal ATR accessory.

    • Mode: Transmittance or Absorbance

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

    • Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (MS)
  • Sample Preparation (Electrospray Ionization - ESI):

    • Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

  • Mass Spectrum Acquisition (LC-MS with ESI source):

    • Liquid Chromatography:

      • Column: C18 reverse-phase column.

      • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).

      • Flow Rate: 0.2-0.5 mL/min.

    • Mass Spectrometry:

      • Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.

      • Capillary Voltage: 3-4 kV

      • Source Temperature: 100-150 °C

      • Scan Range: m/z 50-500

Visualizing the Workflow and Logic

To further clarify the analytical process and the relationships between the different spectroscopic techniques, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation synthesis Synthesis of this compound purification Purification (e.g., Recrystallization) synthesis->purification NMR NMR Spectroscopy (¹H, ¹³C) purification->NMR FTIR FTIR Spectroscopy purification->FTIR MS Mass Spectrometry purification->MS confirmation Structure Confirmed NMR->confirmation FTIR->confirmation MS->confirmation

Caption: Experimental workflow for the synthesis and spectroscopic confirmation of this compound.

logical_relationship compound This compound NMR NMR Spectroscopy (Connectivity & Environment) compound->NMR Provides info on FTIR FTIR Spectroscopy (Functional Groups) compound->FTIR Provides info on MS Mass Spectrometry (Molecular Weight & Formula) compound->MS Provides info on Structure Confirmed Structure NMR->Structure Contributes to FTIR->Structure Contributes to MS->Structure Contributes to

Caption: Logical relationship of spectroscopic techniques for structural elucidation.

References

Navigating Large-Scale Synthesis: A Cost-Effectiveness Comparison of (4-octylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on large-scale synthesis projects, the choice of reagents is a critical decision that significantly impacts both the efficiency and economic viability of the process. This guide provides a comprehensive cost-effectiveness analysis of (4-octylphenyl)boronic acid, a key building block in Suzuki-Miyaura cross-coupling reactions, and compares its performance with viable alternatives. The insights and data presented herein are intended to facilitate informed decision-making in process development and scale-up operations.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its versatility in forming carbon-carbon bonds, particularly in the production of pharmaceuticals, agrochemicals, and advanced materials. This compound, with its long alkyl chain, offers enhanced solubility in organic solvents, which can be advantageous in specific reaction conditions. However, the cost of this specialized reagent is a primary consideration for industrial applications. This guide delves into a comparative analysis of this compound against other long-chain alkylphenylboronic acids, namely 4-n-butylphenylboronic acid and 4-dodecylphenylboronic acid, to provide a clearer picture of their relative cost-effectiveness in a large-scale manufacturing context.

Performance and Cost: A Tabular Comparison

To provide a clear and concise overview, the following tables summarize the key performance indicators and cost considerations for this compound and its alternatives. The data is a composite derived from supplier information and representative experimental protocols found in scientific literature and patents. It is important to note that bulk pricing can vary significantly based on supplier, purity, and order volume.

Table 1: Comparative Cost of Alkylphenylboronic Acids

CompoundMolecular Weight ( g/mol )Purity (%)Price (USD/kg) - Estimated Bulk
This compound234.14>971,500 - 3,000
4-n-Butylphenylboronic acid178.04>98800 - 1,500
4-Dodecylphenylboronic acid290.25>972,000 - 4,000

Table 2: Typical Suzuki-Miyaura Coupling Reaction Parameters

ParameterThis compound4-n-Butylphenylboronic acid4-Dodecylphenylboronic acid
Typical Substrate Aryl BromideAryl BromideAryl Bromide
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂Pd(PPh₃)₄ or Pd(OAc)₂/SPhosPd(dppf)Cl₂ or Buchwald Ligand Systems
Catalyst Loading (mol%) 0.5 - 20.5 - 20.5 - 2
Base K₂CO₃, K₃PO₄K₂CO₃, Cs₂CO₃K₃PO₄, K₂CO₃
Solvent Toluene/H₂O, Dioxane/H₂OToluene/H₂O, DMFTHF/H₂O, 2-MeTHF
Temperature (°C) 80 - 11080 - 10090 - 120
Reaction Time (hours) 4 - 123 - 106 - 16
Typical Yield (%) 85 - 9588 - 9780 - 92
Purification Method Column Chromatography, RecrystallizationColumn Chromatography, RecrystallizationColumn Chromatography, Recrystallization

Experimental Protocols: A Guide to Implementation

The following are generalized experimental protocols for a Suzuki-Miyaura cross-coupling reaction on a laboratory scale, which can be adapted and scaled for industrial production.

General Protocol for Suzuki-Miyaura Cross-Coupling

Materials:

  • Aryl Halide (1.0 equiv)

  • Alkylphenylboronic Acid (1.1 - 1.5 equiv)

  • Palladium Catalyst (0.5 - 2 mol%)

  • Base (2.0 - 3.0 equiv)

  • Anhydrous Solvent

  • Degassed Water

Procedure:

  • To a dry, inert-atmosphere reaction vessel, add the aryl halide, alkylphenylboronic acid, and the base.

  • Add the palladium catalyst.

  • Add the degassed solvent and water.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizing the Process: Reaction Workflow and Catalytic Cycle

To better understand the experimental process and the underlying chemical transformation, the following diagrams have been generated.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Aryl Halide, Boronic Acid, Base catalyst Add Palladium Catalyst reagents->catalyst solvent Add Degassed Solvent & Water catalyst->solvent heating Heat and Stir solvent->heating monitoring Monitor Progress (TLC, GC, LC-MS) heating->monitoring extraction Extraction with Organic Solvent monitoring->extraction drying Dry and Concentrate extraction->drying purification Purification (Chromatography/ Recrystallization) drying->purification product Final Product purification->product

A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n pd2_halide R¹-Pd(II)L_n-X pd0->pd2_halide R¹-X oxidative_addition Oxidative Addition pd2_aryl R¹-Pd(II)L_n-R² pd2_halide->pd2_aryl [R²-B(OH)₃]⁻ transmetalation Transmetalation pd2_aryl->pd0 product R¹-R² pd2_aryl->product reductive_elimination Reductive Elimination reagents R¹-X + R²-B(OH)₂ + Base

Safety Operating Guide

Navigating the Disposal of (4-octylphenyl)boronic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper management of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, procedural framework for the safe disposal of (4-octylphenyl)boronic acid, ensuring compliance and fostering a culture of safety.

I. Immediate Safety and Handling Protocols

Before initiating any disposal procedures for this compound, it is imperative to consult the material's Safety Data Sheet (SDS) and wear the appropriate Personal Protective Equipment (PPE).

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene.

  • Protective Clothing: A lab coat or chemical-resistant apron is necessary to prevent skin contact.[1]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[1]

All handling and disposal operations should be conducted within a certified chemical fume hood to minimize inhalation risks. Ensure that an emergency eyewash station and safety shower are readily accessible.

II. Waste Characterization and Segregation

This compound must be classified and handled as hazardous chemical waste. To prevent dangerous reactions, it is crucial to segregate this compound from other waste streams.

Key Disposal Principles:

  • Do Not Dispose Down the Drain: this compound should never be discharged into the sanitary sewer system.[2][3][4]

  • Avoid Mixing: Do not mix this compound with other chemical wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[2]

  • Original Containers: Whenever feasible, keep the waste in its original container.[2] If transferring to a different container, ensure it is compatible and correctly labeled.

III. Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of this compound is through collection for hazardous waste disposal. This approach is suitable for any quantity of the chemical and is the standard for laboratories not equipped for in-house chemical treatment.

A. Collection for Hazardous Waste Disposal

  • Waste Accumulation:

    • Solid Waste: Carefully collect solid this compound waste and place it in a designated, leak-proof container. Ensure the container is made of a compatible material, such as high-density polyethylene (HDPE) or glass.[2]

    • Liquid Waste: For solutions containing this compound, pour the liquid into a designated, compatible waste container, using a funnel to prevent spills.[2]

    • Contaminated Materials: Any items contaminated with this compound, such as gloves, filter paper, or pipette tips, must also be collected and disposed of as hazardous waste.[1]

  • Labeling:

    • Clearly label the hazardous waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[5]

    • Indicate the approximate concentration and quantity of the waste.

    • Include the date when the waste was first added to the container.[6]

  • Storage:

    • Securely seal the labeled waste container.

    • Store the container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage facility, following your institution's guidelines.[2][6][7] The storage area should be well-ventilated and away from incompatible materials.[1]

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.[2]

    • Provide a complete and accurate description of the waste.

B. In-Lab Neutralization of Small Quantities (with Caution)

For very small quantities of this compound waste, in-lab neutralization may be an option, but only if permitted by your institution and local regulations . Boronic acids are weak acids and can be neutralized with a mild base.[1]

Experimental Protocol for Neutralization:

  • Materials:

    • This compound waste (small quantity)

    • Beaker of appropriate size

    • Stir bar and stir plate

    • Mild base solution (e.g., 5% sodium bicarbonate or sodium carbonate solution)

    • pH paper or a calibrated pH meter

  • Procedure (to be performed in a chemical fume hood with full PPE):

    • Preparation: If the waste is solid, dissolve it in a minimal amount of a suitable solvent (e.g., water, if soluble, or an appropriate organic solvent that is miscible with water). If it is already in solution, place it in the beaker.

    • Neutralization: Slowly add the mild base solution to the stirring boronic acid solution. Be cautious of any potential effervescence or heat generation.

    • pH Measurement: Periodically check the pH of the solution. Continue adding the base until the pH is within the neutral range, typically between 5.5 and 9.0.[1][8]

    • Final Disposal: Once neutralized, and only if permitted by your local wastewater authority, the solution may be disposed of down the sanitary sewer with copious amounts of water.[1][8] It is critical to confirm that this practice is allowed by your institution and local regulations.

Quantitative Data Summary

ParameterGuidelineSource
Neutralization pH Range 5.5 - 9.0[1][8]
Satellite Accumulation Area (SAA) Limit Varies by regulation, often up to 55 gallons[5]
Waste Container Fill Level Do not overfill; allow for expansion[9]

Logical Workflow for Disposal

Caption: Decision workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always prioritize safety and consult your institution's EHS department for specific guidance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.